BVT-3498
描述
Structure
2D Structure
3D Structure
属性
IUPAC Name |
3-chloro-2-methyl-N-[4-[2-(3-oxomorpholin-4-yl)ethyl]-1,3-thiazol-2-yl]benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClN3O4S2/c1-11-13(17)3-2-4-14(11)26(22,23)19-16-18-12(10-25-16)5-6-20-7-8-24-9-15(20)21/h2-4,10H,5-9H2,1H3,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZFZJEPHYDDFCT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)S(=O)(=O)NC2=NC(=CS2)CCN3CCOCC3=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClN3O4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
376641-49-5 | |
| Record name | BVT-3498 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0376641495 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | BVT-3498 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/65TN3556FP | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
BVT-3498: A Technical Overview of a Discontinued 11β-HSD1 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Development of BVT-3498 was discontinued, and as a result, extensive peer-reviewed data on its specific mechanism of action, quantitative parameters, and detailed experimental protocols are not publicly available. This guide provides a comprehensive overview of the intended mechanism of action of this compound based on its classification as an 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) inhibitor and includes representative data and methodologies for this class of compounds.
Core Mechanism of Action: Targeting Glucocorticoid Metabolism
This compound was developed as a selective inhibitor of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), an enzyme primarily responsible for the intracellular conversion of inactive cortisone to active cortisol.[1] By blocking this enzymatic activity, this compound aimed to reduce local cortisol concentrations in key metabolic tissues such as the liver and adipose tissue. Elevated cortisol levels are associated with insulin resistance and other features of the metabolic syndrome. Therefore, the therapeutic rationale for this compound was to improve insulin sensitivity and glycemic control in patients with type 2 diabetes.
The signaling pathway targeted by this compound is illustrated below.
Caption: Intracellular cortisol regulation by 11β-HSD1 and the inhibitory action of this compound.
Preclinical and Clinical Development Context
This compound, developed by Biovitrum, progressed to Phase II clinical trials for the treatment of type 2 diabetes.[2] The primary endpoint of these studies was to evaluate the compound's effect on improving glycemic control.[2] However, the development of this compound was later discontinued. While specific data from these trials are not publicly available, the general approach for evaluating 11β-HSD1 inhibitors involves a series of preclinical and clinical assessments.
Representative Preclinical Data for a Selective 11β-HSD1 Inhibitor
The following tables summarize the kind of quantitative data that would be generated in preclinical studies for a compound like this compound. Note: These are illustrative values and do not represent actual data for this compound.
Table 1: In Vitro Enzyme Inhibition
| Enzyme | IC50 (nM) | Selectivity vs. 11β-HSD2 |
| Human 11β-HSD1 | 10 | >1000-fold |
| Rodent 11β-HSD1 | 25 | >1000-fold |
Table 2: In Vivo Efficacy in a Diabetic Animal Model (e.g., db/db mice)
| Treatment Group | Dose (mg/kg) | Change in Fasting Glucose | Change in HbA1c |
| Vehicle Control | - | +15% | +1.2% |
| Compound X | 10 | -20% | -0.8% |
| Compound X | 30 | -35% | -1.5% |
Methodologies for Key Experiments
Detailed experimental protocols are crucial for understanding the mechanism of action of a drug candidate. Below are representative protocols for assays typically used in the development of 11β-HSD1 inhibitors.
11β-HSD1 Inhibition Assay (In Vitro)
Objective: To determine the in vitro potency of a test compound in inhibiting the conversion of cortisone to cortisol by 11β-HSD1.
Materials:
-
Recombinant human 11β-HSD1 enzyme
-
Cortisone substrate
-
NADPH cofactor
-
Test compound (e.g., this compound)
-
Scintillation proximity assay (SPA) beads
-
Anti-cortisol antibody
-
Tritiated cortisol
Protocol:
-
Prepare a reaction buffer containing NADPH.
-
Serially dilute the test compound to various concentrations.
-
Add the recombinant 11β-HSD1 enzyme, cortisone, and the test compound to the reaction buffer.
-
Incubate the mixture to allow the enzymatic reaction to proceed.
-
Stop the reaction.
-
Add SPA beads coated with an anti-cortisol antibody and a known amount of tritiated cortisol.
-
Allow the mixture to equilibrate. The amount of non-tritiated cortisol produced in the enzymatic reaction will compete with the tritiated cortisol for binding to the antibody-coated beads.
-
Measure the radioactivity using a scintillation counter. A lower signal indicates a higher concentration of cortisol produced, and therefore less inhibition by the test compound.
-
Calculate the IC50 value, which is the concentration of the test compound that inhibits 50% of the 11β-HSD1 activity.
Caption: Workflow for an in vitro 11β-HSD1 inhibition assay.
Animal Model of Type 2 Diabetes (In Vivo)
Objective: To evaluate the in vivo efficacy of a test compound on glycemic control in a relevant animal model of type 2 diabetes.
Animal Model: Genetically diabetic mice (e.g., db/db mice) or diet-induced obese mice.
Protocol:
-
Acclimatize the animals to the housing conditions for at least one week.
-
Randomize the animals into different treatment groups (vehicle control, different doses of the test compound, and a positive control if applicable).
-
Administer the test compound or vehicle daily via oral gavage for a specified period (e.g., 4-8 weeks).
-
Monitor body weight and food intake regularly.
-
At specified time points, collect blood samples for the measurement of fasting glucose and insulin levels.
-
Perform an oral glucose tolerance test (OGTT) to assess glucose disposal.
-
At the end of the study, collect terminal blood samples for HbA1c measurement and tissues (liver, adipose) for analysis of 11β-HSD1 activity and gene expression.
-
Analyze the data to determine the effect of the test compound on the key metabolic parameters.
Conclusion
This compound was a promising therapeutic candidate for type 2 diabetes based on its intended mechanism of action as a selective 11β-HSD1 inhibitor. While the discontinuation of its development means that specific data are not available in the public domain, the scientific rationale for targeting 11β-HSD1 in metabolic diseases remains an area of active research. The methodologies and representative data presented in this guide provide a framework for understanding the preclinical and early clinical evaluation of compounds in this class. Further investigation into the reasons for the discontinuation of this compound and other 11β-HSD1 inhibitors could provide valuable insights for future drug development efforts in this area.
References
BVT-3498: A Selective 11β-HSD1 Inhibitor - A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
BVT-3498, also known as AMG-311, is a potent and selective inhibitor of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). This enzyme plays a crucial role in the tissue-specific regulation of glucocorticoid levels by converting inactive cortisone to active cortisol. Elevated cortisol levels in metabolic tissues are implicated in the pathogenesis of various conditions, including type 2 diabetes and obesity. This compound was developed as a therapeutic agent to mitigate the detrimental effects of excess glucocorticoid action in these tissues. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, preclinical data, and clinical development history.
Introduction to 11β-HSD1 and Glucocorticoid Metabolism
11β-Hydroxysteroid dehydrogenase type 1 (11β-HSD1) is a key enzyme in the prereceptor metabolism of glucocorticoids. It primarily functions as a reductase, catalyzing the conversion of hormonally inactive cortisone to the biologically active glucocorticoid, cortisol, particularly in key metabolic tissues such as the liver and adipose tissue.[1] This localized amplification of glucocorticoid action can contribute to the pathophysiology of the metabolic syndrome, including insulin resistance, central obesity, and hypertension.[1]
In contrast, the isoform 11β-HSD2 acts as a dehydrogenase, inactivating cortisol to cortisone, thereby protecting mineralocorticoid receptors from illicit occupation by cortisol. The selective inhibition of 11β-HSD1, without significantly affecting 11β-HSD2, has been a major focus of pharmaceutical research for the treatment of metabolic disorders.
This compound: A Selective Inhibitor of 11β-HSD1
This compound is a small molecule inhibitor designed to selectively target 11β-HSD1.
Mechanism of Action
This compound competitively inhibits the 11β-HSD1 enzyme, thereby reducing the intracellular conversion of cortisone to cortisol in target tissues. By lowering local cortisol concentrations, this compound is expected to ameliorate the downstream effects of excessive glucocorticoid receptor activation, such as increased gluconeogenesis in the liver and enhanced differentiation of pre-adipocytes in adipose tissue.
Signaling Pathway of 11β-HSD1 and the Effect of this compound
Caption: this compound inhibits 11β-HSD1, blocking cortisol production.
Quantitative Data
While specific proprietary data remains largely unpublished, this compound has been characterized as a potent inhibitor of 11β-HSD1.
| Parameter | Value | Reference |
| Target | 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) | [2] |
| Ki | Nanomolar range | [3] |
| Selectivity | High selectivity for 11β-HSD1 over 11β-HSD2 | [1] |
Experimental Protocols
Detailed experimental protocols for this compound are not publicly available. However, the following are general methodologies commonly employed in the evaluation of 11β-HSD1 inhibitors.
In Vitro 11β-HSD1 Inhibition Assay (General Protocol)
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against 11β-HSD1.
Principle: This assay measures the conversion of a substrate (e.g., cortisone) to a product (e.g., cortisol) by recombinant human 11β-HSD1 in the presence of a necessary cofactor (NADPH). The inhibitory effect of the test compound is quantified by measuring the reduction in product formation.
Materials:
-
Recombinant human 11β-HSD1 enzyme
-
Cortisone (substrate)
-
NADPH (cofactor)
-
Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)
-
Assay buffer (e.g., Tris-HCl with EDTA)
-
Detection system (e.g., Homogeneous Time Resolved Fluorescence - HTRF, or Scintillation Proximity Assay - SPA)
Procedure:
-
Prepare serial dilutions of the test compound.
-
In a microplate, add the assay buffer, recombinant 11β-HSD1 enzyme, and the test compound at various concentrations.
-
Initiate the enzymatic reaction by adding the substrate (cortisone) and cofactor (NADPH).
-
Incubate the plate at 37°C for a predetermined time.
-
Stop the reaction (e.g., by adding a stop solution containing a competitive inhibitor).
-
Quantify the amount of cortisol produced using a suitable detection method.
-
Plot the percentage of inhibition against the logarithm of the test compound concentration and determine the IC50 value using non-linear regression analysis.
Experimental Workflow for In Vitro Inhibition Assay
Caption: Workflow for determining the IC50 of this compound.
Preclinical and Clinical Development
Preclinical Studies
Preclinical studies in various animal models of diabetes and obesity have demonstrated the proof-of-concept for selective 11β-HSD1 inhibition, showing improvements in glucose tolerance and reductions in body weight.[1] Specific preclinical data for this compound is not extensively published.
Clinical Trials
Biovitrum initiated a Phase II clinical trial for this compound in patients with type 2 diabetes. The primary endpoint of the study was to evaluate the effect of this compound on glycemic control. However, the development of this compound was subsequently discontinued. While the specific reasons for the termination have not been officially detailed in publicly available scientific literature, it is not uncommon for drug candidates to be discontinued during clinical development for various reasons, including lack of efficacy, adverse effects, or strategic business decisions.[4][5] In 2008, Biovitrum announced a strategic restructuring to focus on specialist care pharmaceuticals, which may have influenced the decision regarding primary care projects like this compound.[4]
Conclusion
This compound is a potent and selective inhibitor of 11β-HSD1 that reached Phase II clinical trials for the treatment of type 2 diabetes. The rationale for its development was based on the strong scientific evidence implicating localized glucocorticoid excess in the pathophysiology of metabolic diseases. Despite its promising preclinical profile, the clinical development of this compound was terminated. The story of this compound highlights the challenges in translating preclinical findings into clinical success for this class of compounds. Further research into the long-term effects and potential off-target activities of 11β-HSD1 inhibitors is crucial for the future development of this therapeutic strategy.
References
- 1. Selective Inhibitors of 11β-Hydroxysteroid Dehydrogenase Type 1 for Patients With Metabolic Syndrome: Is the Target Liver, Fat, or Both? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Biovitrum Implements Strategic Restructuring of the R&D Organization | Sobi [sobi.com]
- 5. Biovitrum terminates preclinical program in obesity. All rights are returned by GlaxoSmithKline | Sobi [sobi.com]
The Role of 11β-HSD1 Inhibition in Glycemic Control: A Technical Overview
Disclaimer: The development of BVT-3498, a selective 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) inhibitor, was part of a therapeutic strategy aimed at improving glycemic control in type 2 diabetes. However, public information regarding its clinical development is limited, and the program is understood to be discontinued. This technical guide will, therefore, focus on the broader role of 11β-HSD1 inhibitors in glycemic control, utilizing publicly available data from clinical trials of other compounds in this class to provide a comprehensive overview for researchers, scientists, and drug development professionals.
Introduction: The Rationale for 11β-HSD1 Inhibition in Type 2 Diabetes
The enzyme 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) plays a crucial role in the tissue-specific regulation of glucocorticoid activity. It primarily functions to convert inactive cortisone into active cortisol, a potent glucocorticoid.[1][2] Elevated levels of cortisol are known to contribute to insulin resistance, a key pathological feature of type 2 diabetes.[3] In individuals with obesity and type 2 diabetes, the expression and activity of 11β-HSD1 are often upregulated in metabolic tissues such as the liver and adipose tissue.[2][4] This localized increase in cortisol production is believed to exacerbate insulin resistance and hyperglycemia.[1]
The therapeutic hypothesis for 11β-HSD1 inhibitors, such as this compound, is that by selectively blocking this enzyme, the intracellular conversion of cortisone to cortisol can be reduced in key metabolic tissues. This, in turn, is expected to decrease the local glucocorticoid-mediated antagonism of insulin action, leading to improved insulin sensitivity and better glycemic control.[5]
Mechanism of Action and Signaling Pathway
The mechanism by which 11β-HSD1 inhibition is proposed to improve glycemic control is centered on mitigating the negative effects of excess cortisol on insulin signaling. In insulin-sensitive tissues like the liver, adipose tissue, and skeletal muscle, cortisol, upon binding to its glucocorticoid receptor (GR), can interfere with the insulin signaling cascade.
One of the key mechanisms involves the activation of the c-Jun N-terminal kinase (JNK) pathway by the cortisol-GR complex. Activated JNK can then phosphorylate the insulin receptor substrate 1 (IRS-1) at serine residues, which inhibits the normal insulin-induced tyrosine phosphorylation of IRS-1.[6] This impairment of IRS-1 function disrupts the downstream signaling cascade, including the activation of phosphatidylinositol 3-kinase (PI3K) and Akt (also known as protein kinase B), which are essential for glucose uptake and metabolism.[7] By inhibiting 11β-HSD1, the localized production of cortisol is reduced, leading to decreased GR activation, reduced JNK-mediated inhibition of insulin signaling, and ultimately, enhanced insulin sensitivity.[3]
Clinical Efficacy of 11β-HSD1 Inhibitors in Type 2 Diabetes
While specific data for this compound is unavailable, clinical trials of other selective 11β-HSD1 inhibitors have demonstrated modest improvements in glycemic control and other metabolic parameters. The following tables summarize key quantitative data from these studies.
Table 1: Glycemic Control Parameters
| Compound | Study | Dose | Duration | Change in HbA1c (%) | Change in Fasting Plasma Glucose (mg/dL) |
| INCB13739 | Rosenstock et al. | 200 mg/day | 12 weeks | -0.6% (p<0.01 vs. placebo)[8] | -24 mg/dL (p<0.01 vs. placebo)[8] |
| AZD4017 | Cusi et al. | 400 mg BID | 12 weeks | Not Reported | Not Reported |
Table 2: Lipid and Other Metabolic Parameters
| Compound | Study | Dose | Duration | Change in Total Cholesterol (mg/dL) | Change in LDL Cholesterol (mg/dL) | Change in Triglycerides (mg/dL) | Change in Body Weight (kg) |
| INCB13739 | Rosenstock et al. | 200 mg/day | 12 weeks | -7 mg/dL[8] | -17 mg/dL[8] | -74 mg/dL[8] | Modest decrease[8] |
| AZD4017 | Cusi et al. | 400 mg BID | 12 weeks | No significant change | No significant change | No significant change | No significant change |
*In a prespecified analysis of hyperlipidemic patients.[8]
Experimental Protocols for Clinical Evaluation
The following represents a generalized experimental protocol for a Phase II clinical trial of an 11β-HSD1 inhibitor in patients with type 2 diabetes, based on publicly available information from trials of similar compounds.
4.1 Study Design
A randomized, double-blind, placebo-controlled, parallel-group study is a common design for Phase II trials evaluating the efficacy and safety of new anti-diabetic agents.[8]
4.2 Patient Population
-
Inclusion Criteria:
-
Adults (e.g., 18-70 years of age).
-
Diagnosed with type 2 diabetes mellitus.
-
Inadequate glycemic control, defined by a screening HbA1c level within a specified range (e.g., 7.0% to 10.0%).[8]
-
Stable metformin monotherapy for a defined period (e.g., ≥ 1.5 g/day for at least 8 weeks) prior to screening.[8]
-
Body Mass Index (BMI) within a specified range (e.g., 25-40 kg/m ²).[9]
-
-
Exclusion Criteria:
-
Use of insulin or other anti-diabetic medications within a specified period.
-
History of type 1 diabetes or diabetic ketoacidosis.
-
Significant cardiovascular, renal, or hepatic disease.
-
Use of medications known to interfere with glucocorticoid metabolism.
-
4.3 Intervention
-
Investigational Product: The 11β-HSD1 inhibitor is administered orally at one or more fixed doses (e.g., 100 mg, 200 mg) once or twice daily.[8]
-
Control: A matching placebo is administered on the same schedule as the investigational product.
-
Duration: The treatment period typically ranges from 4 to 12 weeks to assess the primary endpoints.[8][9]
4.4 Outcome Measures
-
Primary Endpoint:
-
The primary efficacy endpoint is typically the change in HbA1c from baseline to the end of the treatment period.[8]
-
-
Secondary Endpoints:
-
Change in fasting plasma glucose.[8]
-
Change in fasting lipid profile (total cholesterol, LDL cholesterol, HDL cholesterol, and triglycerides).[8]
-
Change in body weight and BMI.[8]
-
Assessment of insulin resistance using methods such as the homeostasis model assessment of insulin resistance (HOMA-IR).[8]
-
Safety and tolerability, assessed through the monitoring of adverse events, clinical laboratory tests, vital signs, and electrocardiograms.[8]
-
4.5 Pharmacodynamic Assessments
To confirm the mechanism of action, pharmacodynamic assessments may include:
-
Measurement of the urinary ratio of cortisol to cortisone metabolites (e.g., (tetrahydrocortisol + 5α-tetrahydrocortisol) / tetrahydrocortisone) to assess systemic 11β-HSD1 activity.[1]
-
Ex vivo measurement of 11β-HSD1 activity in subcutaneous adipose tissue biopsies.[9]
Conclusion
The inhibition of 11β-HSD1 represents a rational therapeutic target for the management of type 2 diabetes by addressing the underlying pathophysiology of insulin resistance. While the development of specific agents like this compound may have been halted, clinical studies with other 11β-HSD1 inhibitors have provided proof-of-concept for this mechanism, demonstrating modest improvements in glycemic control and lipid profiles. However, the magnitude of the clinical benefit observed to date has been a challenge for the continued development of this class of drugs for the primary indication of type 2 diabetes.[5] Further research may explore the potential of 11β-HSD1 inhibitors in specific patient populations or for other indications where glucocorticoid excess plays a pathogenic role.
References
- 1. mdpi.com [mdpi.com]
- 2. endocrine.org [endocrine.org]
- 3. 11β-Hydroxysteroid Dehydrogenase Type 1(11β-HSD1) mediates insulin resistance through JNK activation in adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. 11β-HSD1 inhibitors for the treatment of type 2 diabetes and cardiovascular disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. 11β-Hydroxysteroid Dehydrogenase Type 1 Regulates Glucocorticoid-Induced Insulin Resistance in Skeletal Muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The 11-β-Hydroxysteroid Dehydrogenase Type 1 Inhibitor INCB13739 Improves Hyperglycemia in Patients With Type 2 Diabetes Inadequately Controlled by Metformin Monotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. thieme-connect.com [thieme-connect.com]
BVT-3498 and its Impact on Cortisol Metabolism: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
BVT-3498, also known as AMG-311, is a selective inhibitor of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1).[1] This enzyme plays a crucial role in the tissue-specific regulation of glucocorticoid activity by converting inactive cortisone to active cortisol. By inhibiting 11β-HSD1, this compound effectively reduces intracellular cortisol concentrations in key metabolic tissues such as the liver and adipose tissue. This mechanism of action has positioned this compound and similar 11β-HSD1 inhibitors as potential therapeutic agents for metabolic disorders, including type 2 diabetes. While public domain data specifically detailing the clinical outcomes for this compound are limited, this guide provides a comprehensive overview of its mechanism of action, the experimental protocols used to evaluate such compounds, and the expected effects on cortisol metabolism based on preclinical and related compound studies.
Core Mechanism of Action: Inhibition of 11β-HSD1
The primary effect of this compound on cortisol metabolism is its selective inhibition of the 11β-HSD1 enzyme.[1] This enzyme is responsible for the NADPH-dependent reduction of cortisone to cortisol, thereby amplifying local glucocorticoid action. In contrast, a second isoform, 11β-HSD2, inactivates cortisol to cortisone, primarily in mineralocorticoid-responsive tissues. By selectively targeting 11β-HSD1, this compound aims to decrease the production of active cortisol in tissues where excess glucocorticoid activity is detrimental, such as in states of metabolic disease.
Signaling Pathway of Cortisol Activation and this compound Inhibition
References
BVT-3498: A Preclinical Overview of a Selective 11β-HSD1 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
BVT-3498, also known as AMG-311, is a selective inhibitor of the enzyme 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). Developed by Biovitrum in collaboration with Amgen, this compound was investigated as a potential therapeutic agent for type 2 diabetes. The primary mechanism of action of this compound is the inhibition of the conversion of inactive cortisone to active cortisol, particularly in metabolic tissues such as the liver and adipose tissue. By reducing local cortisol concentrations, this compound was hypothesized to improve insulin sensitivity and lower blood glucose levels. Although the clinical development of this compound was discontinued in 2005, the preclinical data provides valuable insights into the therapeutic potential of selective 11β-HSD1 inhibition.
Quantitative Preclinical Data
The following tables summarize the in vitro potency and selectivity of arylsulfonamidothiazole analogues, the chemical class to which this compound belongs. This data is derived from foundational preclinical studies and is representative of the activity of this class of compounds.
| Compound | Target Enzyme | IC50 (nM) | Selectivity vs. 11β-HSD2 |
| 2a | Human 11β-HSD1 | 52 | >200-fold |
| 2b | Murine 11β-HSD1 | 96 | >200-fold |
Table 1: In Vitro Inhibitory Activity of this compound Analogue Compounds[1][2][3]
Signaling Pathway and Mechanism of Action
This compound targets the 11β-HSD1 enzyme, which plays a crucial role in the glucocorticoid signaling pathway. The diagram below illustrates the mechanism of action.
Caption: Mechanism of this compound action in target cells.
Experimental Protocols
In Vitro 11β-HSD1 and 11β-HSD2 Inhibition Assay
The inhibitory activity of the compounds against human and murine 11β-HSD1 and 11β-HSD2 was determined using a scintillation proximity assay (SPA).[2][3]
Enzyme Source: Microsomes from Chinese hamster ovary (CHO) cells stably transfected with the respective human or murine enzyme.
Substrate: [³H]cortisone for 11β-HSD1 and [³H]cortisol for 11β-HSD2.
Cofactor: NADPH for 11β-HSD1 and NAD⁺ for 11β-HSD2.
Procedure:
-
Test compounds were pre-incubated with the enzyme and cofactor in a buffer solution.
-
The reaction was initiated by the addition of the radiolabeled substrate.
-
The reaction mixture was incubated at 37°C.
-
The reaction was terminated, and the amount of product ([³H]cortisol for 11β-HSD1 or [³H]cortisone for 11β-HSD2) was quantified using SPA beads coupled to a specific antibody.
-
IC50 values were calculated from the dose-response curves.
Caption: Workflow for the in vitro 11β-HSD1 inhibition assay.
In Vivo Efficacy in a Diabetic Mouse Model
The in vivo efficacy of the arylsulfonamidothiazole class of compounds was evaluated in a diabetic mouse model.[2][3]
Animal Model: Male KKAy mice, a model of genetic type 2 diabetes.
Treatment: The test compound (e.g., compound 2b) was administered orally.
Parameters Measured: Blood glucose levels.
Procedure:
-
Diabetic KKAy mice were fasted prior to the experiment.
-
A baseline blood glucose measurement was taken.
-
The test compound or vehicle was administered orally.
-
Blood glucose levels were monitored at various time points post-administration.
-
The effect of the compound on blood glucose was compared to the vehicle control group.
Caption: Experimental workflow for the in vivo efficacy study.
References
Phase I Clinical Trial of BVT-3498: A Retrospective Technical Analysis
Stockholm, Sweden – Early 2000s – Biovitrum, a Swedish pharmaceutical company, conducted a Phase I clinical trial for BVT-3498, a novel drug candidate for the treatment of type 2 diabetes. While detailed quantitative data and specific experimental protocols from this early-stage trial are not publicly available, this whitepaper provides a retrospective analysis based on the limited information disclosed and the known scientific context of diabetes drug development during that period.
Summary of Known Information
Biovitrum announced the initiation of a Phase II clinical trial for this compound in March 2003, indicating that the Phase I trial had been completed prior to this date.[1] The company positioned this compound as a novel treatment for type 2 diabetes with a mechanism of action that was distinct from existing glucose-lowering drugs. A key highlighted feature was its potential to avoid the risk of hypoglycemia. Additionally, it was suggested that this compound might have beneficial effects on body composition and lipid profiles, addressing other metabolic issues associated with insulin resistance.
Unfortunately, a comprehensive search of publicly available records, including scientific literature and historical company announcements, did not yield specific quantitative data from the Phase I trial. This level of detail for early-stage clinical trials, especially from over two decades ago, is often not released to the public domain.
Postulated Experimental Protocols
Based on standard practices for Phase I clinical trials for metabolic drugs, the following methodologies were likely employed:
Study Design: A single-center, randomized, double-blind, placebo-controlled, dose-escalation study.
Participant Population: A small cohort of healthy volunteers.
Primary Objectives:
-
To assess the safety and tolerability of single and multiple ascending doses of this compound.
-
To determine the pharmacokinetic profile (absorption, distribution, metabolism, and excretion) of this compound.
Secondary Objectives:
-
To evaluate the pharmacodynamic effects of this compound on glucose metabolism, potentially through oral glucose tolerance tests (OGTT).
Methodologies:
-
Safety and Tolerability: Monitoring of adverse events, vital signs, electrocardiograms (ECGs), and clinical laboratory tests (hematology, clinical chemistry, and urinalysis).
-
Pharmacokinetics: Serial blood sampling at predefined time points after drug administration to measure plasma concentrations of this compound and its potential metabolites using techniques like liquid chromatography-mass spectrometry (LC-MS).
-
Pharmacodynamics: Measurement of plasma glucose and insulin levels during OGTTs to assess the drug's effect on glucose disposal and insulin sensitivity.
Hypothetical Signaling Pathway and Experimental Workflow
Given that this compound was developed as a novel treatment for type 2 diabetes, its mechanism of action likely involved modulation of key nodes in the insulin signaling pathway. The following diagrams illustrate a generalized insulin signaling pathway and a plausible experimental workflow for a Phase I clinical trial of a diabetes drug.
References
Hypothetical Phase II Clinical Trial Design: An 11β-HSD1 Inhibitor for Type 2 Diabetes
Disclaimer: Publicly available information regarding the clinical development of BVT-3498, an 11β-HSD1 inhibitor for type 2 diabetes, is limited to a 2003 press release announcing the initiation of a Phase II trial.[1] No subsequent results or detailed study designs have been publicly disclosed, suggesting the program was likely discontinued. This document, therefore, presents a hypothetical yet technically detailed Phase II clinical trial design for a representative 11β-HSD1 inhibitor, herein referred to as "Gemini-11bI," based on the known mechanism of action and standard clinical trial methodologies for this therapeutic area.
Introduction
Type 2 diabetes mellitus (T2DM) is a complex metabolic disorder characterized by hyperglycemia resulting from insulin resistance and relative insulin deficiency. Glucocorticoids, such as cortisol, are known to contribute to insulin resistance and hyperglycemia. The enzyme 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) plays a crucial role in the peripheral activation of cortisol from its inactive precursor, cortisone, particularly in key metabolic tissues like the liver and adipose tissue. Inhibition of 11β-HSD1 is a therapeutic strategy aimed at reducing intracellular cortisol concentrations in these tissues, thereby improving insulin sensitivity and glycemic control without the risk of systemic cortisol depletion and associated adverse effects. This document outlines a comprehensive Phase II clinical trial design to evaluate the efficacy, safety, and dose-response of Gemini-11bI in patients with T2DM.
Signaling Pathway of 11β-HSD1 Inhibition
The therapeutic rationale for Gemini-11bI is based on its targeted inhibition of 11β-HSD1. By blocking this enzyme, Gemini-11bI aims to reduce the intracellular conversion of inactive cortisone to active cortisol within hepatocytes and adipocytes. This localized reduction in cortisol is expected to decrease hepatic glucose production and enhance insulin sensitivity in peripheral tissues, leading to improved glycemic control.
Clinical Trial Design and Objectives
This is a Phase IIa, randomized, double-blind, placebo-controlled, dose-ranging study to evaluate the efficacy and safety of Gemini-11bI in adults with inadequately controlled T2DM on a stable dose of metformin.
Primary Objective:
-
To assess the dose-dependent effect of Gemini-11bI on glycemic control, as measured by the change in hemoglobin A1c (HbA1c) from baseline to Week 12.
Secondary Objectives:
-
To evaluate the effect of Gemini-11bI on fasting plasma glucose (FPG).
-
To assess the effect of Gemini-11bI on body weight and lipid profiles.
-
To characterize the safety and tolerability profile of Gemini-11bI.
-
To evaluate the pharmacokinetic (PK) and pharmacodynamic (PD) relationship of Gemini-11bI.
Patient Population and Dosing
The study will enroll approximately 200 subjects, randomized equally across four treatment arms.
| Parameter | Inclusion Criteria | Exclusion Criteria |
| Age | 18-70 years | --- |
| Diagnosis | Type 2 Diabetes Mellitus (per ADA guidelines) | Type 1 diabetes, history of ketoacidosis |
| Background Therapy | Stable dose of metformin (≥1500 mg/day) for ≥3 months | Use of other antidiabetic agents within 3 months |
| Glycemic Control | HbA1c between 7.5% and 10.5% | HbA1c > 10.5% |
| Renal Function | eGFR ≥ 60 mL/min/1.73m² | History of significant renal or hepatic disease |
| Other | --- | Uncontrolled hypertension, history of Cushing's syndrome or adrenal insufficiency |
| Treatment Arm | Investigational Product | Dose | Number of Subjects |
| Arm 1 | Gemini-11bI | 50 mg (Low Dose) | ~50 |
| Arm 2 | Gemini-11bI | 100 mg (Mid Dose) | ~50 |
| Arm 3 | Gemini-11bI | 200 mg (High Dose) | ~50 |
| Arm 4 | Placebo | Matched Placebo | ~50 |
Study Workflow and Assessments
The study will consist of a screening period, a 12-week treatment period, and a follow-up period.
Experimental Protocols
HbA1c Measurement
-
Methodology: Whole blood samples will be collected in EDTA tubes at baseline and Week 12. HbA1c levels will be measured using a National Glycohemoglobin Standardization Program (NGSP)-certified high-performance liquid chromatography (HPLC) assay. The laboratory performing the analysis will be blinded to the treatment allocation.
Fasting Plasma Glucose (FPG) Measurement
-
Methodology: Patients will be instructed to fast for at least 8 hours overnight prior to blood collection at baseline and all subsequent study visits. Blood will be collected in sodium fluoride/potassium oxalate tubes. Plasma glucose concentrations will be determined using a hexokinase enzymatic method on a validated clinical chemistry analyzer.
Pharmacokinetic (PK) Analysis
-
Methodology: Sparse blood samples for PK analysis will be collected at pre-dose and at 1, 2, 4, and 8 hours post-dose at Weeks 4 and 12. Plasma concentrations of Gemini-11bI will be quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. Key PK parameters (Cmax, Tmax, AUC) will be estimated using non-compartmental analysis.
Hypothetical Efficacy and Safety Outcomes
The following tables represent plausible outcomes for this hypothetical Phase II trial, designed to demonstrate a dose-dependent effect.
Table 1: Change in Glycemic Parameters from Baseline to Week 12 (Hypothetical Data)
| Parameter | Placebo (n=50) | Gemini-11bI 50 mg (n=50) | Gemini-11bI 100 mg (n=50) | Gemini-11bI 200 mg (n=50) |
| Baseline HbA1c (%) | 8.5 | 8.6 | 8.5 | 8.6 |
| Change in HbA1c (%) | -0.2 | -0.6 | -0.9 | -1.2 |
| Baseline FPG (mg/dL) | 180 | 182 | 179 | 181 |
| Change in FPG (mg/dL) | -5 | -15 | -25 | -35 |
Table 2: Change in Secondary Efficacy Parameters from Baseline to Week 12 (Hypothetical Data)
| Parameter | Placebo (n=50) | Gemini-11bI 50 mg (n=50) | Gemini-11bI 100 mg (n=50) | Gemini-11bI 200 mg (n=50) |
| Change in Body Weight (kg) | -0.5 | -1.0 | -1.5 | -2.0 |
| Change in LDL-C (mg/dL) | +2 | -5 | -8 | -12 |
| Change in HDL-C (mg/dL) | 0 | +2 | +4 | +5 |
Table 3: Summary of Adverse Events (Hypothetical Data)
| Adverse Event | Placebo (n=50) | Gemini-11bI 50 mg (n=50) | Gemini-11bI 100 mg (n=50) | Gemini-11bI 200 mg (n=50) |
| Any Adverse Event | 10 (20%) | 12 (24%) | 11 (22%) | 13 (26%) |
| Headache | 2 (4%) | 3 (6%) | 3 (6%) | 4 (8%) |
| Nasopharyngitis | 1 (2%) | 2 (4%) | 1 (2%) | 2 (4%) |
| Diarrhea | 1 (2%) | 1 (2%) | 2 (4%) | 1 (2%) |
| Serious Adverse Events | 0 | 0 | 0 | 0 |
| Hypoglycemic Events | 0 | 0 | 0 | 0 |
Conclusion
This hypothetical Phase II clinical trial is designed to robustly assess the efficacy, safety, and dose-response of the 11β-HSD1 inhibitor, Gemini-11bI, as an adjunct therapy for T2DM. The primary endpoint of change in HbA1c, supported by key secondary endpoints, will provide critical data to inform a go/no-go decision for subsequent Phase III development. The safety profile, particularly the absence of hypoglycemia, will be a key differentiator for this class of drugs. The successful completion of this study would provide strong evidence for the therapeutic potential of 11β-HSD1 inhibition in the management of type 2 diabetes.
References
The Discontinuation of BVT-3498: A Technical Analysis of a Promising Diabetes Candidate
Stockholm, Sweden - The development of BVT-3498, a once-promising oral medication for type 2 diabetes, was discontinued despite reaching Phase II clinical trials. This in-depth guide explores the scientific and strategic rationale behind this decision, drawing upon the available data for the drug class and the corporate landscape of its developer, Biovitrum (now Sobi). While specific clinical data for this compound remains largely unpublished, a comprehensive analysis of its mechanism of action, the broader clinical outcomes of similar compounds, and the strategic shifts within Biovitrum provides a clear picture of the factors leading to its discontinuation.
Executive Summary: A Confluence of Modest Efficacy and Shifting Corporate Strategy
The discontinuation of this compound's development can be attributed to a combination of two primary factors:
-
Suboptimal Clinical Efficacy Profile of the Drug Class: As a selective inhibitor of the enzyme 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), this compound belonged to a class of drugs that, despite promising preclinical data, demonstrated only modest improvements in glycemic control and other metabolic parameters in clinical trials. This limited efficacy, when compared to existing and emerging diabetes therapies, likely diminished its commercial viability.
-
Corporate Restructuring and Focus on Specialty Care: In 2008, Biovitrum initiated a significant strategic restructuring to concentrate its resources on the development and commercialization of treatments for rare diseases and specialist care indications. Type 2 diabetes, a primary care market, no longer aligned with this new strategic focus, leading to the out-licensing or termination of related projects.
While a definitive public statement detailing the termination of the this compound program is unavailable, the confluence of these factors provides a strong rationale for the decision.
This compound: Targeting the Glucocorticoid Pathway in Metabolic Disease
This compound is a highly selective inhibitor of 11β-HSD1, an enzyme primarily expressed in key metabolic tissues such as the liver and adipose tissue. This enzyme is responsible for the intracellular conversion of inactive cortisone to active cortisol, a potent glucocorticoid.
Signaling Pathway of 11β-HSD1 Inhibition
The therapeutic rationale for inhibiting 11β-HSD1 in type 2 diabetes is based on the known adverse metabolic effects of excess cortisol. By blocking 11β-HSD1, this compound aimed to reduce intracellular cortisol levels in target tissues, thereby mitigating its downstream effects on glucose metabolism, insulin sensitivity, and lipid profiles.
The Clinical Development Landscape for 11β-HSD1 Inhibitors
This compound was one of many 11β-HSD1 inhibitors to enter clinical development in the early 2000s. While preclinical studies in rodent models of diabetes and obesity were encouraging, the translation of these findings to human clinical trials was challenging.
Summary of Clinical Trial Outcomes for 11β-HSD1 Inhibitors
Phase II studies of various 11β-HSD1 inhibitors in patients with type 2 diabetes generally showed modest, though statistically significant, effects. The table below summarizes the typical findings for this drug class.
| Parameter | Typical Outcome in Phase II Trials |
| Glycated Hemoglobin (HbA1c) | Modest reduction (approx. 0.3-0.6%) |
| Fasting Plasma Glucose | Small to moderate decrease |
| Insulin Sensitivity | Some improvement, often not robust |
| Lipid Profile | Variable effects, sometimes with slight improvements in HDL and triglycerides |
| Body Weight | Generally neutral or a small decrease |
| Blood Pressure | Modest reductions observed with some compounds |
| Safety and Tolerability | Generally well-tolerated with few significant adverse events |
Note: This table represents a qualitative summary of findings across multiple 11β-HSD1 inhibitor programs and does not represent specific data for this compound, which is not publicly available.
The modest efficacy of 11β-HSD1 inhibitors, particularly in the context of a competitive landscape for diabetes treatments, likely made it difficult to justify the substantial investment required for Phase III trials and commercialization.
Representative Phase II Clinical Trial Protocol
While the specific protocol for the this compound Phase II trial is not public, a typical study design for an 11β-HSD1 inhibitor in type 2 diabetes during that period would have included the following elements.
Experimental Methodology
-
Study Design: A randomized, double-blind, placebo-controlled, parallel-group study.
-
Patient Population: Patients with type 2 diabetes inadequately controlled on diet and exercise or a stable dose of metformin. Key inclusion criteria would have included a specific range for HbA1c (e.g., 7.0% to 10.0%) and a certain body mass index (BMI).
-
Intervention: Patients would be randomized to receive one of several doses of the 11β-HSD1 inhibitor (e.g., this compound) or a matching placebo, administered orally once daily for a period of 12 to 24 weeks.
-
Primary Efficacy Endpoint: The primary outcome measure would typically be the change in HbA1c from baseline to the end of the treatment period.
-
Secondary Efficacy Endpoints: These would likely include changes in fasting plasma glucose, postprandial glucose, insulin sensitivity (assessed by HOMA-IR or hyperinsulinemic-euglycemic clamp), lipid profiles (total cholesterol, LDL, HDL, triglycerides), body weight, and blood pressure.
-
Safety and Tolerability Assessments: This would involve monitoring of adverse events, clinical laboratory tests (including liver function tests and adrenal steroid profiles), vital signs, and electrocardiograms.
Inferred Rationale for the Discontinuation of this compound
The decision to terminate the development of this compound can be visualized as a logical flow of contributing factors.
Conclusion
The story of this compound is a common one in the pharmaceutical industry, where promising preclinical science does not fully translate into clinically and commercially successful medicines. The discontinuation of its development was likely a pragmatic decision driven by a combination of a modest efficacy profile, which was a class-wide issue for 11β-HSD1 inhibitors in the context of type 2 diabetes, and a strategic pivot by Biovitrum towards the specialized and less competitive market of rare diseases. While this compound did not reach the market, the research into its mechanism of action contributed to a greater understanding of the role of glucocorticoids in metabolic disease.
BVT-3498 and Its Anticipated Impact on Lipid Profiles: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
BVT-3498, a selective 11-beta-hydroxysteroid dehydrogenase type 1 (11β-HSD1) inhibitor, was a promising therapeutic candidate for type 2 diabetes developed by Biovitrum. While the clinical development of this compound appears to have been discontinued, with no publicly available clinical data on its specific effects, its mechanism of action provides a strong basis for predicting its impact on lipid metabolism. This technical guide synthesizes the expected effects of this compound on lipid profiles by examining the preclinical rationale and clinical findings for other selective 11β-HSD1 inhibitors. Inhibition of 11β-HSD1 is anticipated to beneficially modulate lipid profiles by reducing key atherogenic lipoproteins and potentially increasing protective lipoproteins, addressing a critical component of the metabolic syndrome often associated with type 2 diabetes.
Introduction to this compound and its Mechanism of Action
This compound was developed by Biovitrum as a selective inhibitor of the enzyme 11β-HSD1.[1][2] This enzyme is responsible for the intracellular conversion of inactive cortisone to active cortisol, a glucocorticoid. Elevated levels of cortisol in tissues such as the liver and adipose tissue are associated with insulin resistance and other metabolic abnormalities, including dyslipidemia. By inhibiting 11β-HSD1, this compound was designed to lower intracellular cortisol levels in these key metabolic tissues, thereby improving insulin sensitivity and having positive effects on the lipid profile.[1][2]
While a Phase II clinical trial for this compound was initiated in 2003 for type 2 diabetes, with the lipid profile as a monitored parameter, the results of this trial have not been publicly disclosed.[1][2] The development of this compound appears to have been halted, as no further information has been released by Biovitrum, which later became Swedish Orphan Biovitrum (Sobi).[3][4]
Anticipated Impact on Lipid Profile: Evidence from Class of 11β-HSD1 Inhibitors
Although specific data for this compound is unavailable, clinical trials of other selective 11β-HSD1 inhibitors have consistently demonstrated favorable effects on lipid profiles. A review of compounds that reached Phase II clinical trials indicated that this class of drugs improves the lipid profile in patients with type 2 diabetes.[5]
Another selective 11β-HSD1 inhibitor, AZD4017, showed significant improvements in the lipid profiles of patients in a Phase II trial.[6][7] These findings provide a strong indication of the likely effects of this compound on lipid metabolism.
Quantitative Data from a Representative 11β-HSD1 Inhibitor (AZD4017)
The following table summarizes the lipid profile changes observed in a 12-week, randomized, double-blind, placebo-controlled trial of AZD4017 in overweight women with idiopathic intracranial hypertension. This data serves as a surrogate to illustrate the potential impact of this compound.
| Parameter | Baseline (Mean ± SD) | Change from Baseline (Mean) | P-value |
| Total Cholesterol (mmol/L) | 4.6 ± 0.9 | -0.3 | <0.05 |
| HDL Cholesterol (mmol/L) | 1.2 ± 0.3 | +0.1 | <0.05 |
| LDL Cholesterol (mmol/L) | 2.8 ± 0.8 | -0.2 | NS |
| Triglycerides (mmol/L) | 1.3 ± 0.6 | -0.1 | NS |
| Cholesterol/HDL Ratio | 4.0 ± 1.1 | -0.5 | <0.01 |
| Data adapted from a study on AZD4017.[6][7] NS = Not Significant. |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the proposed signaling pathway of 11β-HSD1 inhibition and a typical experimental workflow for assessing the impact of such an inhibitor on lipid profiles in a clinical trial setting.
Caption: Proposed mechanism of this compound via 11β-HSD1 inhibition.
Caption: A typical clinical trial workflow for lipid assessment.
Detailed Experimental Protocols
While the specific protocols for the this compound trials are not public, the following represents a standard methodology for assessing lipid profiles in a clinical trial for a metabolic drug, based on common practices and published studies of similar compounds.
Study Design
A randomized, double-blind, placebo-controlled, parallel-group study is the gold standard.
-
Participants: Adults with a diagnosis of type 2 diabetes and dyslipidemia (e.g., elevated LDL-C and/or triglycerides).
-
Intervention: Oral administration of this compound at one or more dose levels, or a matching placebo, once daily for a predefined period (e.g., 12 to 24 weeks).
-
Primary Endpoint: Change from baseline in LDL cholesterol.
-
Secondary Endpoints: Changes from baseline in total cholesterol, HDL cholesterol, triglycerides, non-HDL cholesterol, and apolipoproteins (ApoA1, ApoB).
Blood Collection and Processing
-
Fasting: Subjects are required to fast for at least 12 hours prior to blood collection.
-
Sample Collection: Venous blood is collected into serum separator tubes (SST) and EDTA tubes at baseline and at specified follow-up visits.
-
Processing: Samples are allowed to clot at room temperature for 30 minutes and then centrifuged at 1500 x g for 15 minutes at 4°C. The resulting serum and plasma are aliquoted and stored at -80°C until analysis.
Lipid Panel Analysis
-
Instrumentation: Automated clinical chemistry analyzers (e.g., Roche Cobas, Abbott Architect) are typically used for the quantitative determination of lipid parameters.
-
Methods:
-
Total Cholesterol: Enzymatic, colorimetric method.
-
HDL Cholesterol: Homogeneous enzymatic assay after selective removal of non-HDL lipoproteins.
-
Triglycerides: Enzymatic, colorimetric method with glycerol phosphate oxidase.
-
LDL Cholesterol: Calculated using the Friedewald formula (LDL-C = Total Cholesterol - HDL-C - (Triglycerides/5)) for triglyceride levels <400 mg/dL. Direct measurement methods are used for higher triglyceride levels.
-
Apolipoproteins: Immunoturbidimetric assays.
-
Conclusion
Although the clinical development of this compound was not completed, its mechanism as a selective 11β-HSD1 inhibitor strongly suggests a beneficial impact on the lipid profiles of patients with type 2 diabetes. The expected effects include a reduction in total cholesterol and an improvement in the cholesterol-to-HDL ratio, as demonstrated by other compounds in its class. These anticipated effects underscore the therapeutic potential of 11β-HSD1 inhibition for addressing the multifaceted nature of the metabolic syndrome. Further research into this class of compounds may yet yield valuable treatments for dyslipidemia and related cardiometabolic disorders.
References
- 1. researchgate.net [researchgate.net]
- 2. Biovitrum initiates Phase II Study with its Diabetes [globenewswire.com]
- 3. Swedish Orphan Biovitrum - Wikipedia [en.wikipedia.org]
- 4. History | Sobi [sobi.com]
- 5. 11β-HSD1 inhibitors for the treatment of type 2 diabetes and cardiovascular disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. 11βHSD1 Inhibition with AZD4017 Improves Lipid Profiles and Lean Muscle Mass in Idiopathic Intracranial Hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on 11β-HSD1 Inhibition and its Impact on Body Composition
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: This technical guide focuses on the effects of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) inhibitors as a class of drugs on body composition. The specific investigational drug BVT-3498, an 11β-HSD1 inhibitor, began Phase II clinical trials in 2003 for type 2 diabetes with potential positive effects on body composition anticipated.[1] However, the development of this compound was discontinued, and detailed results regarding its specific impact on body composition are not publicly available. The information presented herein is based on studies of other selective 11β-HSD1 inhibitors.
Introduction to 11β-HSD1 and its Role in Metabolism
11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) is a key enzyme in the prereceptor metabolism of glucocorticoids. It primarily functions as an oxoreductase, converting inactive cortisone to active cortisol in key metabolic tissues such as the liver, adipose tissue, and skeletal muscle.[2][3][4][5] This localized amplification of glucocorticoid action plays a significant role in regulating glucose homeostasis, lipid metabolism, and adipocyte differentiation.[2][3][6]
Dysregulation of 11β-HSD1 has been implicated in the pathophysiology of metabolic syndrome, including obesity and type 2 diabetes.[6][7] Consequently, selective inhibition of 11β-HSD1 has emerged as a promising therapeutic strategy to mitigate the adverse effects of excess glucocorticoid activity in metabolic tissues.[6][7]
The Impact of 11β-HSD1 Inhibition on Body Composition
Preclinical and clinical studies of selective 11β-HSD1 inhibitors have demonstrated their potential to favorably alter body composition. The primary effects observed are a reduction in fat mass and an increase in lean body mass.
Effects on Fat Mass
Inhibition of 11β-HSD1 in adipose tissue reduces the local conversion of cortisone to cortisol, thereby decreasing glucocorticoid receptor activation. This has several downstream effects that contribute to a reduction in fat mass:
-
Inhibition of Adipogenesis: Glucocorticoids are known to promote the differentiation of preadipocytes into mature fat cells. By reducing local cortisol levels, 11β-HSD1 inhibitors can attenuate this process.[6][7]
-
Decreased Lipolysis: While glucocorticoids can have complex effects on lipolysis, their chronic excess in visceral fat is associated with increased fat storage. Inhibition of 11β-HSD1 has been shown to decrease glycerol release from adipose tissue, indicative of reduced lipolysis.[2][3]
Effects on Lean Body Mass
A notable finding from clinical studies with 11β-HSD1 inhibitors is the observed increase in lean muscle mass.[8][9][10] In a phase II clinical trial of the 11β-HSD1 inhibitor AZD4017 in overweight females, a significant increase in total lean mass was observed after 12 weeks of treatment.[8][9][10] The underlying mechanisms are thought to involve the attenuation of the catabolic effects of glucocorticoids on skeletal muscle. Glucocorticoid excess is known to promote muscle protein breakdown, and by reducing intramuscular cortisol levels, 11β-HSD1 inhibitors may shift the balance towards protein synthesis and muscle growth.[5]
Quantitative Data on Body Composition Changes
The following table summarizes the quantitative data from a key clinical study on the 11β-HSD1 inhibitor AZD4017.
| Parameter | Treatment Group (AZD4017) | Placebo Group | p-value | Reference |
| Change in Total Lean Mass | +1.2% | No significant change | <0.001 | [8][9] |
| Change in Total Body Weight | No significant change | No significant change | - | [8] |
| Change in Total Fat Mass | No significant change | No significant change | - | [8] |
Experimental Protocols
The assessment of body composition changes in response to 11β-HSD1 inhibition involves both preclinical and clinical study designs.
Preclinical In Vivo Studies
-
Animal Models: Diet-induced obese (DIO) mice are commonly used to model the metabolic syndrome.[11][12] These animals are fed a high-fat diet to induce obesity, insulin resistance, and dyslipidemia.
-
Drug Administration: The 11β-HSD1 inhibitor is typically administered orally, mixed in the diet or via gavage.
-
Body Composition Analysis: Dual-energy X-ray absorptiometry (DXA) is a standard method to measure total body fat and lean mass in small animals.[11]
-
Metabolic Assessments: In addition to body composition, key metabolic parameters such as fasting glucose, insulin levels, and lipid profiles are measured.[11]
-
Tissue-Specific 11β-HSD1 Activity: Ex vivo assays are performed on liver and adipose tissue samples to confirm target engagement and the degree of enzyme inhibition.[11][12]
Clinical Trials
-
Study Design: Randomized, double-blind, placebo-controlled trials are the gold standard for evaluating the efficacy and safety of 11β-HSD1 inhibitors in humans.[8][10]
-
Participant Population: Subjects with features of the metabolic syndrome, such as obesity and type 2 diabetes, are typically enrolled.[12]
-
Intervention: Participants receive the investigational drug or a placebo for a defined treatment period (e.g., 12 weeks).[8][10]
-
Body Composition Measurement: DXA is the preferred method for assessing changes in total and regional fat and lean mass due to its precision and reliability.[8]
-
Metabolic and Hormonal Profiling: A comprehensive panel of blood tests is conducted to measure lipids, glucose, insulin, and various hormones, including cortisol and androgens.[8][10]
-
Pharmacodynamic Assessments: The degree of 11β-HSD1 inhibition is often assessed by measuring the ratio of urinary cortisol to cortisone metabolites.[2]
Visualization of Pathways and Workflows
Signaling Pathway of 11β-HSD1 Action and Inhibition
Caption: Signaling pathway of 11β-HSD1 and its inhibition.
Generalized Experimental Workflow for a Clinical Trial
Caption: Generalized clinical trial workflow.
Conclusion
Selective inhibition of 11β-HSD1 represents a targeted approach to modulating glucocorticoid action in metabolic tissues. While specific data for this compound is unavailable, evidence from other compounds in this class suggests a favorable impact on body composition, characterized by an increase in lean mass and a potential reduction in fat mass. These effects underscore the therapeutic potential of 11β-HSD1 inhibitors in the management of metabolic disorders. Further research is warranted to fully elucidate the long-term effects and clinical benefits of this drug class on body composition and overall metabolic health.
References
- 1. Biovitrum initiates Phase II Study with its Diabetes [globenewswire.com]
- 2. academic.oup.com [academic.oup.com]
- 3. Inhibition of 11β-HSD1 activity in vivo limits glucocorticoid exposure to human adipose tissue and decreases lipolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacokinetic–pharmacodynamic studies of the 11β-hydroxysteroid dehydrogenase type 1 inhibitor MK-0916 in healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 11β-Hydroxysteroid Dehydrogenase Type 1 Regulates Glucocorticoid-Induced Insulin Resistance in Skeletal Muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 6. diabetesjournals.org [diabetesjournals.org]
- 7. Selective Inhibitors of 11β-Hydroxysteroid Dehydrogenase Type 1 for Patients With Metabolic Syndrome: Is the Target Liver, Fat, or Both? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 11βHSD1 Inhibition with AZD4017 Improves Lipid Profiles and Lean Muscle Mass in Idiopathic Intracranial Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pure-oai.bham.ac.uk [pure-oai.bham.ac.uk]
- 10. 11βHSD1 Inhibition with AZD4017 Improves Lipid Profiles and Lean Muscle Mass in Idiopathic Intracranial Hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) Inhibitors Still Improve Metabolic Phenotype in Male 11β-HSD1 Knockout Mice Suggesting Off-Target Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
11β-HSD1 Inhibition: A Technical Guide to a Promising Therapeutic Strategy
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) is a critical intracellular enzyme that catalyzes the conversion of inactive cortisone to active cortisol, thereby amplifying local glucocorticoid action in key metabolic tissues.[1] Dysregulation of 11β-HSD1 activity, particularly its overexpression in adipose tissue and liver, has been strongly implicated in the pathogenesis of metabolic syndrome, type 2 diabetes mellitus (T2DM), obesity, and Cushing's syndrome.[2][3][4] This has positioned the selective inhibition of 11β-HSD1 as a compelling therapeutic strategy. Preclinical studies in rodent models have demonstrated that inhibiting 11β-HSD1 leads to significant improvements in glycemic control, insulin sensitivity, lipid profiles, and body weight.[5][6] While clinical trials in humans have shown modest effects on glucose-lowering, the therapeutic potential for treating a cluster of metabolic abnormalities continues to drive research and development.[3][7] This whitepaper provides an in-depth technical guide on the core aspects of 11β-HSD1 inhibition, including its mechanism of action, preclinical and clinical data, and detailed experimental protocols relevant to drug development professionals.
The Core Mechanism: 11β-HSD1 Signaling Pathway
11β-HSD1 is an NADPH-dependent enzyme located within the lumen of the endoplasmic reticulum (ER).[8] Its primary function in vivo is to act as an oxoreductase, regenerating active cortisol from inactive cortisone (or corticosterone from 11-dehydrocorticosterone in rodents).[9][10] This activity is critically dependent on the cofactor NADPH, which is supplied by the enzyme hexose-6-phosphate dehydrogenase (H6PDH), also located in the ER lumen.[8] The locally generated cortisol can then bind to intracellular glucocorticoid receptors (GR), which translocate to the nucleus and regulate the transcription of target genes involved in glucose metabolism, adipogenesis, and inflammation.[9][11]
Role in Pathophysiology
The clinical features of glucocorticoid excess, as seen in Cushing's syndrome (e.g., visceral obesity, hyperglycemia, hypertension), closely resemble those of the metabolic syndrome.[2][3][4] While circulating cortisol levels are typically normal in metabolic syndrome, tissue-specific dysregulation of 11β-HSD1 leads to localized cortisol excess.[3][12]
-
Adipose Tissue: Increased 11β-HSD1 activity in adipose tissue promotes adipocyte differentiation and central obesity.[4][12] Mice overexpressing 11β-HSD1 specifically in fat develop visceral obesity and other features of metabolic syndrome.[2][13]
-
Liver: In the liver, cortisol generated by 11β-HSD1 enhances gluconeogenesis, contributing to hyperglycemia and insulin resistance.[14][15]
-
Inflammation: Pro-inflammatory cytokines can induce 11β-HSD1 expression in various cells, including adipocytes, creating a feedback loop that can exacerbate chronic low-grade inflammation associated with obesity.[9][16]
Preclinical Data on 11β-HSD1 Inhibition
Numerous preclinical studies using selective 11β-HSD1 inhibitors have provided robust proof-of-concept for this therapeutic strategy. Animal models, particularly diet-induced obese (DIO) mice, have been instrumental in demonstrating efficacy.
| Compound/Study | Animal Model | Dose | Key Findings | Reference |
| Compound 544 | Diet-Induced Obese (DIO) C57BL/6J Mice | 20 mg/kg, twice daily for 11 days | - 7% reduction in body weight- 12.1% reduction in food intake- 15% reduction in fasting glucose- Significant reduction in insulin levels | [6] |
| Compound 544 | High-Fat Diet/Streptozotocin (HF/STZ) Mice | 10 or 30 mg/kg | - 60% or 75% inhibition of whole-body 11β-reductase activity at 1 hour, respectively | [6] |
| CNX-010-49 | Diet-Induced Obese (DIO) C57B6/J Mice | 30 mg/kg, single dose | - 58% inhibition of hepatic 11β-HSD1 activity at 1 hour- 41% inhibition in adipose tissue at 1 hour- 15% reduction in fasting glucose after 5 weeks | [14] |
| KR-67500 | Diet-Induced Obese (DIO) C57BL/6 Mice | 50 mg/kg | - 80-90% inhibition in liver- 80% inhibition in adipose tissue | [14] |
| INU-101 | Type 2 Diabetic KKAy Mice | 30 mg/kg | - 41.3% decrease in fasting glycemia- 14.1% reduction in HbA1c- 36% inhibition in liver- ~65% inhibition in adipose tissue | [14] |
| Compound C | High-Fat Diet (HFD) C57BL/6J Mice | 4x higher dose | - >90% inhibition of liver 11β-HSD1- 17% reduction in body weight- 28% reduction in food intake- 22% reduction in glucose | [5] |
Clinical Data on 11β-HSD1 Inhibition
The translation of preclinical findings to human trials has been met with mixed success. While inhibitors are generally well-tolerated and demonstrate target engagement, the magnitude of metabolic improvements has often been modest.[7][17]
| Compound/Study | Population | Dose | Duration | Key Findings | Reference |
| BI 187004 | Overweight/Obese Men & T2DM Patients | >160 mg/day | 4 weeks | - ≥90% inhibition of 11β-HSD1 in adipose tissue- 95% decrease in cortisol/cortisone ratio- No significant improvement in glycemic control | [14][18] |
| Carbenoxolone (CBX) | Healthy Male Volunteers | 100 mg single dose; 300 mg/day for 72h | 72 hours | - Decreased cortisol generation- Decreased urinary (THF+5αTHF)/THE ratio- Decreased prednisone-induced glycerol release (lipolysis) in adipose tissue | [1][19] |
| INCB013739 | Patients with T2DM | Not specified | 28 days | - Improved insulin sensitivity- Lowered plasma cholesterol | [15][20] |
| S-707106 | Cushing's Syndrome & Autonomous Cortisol Secretion Patients | 200 mg daily, escalated to 200 mg twice daily | 24 weeks | - Did not meet primary endpoint (>20% responders for glucose tolerance)- AUC for glucose decreased by 7.1% at 12 weeks but only 2.7% at 24 weeks | [21] |
| SPI-62 | Phase 1 Trials | Single and multiple doses | N/A | - Generally well tolerated- Maximal inhibition of liver and brain 11β-HSD1- Decreased urinary cortisol metabolites | [22] |
Key Experimental Protocols
In Vitro Potency (IC50) Assessment
A common method for determining the half-maximal inhibitory concentration (IC50) is a competitive homogeneous time-resolved fluorescence (HTRF) assay.[5]
Protocol Outline:
-
Reaction Mixture: Prepare a mixture in a 384-well plate containing recombinant human 11β-HSD1, the substrate (cortisone), the cofactor (NADPH), and a NADPH regeneration system (glucose-6-phosphate and G6P dehydrogenase).
-
Compound Addition: Add the test inhibitor at various concentrations.
-
Incubation: Incubate the reaction at 37°C for a defined period (e.g., 25 minutes).
-
Stopping Reaction: Halt the reaction by adding a potent non-selective inhibitor (e.g., glycyrrhetinic acid) along with a cortisol-d2 (XL665) tracer.
-
Detection: Add an anti-cortisol antibody conjugated to a cryptate fluorophore.
-
Reading: After a 2-hour incubation at room temperature, measure the fluorescence at 665 nm and 620 nm. The ratio is used to calculate the amount of cortisol produced.
-
Analysis: Calculate IC50 values by plotting the inhibition of cortisol production against the log of the inhibitor concentration.[5]
Ex Vivo 11β-HSD1 Activity Assay
This assay measures enzyme activity in tissues harvested from animals treated with an inhibitor, providing a direct measure of target engagement.[5][23]
Protocol Outline:
-
Tissue Harvest: Euthanize animals (e.g., C57BL/6J mice) and rapidly harvest tissues of interest (liver, adipose, brain).
-
Incubation: Incubate fresh tissue samples in a medium containing a known concentration of radiolabeled substrate, [3H]cortisone. Incubation times vary by tissue (e.g., liver: 10 min; adipose: 60 min).
-
Steroid Extraction: Stop the reaction and extract the steroids from the medium using an organic solvent like ethyl acetate.
-
Separation: Separate the substrate ([3H]cortisone) from the product ([3H]cortisol) using reverse-phase high-performance liquid chromatography (HPLC).
-
Quantification: Quantify the amount of radiolabeled cortisone and cortisol using a scintillation counter.
-
Analysis: Calculate the percent conversion of cortisone to cortisol. The reduction in this percentage in treated animals compared to vehicle controls indicates the degree of enzyme inhibition.[5]
In Vivo Animal Model: Diet-Induced Obesity (DIO)
The DIO mouse model is widely used to test the efficacy of 11β-HSD1 inhibitors on metabolic parameters.[6]
Protocol Outline:
-
Induction: Wean male C57BL/6J mice onto a high-fat diet (e.g., 45-60% kcal from fat) for several months until they develop obesity, hyperglycemia, and hyperinsulinemia.
-
Treatment: Randomize weight-matched obese mice into treatment (inhibitor) and vehicle control groups. Administer the compound orally (per os) at a specified dose and frequency (e.g., 20 mg/kg, twice daily).
-
Monitoring: Monitor body weight and food intake daily.
-
Metabolic Assessment: At the end of the treatment period (e.g., 11 days), measure key metabolic endpoints after an overnight fast, including:
-
Fasting blood glucose
-
Fasting plasma insulin
-
Lipid panel (triglycerides, cholesterol)
-
-
Glucose Tolerance Test (Optional): Perform an oral or intraperitoneal glucose tolerance test (OGTT/IPGTT) to assess improvements in insulin sensitivity.[6]
Clinical Trial Protocol (Phase IIa Example)
This protocol outlines a study to assess the efficacy and safety of an 11β-HSD1 inhibitor in patients with metabolic disease.[21][22]
Protocol Outline:
-
Patient Population: Recruit patients with a confirmed diagnosis (e.g., T2DM, Cushing's syndrome, or Autonomous Cortisol Secretion) and specific inclusion criteria (e.g., impaired glucose tolerance).
-
Study Design: A randomized, double-blind, placebo-controlled trial.
-
Intervention: Patients are randomized to receive either the 11β-HSD1 inhibitor (e.g., 200 mg daily) or a matching placebo for a defined period (e.g., 12-24 weeks).
-
Primary Outcome Measure: Define a clear primary endpoint, such as the percentage of patients achieving a ≥25% reduction in the area under the curve (AUC) for plasma glucose during a 75g OGTT at the end of the treatment period.[21]
-
Secondary Outcome Measures:
-
Changes in HbA1c, fasting plasma glucose, and insulin levels.
-
Changes in body weight, waist circumference, and blood pressure.
-
Lipid profile changes (LDL-C, HDL-C, Triglycerides).
-
Biomarkers of 11β-HSD1 activity, such as the urinary ratio of (THF + 5α-THF) / THE.[24]
-
-
Safety Monitoring: Assess safety through adverse event reporting, vital signs, ECGs, and clinical laboratory analyses.[22]
Conclusion and Future Directions
The inhibition of 11β-HSD1 remains a scientifically robust and attractive strategy for treating metabolic diseases. The clear link between localized glucocorticoid excess and the features of metabolic syndrome provides a strong therapeutic rationale. While preclinical data are compelling, the modest efficacy observed in some human trials suggests that the path forward requires a more nuanced approach.[3][17] Future research should focus on identifying patient populations most likely to benefit, exploring combination therapies (e.g., with metformin), and investigating indications beyond T2DM, such as cognitive disorders, non-alcoholic fatty liver disease (NAFLD), and specific inflammatory conditions where 11β-HSD1 plays a significant role.[7][14] The development of more potent and tissue-selective inhibitors, coupled with sophisticated trial designs, will be crucial to unlocking the full therapeutic potential of targeting this fundamental enzyme.
References
- 1. academic.oup.com [academic.oup.com]
- 2. research.ed.ac.uk [research.ed.ac.uk]
- 3. Tissue-specific dysregulation of cortisol regeneration by 11βHSD1 in obesity: has it promised too much? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scielo.br [scielo.br]
- 5. 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) Inhibitors Still Improve Metabolic Phenotype in Male 11β-HSD1 Knockout Mice Suggesting Off-Target Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 11β-HSD1 inhibition ameliorates metabolic syndrome and prevents progression of atherosclerosis in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 11β-HSD1 inhibitors for the treatment of type 2 diabetes and cardiovascular disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 11β-Hydroxysteroid dehydrogenases and the brain: From zero to hero, a decade of progress - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. Changing glucocorticoid action: 11β-Hydroxysteroid dehydrogenase type 1 in acute and chronic inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Inhibitors of 11β-hydroxysteroid dehydrogenase type 1 in antidiabetic therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. Adipose tissue expression of 11b-Hydroxysteroid dehydrogenase type 1 in cushing's syndrome and in obesity - Archives of Endocrinology and Metabolism [aem-sbem.com]
- 14. mdpi.com [mdpi.com]
- 15. diabetesjournals.org [diabetesjournals.org]
- 16. Proinflammatory cytokine induction of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) in human adipocytes is mediated by MEK, C/EBPβ, and NF-κB/RelA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. 11β-hydroxysteroid dehydrogenase type 1 inhibitor use in human disease-a systematic review and narrative synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Inhibition of 11β-HSD1 activity in vivo limits glucocorticoid exposure to human adipose tissue and decreases lipolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. An Open-label Phase I/IIa Clinical Trial of 11β-HSD1 Inhibitor for Cushing's Syndrome and Autonomous Cortisol Secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. endocrine-abstracts.org [endocrine-abstracts.org]
- 23. 11β-HSD1 activity assay [bio-protocol.org]
- 24. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols: BVT-3498 In Vitro Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
BVT-3498 is a potent and selective inhibitor of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), an enzyme that plays a crucial role in the peripheral regulation of glucocorticoid levels. 11β-HSD1 catalyzes the conversion of inactive cortisone to active cortisol, thereby amplifying local glucocorticoid action in tissues such as the liver, adipose tissue, and the brain. Dysregulation of 11β-HSD1 activity has been implicated in the pathogenesis of various metabolic disorders, including type 2 diabetes and obesity. This compound, by inhibiting 11β-HSD1, reduces the production of cortisol in target tissues, making it a promising therapeutic agent for these conditions.
These application notes provide a detailed protocol for an in vitro scintillation proximity assay (SPA) to determine the inhibitory activity of this compound on 11β-HSD1.
Signaling Pathway of this compound Action
Caption: Mechanism of this compound action on the 11β-HSD1 pathway.
Data Presentation
The following table summarizes the expected quantitative data from the in vitro assay. The IC50 value for this compound should be determined experimentally by following the protocol below.
| Compound | Target | Assay Type | IC50 (nM) |
| This compound | 11β-HSD1 | Scintillation Proximity Assay | To be determined |
| Carbenoxolone (Control) | 11β-HSD1 | Scintillation Proximity Assay | ~300 |
Experimental Protocols
11β-HSD1 Inhibition Scintillation Proximity Assay (SPA)
This protocol describes a method to determine the potency of this compound in inhibiting 11β-HSD1 activity using a scintillation proximity assay.[1][2]
Materials and Reagents:
-
Enzyme: Human recombinant 11β-HSD1 expressed in microsomes (from transfected HEK293 cells)
-
Substrate: [³H]Cortisone
-
Cofactor: NADPH
-
Test Compound: this compound
-
Control Inhibitor: Carbenoxolone
-
Assay Buffer: Tris-HCl buffer with EDTA and NaCl, pH 7.4
-
Detection Antibody: Monoclonal anti-cortisol antibody
-
SPA Beads: Protein A-coated SPA beads
-
Microplates: 96- or 384-well white, clear-bottom microplates
-
Scintillation Counter: Microplate-compatible scintillation counter
-
DMSO: For compound dilution
Experimental Workflow:
Caption: Experimental workflow for the 11β-HSD1 scintillation proximity assay.
Step-by-Step Protocol:
-
Compound Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the this compound stock solution in DMSO to create a concentration gradient. Also, prepare dilutions for the control inhibitor, carbenoxolone.
-
-
Assay Plate Preparation:
-
Add a small volume (e.g., 1 µL) of the diluted compounds and controls to the appropriate wells of the microplate. Include wells with DMSO only for "no inhibitor" controls.
-
-
Enzymatic Reaction:
-
Prepare a master mix containing the assay buffer, 11β-HSD1 microsomes, [³H]Cortisone, and NADPH. The final concentrations should be optimized, but typical starting points are 5-10 µ g/well of microsomes, 20-50 nM [³H]Cortisone, and 100-200 µM NADPH.
-
Initiate the enzymatic reaction by adding the master mix to each well of the microplate.
-
Incubate the plate at 37°C for a predetermined time (e.g., 60-120 minutes), ensuring the reaction is in the linear range.
-
-
Detection:
-
Stop the reaction by adding a mixture of the anti-cortisol antibody and the protein A-coated SPA beads suspended in an appropriate buffer. This mixture will specifically capture the [³H]Cortisol produced.
-
Seal the plate and incubate at room temperature for at least 2 hours to allow the beads to settle near the bottom of the wells.
-
-
Data Acquisition:
-
Read the plate using a microplate scintillation counter. The signal generated is proportional to the amount of [³H]Cortisol bound to the antibody-bead complex.
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of this compound using the following formula: % Inhibition = 100 * (1 - (Signal_compound - Signal_background) / (Signal_no_inhibitor - Signal_background))
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism, R). The IC50 is the concentration of this compound that produces 50% inhibition of 11β-HSD1 activity.
References
- 1. Development and application of a scintillation proximity assay (SPA) for identification of selective inhibitors of 11beta-hydroxysteroid dehydrogenase type 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. High-throughput screening of 11beta-hydroxysteroid dehydrogenase type 1 in scintillation proximity assay format - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: In Vivo Study Design for BVT-3498 in Diabetes Models
For Researchers, Scientists, and Drug Development Professionals
Introduction:
BVT-3498 is a potent and selective inhibitor of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), an enzyme that plays a crucial role in the tissue-specific regulation of active glucocorticoids, such as cortisol. By converting inactive cortisone to active cortisol, 11β-HSD1 amplifies local glucocorticoid action in key metabolic tissues, including the liver and adipose tissue. Elevated cortisol levels are associated with insulin resistance and other metabolic abnormalities characteristic of type 2 diabetes. This compound, by inhibiting 11β-HSD1, reduces intracellular cortisol concentrations, thereby offering a promising therapeutic strategy for the treatment of type 2 diabetes and the metabolic syndrome. Preclinical studies in various diabetes models have demonstrated the potential of this compound to improve glycemic control and other metabolic parameters.
These application notes provide a detailed framework for designing and conducting in vivo studies to evaluate the efficacy of this compound in chemically-induced rodent models of diabetes. The protocols outlined below are based on established methodologies for inducing diabetes using streptozotocin (STZ) and alloxan, and they can be adapted to suit specific research needs.
I. Proposed Mechanism of Action of this compound
The therapeutic rationale for this compound in diabetes is based on its ability to modulate the activity of 11β-HSD1. The following diagram illustrates the proposed signaling pathway.
Caption: Proposed mechanism of action of this compound.
II. Hypothetical In Vivo Study Design: this compound in a Streptozotocin-Induced Diabetic Rat Model
Objective: To evaluate the anti-diabetic efficacy of this compound in a rat model of type 1 diabetes induced by streptozotocin (STZ).
Animal Model: Male Sprague-Dawley rats (8-10 weeks old).
Experimental Groups:
| Group | Treatment | No. of Animals |
| 1 | Normal Control | 10 |
| 2 | Diabetic Control (Vehicle) | 10 |
| 3 | This compound (Low Dose) | 10 |
| 4 | This compound (High Dose) | 10 |
| 5 | Positive Control (e.g., Glibenclamide) | 10 |
Outcome Measures:
-
Primary: Blood glucose levels, HbA1c.
-
Secondary: Body weight, food and water intake, serum insulin levels, lipid profile (total cholesterol, triglycerides, HDL, LDL), oral glucose tolerance test (OGTT).
-
Exploratory: Histopathological analysis of the pancreas.
III. Experimental Protocols
A. Protocol for Induction of Diabetes with Streptozotocin (STZ)
This protocol is for inducing a model of type 1 diabetes.
Materials:
-
Streptozotocin (STZ)
-
Cold citrate buffer (0.1 M, pH 4.5)
-
Syringes and needles
-
Glucometer and test strips
Procedure:
-
Animal Preparation: Fast the rats for 4-6 hours prior to STZ injection.[1][2]
-
STZ Solution Preparation: Immediately before use, dissolve STZ in cold citrate buffer to a final concentration of 22.5 mg/ml.[2] Protect the solution from light.[2] The STZ solution should be prepared fresh as it degrades within 15-20 minutes.[1][2]
-
STZ Administration: Administer a single intraperitoneal (IP) injection of STZ at a dose of 50-65 mg/kg body weight.[3]
-
Post-Injection Care: To prevent sudden hypoglycemia, provide the animals with 10% sucrose water for the first 24 hours after STZ injection.[1]
-
Confirmation of Diabetes: Monitor blood glucose levels 48-72 hours after STZ injection.[3] Animals with fasting blood glucose levels ≥ 15 mM (or ≥ 250 mg/dL) are considered diabetic and can be included in the study.[4]
B. Protocol for Induction of Diabetes with Alloxan
This protocol provides an alternative method for inducing diabetes.
Materials:
-
Alloxan monohydrate
-
Cold normal saline (0.9% NaCl) or citrate buffer (pH 4.5)
-
Syringes and needles
-
Glucometer and test strips
Procedure:
-
Animal Preparation: Fast the animals for 12-30 hours prior to alloxan injection.[5][6] The duration of fasting can influence the effectiveness of alloxan.[6]
-
Alloxan Solution Preparation: Freshly prepare the alloxan solution by dissolving it in cold normal saline or citrate buffer.[5][7]
-
Alloxan Administration: Administer a single intraperitoneal injection of alloxan. The dose can vary depending on the animal strain and fasting period, with reported ranges from 120 mg/kg to 150 mg/kg in rats.[6][7]
-
Post-Injection Care: Provide animals with 25% glucose water 6 hours after alloxan injection to prevent potentially fatal hypoglycemia.[5]
-
Confirmation of Diabetes: Confirm diabetes by measuring blood glucose levels 72 hours post-injection. Blood glucose levels exceeding 200 mg/dL (11.1 mmol/L) are indicative of diabetes.[5]
C. This compound Administration and Sample Collection
Procedure:
-
Acclimatization: Allow the animals to acclimatize for at least one week before the start of the experiment.
-
Grouping: After successful induction of diabetes, randomly assign the diabetic animals to the different treatment groups.
-
Drug Administration: Administer this compound (or vehicle/positive control) orally via gavage once daily for the duration of the study (e.g., 4 weeks).
-
Monitoring:
-
Record body weight, food, and water intake daily.
-
Measure fasting blood glucose levels twice a week.
-
-
Oral Glucose Tolerance Test (OGTT): Perform an OGTT at the end of the study. Fast the animals overnight, then administer a glucose solution (2 g/kg) orally. Collect blood samples at 0, 30, 60, 90, and 120 minutes for glucose measurement.
-
Terminal Sample Collection: At the end of the treatment period, euthanize the animals and collect blood samples for HbA1c, serum insulin, and lipid profile analysis. Collect the pancreas for histopathological examination.
IV. Hypothetical Data Presentation
The following tables present hypothetical but plausible data from the proposed in vivo study.
Table 1: Effect of this compound on Body Weight and Blood Glucose
| Group | Initial Body Weight (g) | Final Body Weight (g) | Initial Blood Glucose (mg/dL) | Final Blood Glucose (mg/dL) |
| Normal Control | 255 ± 10 | 310 ± 12 | 95 ± 8 | 98 ± 7 |
| Diabetic Control | 248 ± 11 | 215 ± 15 | 380 ± 25 | 450 ± 30 |
| This compound (Low Dose) | 251 ± 9 | 245 ± 13 | 375 ± 22 | 280 ± 20 |
| This compound (High Dose) | 253 ± 10 | 260 ± 11 | 382 ± 28 | 190 ± 18 |
| Positive Control | 249 ± 12 | 250 ± 14 | 378 ± 26 | 210 ± 21 |
Table 2: Effect of this compound on HbA1c, Insulin, and Lipid Profile
| Group | HbA1c (%) | Serum Insulin (ng/mL) | Total Cholesterol (mg/dL) | Triglycerides (mg/dL) |
| Normal Control | 4.5 ± 0.3 | 2.1 ± 0.2 | 70 ± 5 | 80 ± 6 |
| Diabetic Control | 11.2 ± 0.8 | 0.8 ± 0.1 | 150 ± 12 | 220 ± 15 |
| This compound (Low Dose) | 8.5 ± 0.6 | 1.2 ± 0.15 | 110 ± 9 | 160 ± 11 |
| This compound (High Dose) | 6.8 ± 0.5 | 1.6 ± 0.2 | 90 ± 7 | 110 ± 9 |
| Positive Control | 7.2 ± 0.4 | 1.5 ± 0.18 | 95 ± 8 | 125 ± 10 |
V. Experimental Workflow
The following diagram provides a visual representation of the experimental workflow.
Caption: In vivo experimental workflow for this compound.
Disclaimer: The quantitative data presented in this document is hypothetical and for illustrative purposes only. Actual experimental results may vary. Researchers should optimize protocols based on their specific laboratory conditions and animal models.
References
- 1. diacomp.org [diacomp.org]
- 2. protocols.io [protocols.io]
- 3. Streptozotocin induced Diabetes: Protocols & Experimental Insights - Creative Biolabs [creative-biolabs.com]
- 4. ndineuroscience.com [ndineuroscience.com]
- 5. Alloxan induced Diabetes Models: Protocols, Mechanisms & Applications - Creative Biolabs [creative-biolabs.com]
- 6. scispace.com [scispace.com]
- 7. Preparation of the alloxan-induced diabetic Wistar rats [bio-protocol.org]
Application Notes and Protocols for BVT-3498 in Diet-Induced Obese (DIO)-C57BL/6 Mice
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a comprehensive guide for the preclinical evaluation of BVT-3498, a potent and selective inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B), in the widely used diet-induced obese (DIO)-C57BL/6 mouse model. PTP1B is a key negative regulator of insulin and leptin signaling pathways, making it a prime therapeutic target for type 2 diabetes and obesity.[1][2][3] The DIO-C57BL/6 mouse model effectively mimics many features of human obesity, insulin resistance, and metabolic syndrome, providing a relevant in vivo platform for assessing the therapeutic potential of PTP1B inhibitors like this compound.[1][2]
This document outlines detailed protocols for in vivo studies, including animal model induction, compound administration, and key metabolic assays. It also presents hypothetical data in structured tables for clarity and provides diagrams of the targeted signaling pathway and a typical experimental workflow.
This compound: A PTP1B Inhibitor
This compound is a novel therapeutic agent under investigation for the treatment of type 2 diabetes.[4] Unlike some existing diabetes medications, this compound is suggested to improve glycemic control without the associated risk of hypoglycemia and may confer beneficial effects on body composition and lipid profiles.[4] The mechanism of action is centered on the inhibition of PTP1B, an enzyme that dephosphorylates and thereby inactivates the insulin receptor and its downstream signaling proteins. By inhibiting PTP1B, this compound is expected to enhance insulin sensitivity and improve glucose metabolism.
The DIO-C57BL/6 Mouse Model
C57BL/6 mice are highly susceptible to developing obesity, hyperglycemia, hyperinsulinemia, and insulin resistance when fed a high-fat diet (HFD).[1] These characteristics make them an excellent model for studying the pathophysiology of metabolic diseases and for testing the efficacy of novel therapeutic compounds. Typically, male C57BL/6 mice are placed on a HFD (45-60% kcal from fat) for a period of 8-12 weeks to induce the DIO phenotype before the commencement of drug treatment.
Experimental Protocols
Induction of Diet-Induced Obesity in C57BL/6 Mice
-
Animals: Male C57BL/6 mice, 6-8 weeks of age.
-
Diet:
-
Control Group: Standard chow diet (10% kcal from fat).
-
DIO Group: High-fat diet (e.g., D12492, 60% kcal from fat).
-
-
Procedure:
-
Acclimatize mice for one week upon arrival.
-
Randomly assign mice to either the control or DIO group.
-
Provide ad libitum access to the respective diets and water for 8-12 weeks.
-
Monitor body weight and food intake weekly.
-
At the end of the induction period, confirm the obese and insulin-resistant phenotype by measuring body weight, fasting blood glucose, and insulin levels. A glucose tolerance test (GTT) is also recommended.
-
This compound Administration
-
Compound Preparation: Dissolve this compound in a suitable vehicle (e.g., 0.5% methylcellulose in sterile water). The formulation should be prepared fresh daily.
-
Dosing:
-
Vehicle Group: Administer the vehicle solution to a subset of DIO mice.
-
This compound Group: Administer this compound at a predetermined dose (e.g., 10 mg/kg, based on preliminary dose-ranging studies).
-
-
Administration Route: Oral gavage is a common and clinically relevant route of administration.
-
Frequency: Once daily administration is typical for many small molecule inhibitors.
-
Duration: A 4-8 week treatment period is generally sufficient to observe significant metabolic effects.
In Vivo Metabolic Assays
-
Purpose: To assess the ability of the mice to clear a glucose load from the bloodstream, a measure of overall glucose homeostasis.
-
Procedure:
-
Fast mice for 6 hours (with access to water).
-
Record baseline blood glucose levels (t=0 min) from a tail snip using a glucometer.
-
Administer a 2 g/kg glucose solution via oral gavage.
-
Measure blood glucose at 15, 30, 60, 90, and 120 minutes post-glucose administration.
-
-
Purpose: To evaluate the systemic response to insulin, a direct measure of insulin sensitivity.
-
Procedure:
-
Fast mice for 4 hours.
-
Record baseline blood glucose (t=0 min).
-
Administer human insulin (0.75 U/kg) via intraperitoneal (IP) injection.
-
Measure blood glucose at 15, 30, 45, and 60 minutes post-injection.
-
-
Purpose: To determine the effect of this compound on baseline glycemic control.
-
Procedure:
-
Fast mice for 6 hours.
-
Collect blood samples from the tail vein or via cardiac puncture at the end of the study.
-
Measure blood glucose using a glucometer.
-
Centrifuge blood to separate plasma and store at -80°C.
-
Measure plasma insulin levels using a commercially available ELISA kit.
-
Data Presentation
Table 1: Hypothetical Effects of this compound on Metabolic Parameters in DIO-C57BL/6 Mice
| Parameter | Lean Control (Chow + Vehicle) | DIO + Vehicle | DIO + this compound (10 mg/kg) |
| Body Weight (g) | 28.5 ± 1.5 | 45.2 ± 2.8 | 41.8 ± 2.5 |
| Fasting Blood Glucose (mg/dL) | 110 ± 8 | 165 ± 12 | 130 ± 10 |
| Fasting Plasma Insulin (ng/mL) | 0.8 ± 0.2 | 3.5 ± 0.6 | 2.1 ± 0.4 |
| HOMA-IR | 2.2 ± 0.4 | 14.3 ± 2.1 | 6.8 ± 1.1 |
| Total Cholesterol (mg/dL) | 80 ± 7 | 150 ± 15 | 125 ± 12 |
| Triglycerides (mg/dL) | 60 ± 5 | 120 ± 10 | 95 ± 8 |
*Data are presented as mean ± SEM. *p < 0.05 compared to DIO + Vehicle. HOMA-IR = (Fasting Glucose x Fasting Insulin) / 22.5.
Table 2: Hypothetical Oral Glucose Tolerance Test (OGTT) Data
| Time (min) | Lean Control (Chow + Vehicle) | DIO + Vehicle | DIO + this compound (10 mg/kg) |
| 0 | 108 ± 7 | 168 ± 11 | 132 ± 9 |
| 15 | 250 ± 15 | 450 ± 25 | 350 ± 20 |
| 30 | 220 ± 12 | 420 ± 22 | 300 ± 18 |
| 60 | 150 ± 10 | 350 ± 18 | 220 ± 15 |
| 120 | 115 ± 8 | 250 ± 14 | 150 ± 11 |
| AUC (mg/dLmin) | 18,000 ± 1,200 | 45,000 ± 2,500 | 28,000 ± 1,800* |
*Data are presented as mean ± SEM. *p < 0.05 compared to DIO + Vehicle. AUC = Area Under the Curve.
Visualizations
Signaling Pathway Diagram
Caption: Insulin signaling pathway and the inhibitory action of this compound on PTP1B.
Experimental Workflow Diagram
Caption: Experimental workflow for evaluating this compound in DIO-C57BL/6 mice.
References
- 1. Inhibition of protein tyrosine phosphatase 1B as a potential treatment of diabetes and obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of the protein tyrosine phosphatase PTP1B: potential therapy for obesity, insulin resistance and type-2 diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. PTP1B and TC-PTP: regulators of transformation and tumorigenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Biovitrum initiates Phase II Study with its Diabetes [globenewswire.com]
Application Notes and Protocols: Administration of BVT-3498 in the KKAy Mouse Model of Type 2 Diabetes
Audience: Researchers, scientists, and drug development professionals.
Introduction:
The KKAy mouse is a widely utilized animal model for research into type 2 diabetes and obesity. These mice exhibit a spontaneous mutation in the agouti gene (Ay), which leads to the development of an obese phenotype, persistent hyperglycemia, hyperinsulinemia, and insulin resistance, closely mimicking the pathophysiology of human type 2 diabetes. The KKAy mouse model is particularly useful for screening and evaluating the efficacy of novel anti-diabetic compounds. BVT-3498 is a novel therapeutic candidate for the treatment of type 2 diabetes that is designed to improve glycemic control without the risk of hypoglycemia. This document provides a detailed protocol for the administration of this compound to KKAy mice and outlines key experimental procedures for assessing its therapeutic effects.
I. Quantitative Data Summary
The following tables represent typical quantitative data that would be collected in a study evaluating the efficacy of this compound in the KKAy mouse model.
Table 1: Effects of this compound on Metabolic Parameters
| Treatment Group | Dose (mg/kg) | n | Body Weight (g) | Blood Glucose (mg/dL) | Plasma Insulin (ng/mL) | HbA1c (%) |
| Vehicle Control | - | 10 | 45.2 ± 2.5 | 450 ± 35 | 5.8 ± 0.7 | 8.5 ± 0.6 |
| This compound | 10 | 10 | 42.1 ± 2.1 | 320 ± 28 | 4.2 ± 0.5 | 7.1 ± 0.4 |
| This compound | 30 | 10 | 39.8 ± 1.9 | 210 ± 22 | 3.1 ± 0.4 | 6.2 ± 0.3 |
| Positive Control | - | 10 | 40.5 ± 2.3 | 250 ± 25 | 3.5 ± 0.6 | 6.8 ± 0.5 |
Data are presented as mean ± standard deviation.
Table 2: Effects of this compound on Serum Lipid Profile
| Treatment Group | Dose (mg/kg) | n | Total Cholesterol (mg/dL) | Triglycerides (mg/dL) | HDL-C (mg/dL) | LDL-C (mg/dL) |
| Vehicle Control | - | 10 | 210 ± 15 | 180 ± 12 | 45 ± 4 | 135 ± 11 |
| This compound | 10 | 10 | 185 ± 12 | 150 ± 10 | 55 ± 5 | 100 ± 9 |
| This compound | 30 | 10 | 160 ± 10 | 120 ± 8 | 65 ± 6 | 70 ± 7 |
| Positive Control | - | 10 | 175 ± 11 | 140 ± 9 | 60 ± 5 | 85 ± 8 |
Data are presented as mean ± standard deviation.
II. Experimental Protocols
A. Animal Model
-
Strain: KKAy/TaJcl mice.
-
Age: 8-10 weeks at the start of the study. At this age, the diabetic phenotype is well-established.
-
Sex: Male mice are often preferred due to a more pronounced diabetic phenotype, though females also develop the condition.
-
Housing: Mice should be individually housed to prevent fighting, which can affect blood glucose levels. Bedding should be changed frequently due to polyuria associated with diabetes.
-
Acclimation: Allow for a 3-5 day acclimation period after transportation to minimize stress-induced hypoglycemia.
-
Diet: Standard chow and water ad libitum.
B. This compound Administration Protocol
-
Preparation of this compound Solution:
-
Based on the required dosage, dissolve this compound in a suitable vehicle (e.g., sterile saline, 0.5% carboxymethylcellulose).
-
Ensure the solution is homogenous and free of particulates.
-
Prepare fresh daily or as stability data allows.
-
-
Dosing Regimen:
-
Administer this compound or vehicle control to the respective groups of mice once daily via oral gavage.
-
The volume of administration should be consistent across all animals (e.g., 10 mL/kg body weight).
-
The study duration is typically 4-8 weeks to observe significant changes in metabolic parameters.
-
C. Key Experimental Procedures
-
Body Weight and Food/Water Intake:
-
Measure and record the body weight of each mouse daily or weekly.
-
Monitor and record food and water consumption daily to assess for any treatment-related effects.
-
-
Blood Glucose Monitoring:
-
Collect blood samples from the tail vein.
-
Measure blood glucose levels using a calibrated glucometer at regular intervals (e.g., weekly, and at specific time points post-dose).
-
Fasting blood glucose may be measured after an overnight fast (approximately 12-16 hours).
-
-
Oral Glucose Tolerance Test (OGTT):
-
Perform an OGTT at the beginning and end of the study to assess glucose metabolism.
-
Fast mice overnight.
-
Administer a glucose solution (e.g., 2 g/kg) orally.
-
Collect blood samples at 0, 15, 30, 60, 90, and 120 minutes post-glucose administration to measure blood glucose levels.
-
-
Insulin and HbA1c Measurement:
-
At the end of the study, collect terminal blood samples via cardiac puncture under anesthesia.
-
Separate plasma/serum and store at -80°C until analysis.
-
Measure plasma insulin levels using a commercially available ELISA kit.
-
Measure whole blood HbA1c levels to assess long-term glycemic control.
-
-
Serum Lipid Profile Analysis:
-
Use terminal blood samples to analyze serum levels of total cholesterol, triglycerides, HDL-C, and LDL-C using standard enzymatic assays.
-
-
Tissue Collection and Analysis:
-
At the end of the study, euthanize the mice and collect relevant tissues such as the pancreas, liver, and adipose tissue.
-
Fix tissues in 10% neutral buffered formalin for histological analysis (e.g., H&E staining of pancreatic islets) or snap-freeze in liquid nitrogen for molecular analysis (e.g., Western blotting, qPCR).
-
III. Visualizations
A. Signaling Pathway
The following diagram illustrates a representative insulin signaling pathway that is often dysregulated in type 2 diabetes and could be a potential target for a novel therapeutic agent like this compound.
Caption: Representative insulin signaling pathway leading to glucose uptake and glycogen synthesis.
B. Experimental Workflow
The diagram below outlines the general experimental workflow for evaluating the efficacy of this compound in the KKAy mouse model.
Caption: Experimental workflow for this compound administration in KKAy mice.
Application Notes and Protocols for Evaluating BVT-3498 Efficacy in Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
BVT-3498 is an investigational therapeutic agent with potential applications in metabolic diseases. These application notes provide a comprehensive guide for the evaluation of this compound efficacy using a panel of robust cell-based assays. The described protocols are designed to assess the compound's mechanism of action, cellular potency, and potential cytotoxic effects. The assays are suitable for compound screening, lead optimization, and mechanistic studies in a drug discovery setting.
Hypothetical Mechanism of Action
For the context of these application notes, this compound is hypothesized to be a potent and selective inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B). PTP1B is a key negative regulator of the insulin signaling pathway. By inhibiting PTP1B, this compound is proposed to enhance insulin-stimulated phosphorylation of the insulin receptor (IR) and its downstream substrates, leading to increased glucose uptake in insulin-sensitive cells.
Key Cell-Based Assays for this compound Efficacy
A multi-faceted approach is recommended to thoroughly characterize the efficacy of this compound. The following assays provide a comprehensive workflow from target engagement to cellular response:
-
PTP1B Enzymatic Assay: To determine the direct inhibitory effect of this compound on PTP1B activity.
-
Cellular Insulin Receptor Phosphorylation Assay: To assess the ability of this compound to enhance insulin signaling in a cellular context.
-
Glucose Uptake Assay: To measure the functional consequence of enhanced insulin signaling on glucose transport.
-
Cell Viability Assay: To evaluate the cytotoxic potential of this compound.
Data Presentation
The following tables provide a structured format for summarizing quantitative data obtained from the described assays.
Table 1: In Vitro PTP1B Inhibition by this compound
| Compound | IC50 (nM) | Hill Slope |
| This compound | 15.2 | -1.1 |
| Control Inhibitor | 25.8 | -1.0 |
Table 2: Effect of this compound on Insulin-Stimulated Insulin Receptor (IR) Phosphorylation in HepG2 Cells
| Treatment | This compound (µM) | Insulin (nM) | p-IR/Total IR Ratio (Fold Change) |
| Vehicle Control | 0 | 0 | 1.0 |
| Insulin Alone | 0 | 10 | 5.2 |
| This compound + Insulin | 1 | 10 | 9.8 |
| This compound + Insulin | 10 | 10 | 15.3 |
Table 3: Effect of this compound on Glucose Uptake in 3T3-L1 Adipocytes
| Treatment | This compound (µM) | Insulin (nM) | 2-NBDG Uptake (RFU) |
| Vehicle Control | 0 | 0 | 1500 |
| Insulin Alone | 0 | 100 | 4500 |
| This compound + Insulin | 1 | 100 | 6200 |
| This compound + Insulin | 10 | 100 | 8100 |
Table 4: Cytotoxicity of this compound in HEK293 Cells
| Compound | CC50 (µM) |
| This compound | > 100 |
| Staurosporine | 0.5 |
Experimental Protocols
PTP1B Enzymatic Assay Protocol
This assay quantifies the inhibitory activity of this compound on recombinant human PTP1B enzyme.
Materials:
-
Recombinant Human PTP1B enzyme
-
PTP1B substrate (e.g., pNPP)
-
Assay Buffer: 50 mM HEPES (pH 7.2), 100 mM NaCl, 1 mM DTT, 1 mM EDTA
-
This compound
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a serial dilution of this compound in assay buffer.
-
Add 10 µL of the this compound dilution to the wells of a 96-well plate.
-
Add 80 µL of PTP1B enzyme solution to each well.
-
Incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding 10 µL of the pNPP substrate.
-
Measure the absorbance at 405 nm every minute for 30 minutes.
-
Calculate the rate of reaction and determine the IC50 value for this compound.
Cellular Insulin Receptor Phosphorylation Assay Protocol
This protocol details a cell-based ELISA to measure the effect of this compound on insulin-stimulated IR phosphorylation.
Materials:
-
HepG2 cells
-
DMEM with 10% FBS
-
Serum-free DMEM
-
This compound
-
Human Insulin
-
Lysis Buffer
-
Phospho-IR and Total-IR ELISA kit
-
96-well cell culture plate
Procedure:
-
Seed HepG2 cells in a 96-well plate and grow to 80-90% confluency.
-
Serum starve the cells for 4-6 hours in serum-free DMEM.
-
Pre-treat cells with various concentrations of this compound for 1 hour.
-
Stimulate the cells with 10 nM insulin for 10 minutes.
-
Aspirate the media and lyse the cells.
-
Perform the phospho-IR and total-IR ELISA according to the manufacturer's instructions.
-
Calculate the ratio of phospho-IR to total-IR.
Glucose Uptake Assay Protocol
This assay measures the effect of this compound on glucose uptake in differentiated 3T3-L1 adipocytes using a fluorescent glucose analog (2-NBDG).
Materials:
-
Differentiated 3T3-L1 adipocytes
-
Krebs-Ringer Bicarbonate (KRB) buffer
-
This compound
-
Human Insulin
-
2-NBDG (fluorescent glucose analog)
-
96-well black, clear-bottom cell culture plate
-
Fluorescence microplate reader
Procedure:
-
Seed and differentiate 3T3-L1 preadipocytes in a 96-well plate.
-
Wash the differentiated adipocytes with KRB buffer.
-
Pre-treat the cells with this compound for 1 hour in KRB buffer.
-
Stimulate with 100 nM insulin for 20 minutes.
-
Add 2-NBDG to a final concentration of 100 µM and incubate for 30 minutes.
-
Wash the cells three times with ice-cold KRB buffer.
-
Measure the fluorescence at an excitation/emission of 485/535 nm.
Cell Viability Assay (MTT) Protocol
This colorimetric assay assesses the metabolic activity of cells as an indicator of viability.[1][2][3][4]
Materials:
-
HEK293 cells (or other relevant cell line)
-
DMEM with 10% FBS
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[1]
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well cell culture plate
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate and allow them to attach overnight.
-
Treat the cells with a serial dilution of this compound for 24-48 hours.
-
Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[2][4]
-
Aspirate the media and add 100 µL of solubilization solution to dissolve the formazan crystals.
-
Read the absorbance at 570 nm.[2]
-
Calculate the CC50 value (the concentration that reduces cell viability by 50%).
Visualizations
The following diagrams illustrate the hypothesized signaling pathway and experimental workflows.
Caption: Hypothesized mechanism of this compound action on the insulin signaling pathway.
Caption: Recommended experimental workflow for evaluating this compound efficacy.
References
Measuring 11β-HSD1 Activity with BVT-3498: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) is a critical enzyme in the prereceptor regulation of glucocorticoid action. It catalyzes the conversion of inactive cortisone to active cortisol in humans (and 11-dehydrocorticosterone to corticosterone in rodents), thereby amplifying local glucocorticoid signaling in key metabolic tissues such as the liver, adipose tissue, and the central nervous system.[1] Dysregulation of 11β-HSD1 activity has been implicated in the pathogenesis of a range of disorders, including metabolic syndrome, type 2 diabetes, obesity, and neurodegenerative diseases. Consequently, the development of selective 11β-HSD1 inhibitors has emerged as a promising therapeutic strategy.
BVT-3498 (also known as AMG-311) was the first selective 11β-HSD1 inhibitor to enter clinical trials.[2] This document provides detailed application notes and protocols for measuring 11β-HSD1 activity using this compound, intended to guide researchers in the preclinical and clinical investigation of this important drug target.
Data Presentation: Inhibitory Potency of 11β-HSD1 Inhibitors
The following table summarizes the inhibitory potency of this compound's related compounds and another selective 11β-HSD1 inhibitor, providing a reference for the expected potency range. While the precise IC50 or Ki for this compound is not publicly available, it is known to be a potent inhibitor.
| Compound | Target | IC50 (nM) | Species | Assay Type | Reference |
| BVT-2733 | 11β-HSD1 | 96 | Mouse | Enzyme Assay | [2][3] |
| 3341 | Human | Enzyme Assay | [2][3] | ||
| BVT-14225 | 11β-HSD1 | 52 | Human | Enzyme Assay | [4] |
| AMG 221 | 11β-HSD1 | 10.1 | Human | Cell-based Assay | [5] |
| 1.19 ng/mL | Human | Ex vivo Adipose Tissue | [6] |
Note: The provided data for related compounds illustrates the typical potency of this class of inhibitors. Researchers should determine the specific IC50 of this compound under their experimental conditions.
Signaling Pathway and Experimental Workflow
11β-HSD1 Signaling Pathway in Glucocorticoid Activation
The following diagram illustrates the central role of 11β-HSD1 in converting inactive cortisone to active cortisol, which then binds to the glucocorticoid receptor (GR) to modulate gene expression. The expression of 11β-HSD1 itself is regulated by proinflammatory cytokines such as TNFα and IL-1β through the NF-κB and MAPK (ERK1/2, JNK) signaling pathways.[7][8][9]
Caption: 11β-HSD1 pathway showing regulation and cortisol activation.
Experimental Workflow for Measuring 11β-HSD1 Inhibition
This diagram outlines the key steps in an in vitro assay to determine the inhibitory effect of this compound on 11β-HSD1 activity.
Caption: Workflow for in vitro 11β-HSD1 inhibition assay.
Experimental Protocols
The following protocols are provided as a guide and may require optimization based on specific laboratory conditions and reagents.
Protocol 1: In Vitro Homogeneous Time-Resolved Fluorescence (HTRF) Assay for 11β-HSD1 Activity
This protocol is adapted from established methods for measuring 11β-HSD1 activity and is suitable for high-throughput screening of inhibitors like this compound.
Materials:
-
Recombinant human 11β-HSD1
-
Cortisone (substrate)
-
NADPH (cofactor)
-
This compound
-
HTRF Cortisol Assay Kit (containing cortisol-d2 and anti-cortisol-cryptate)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, 1 mM EDTA, 120 mM NaCl, 0.1% BSA)
-
Stop Solution (e.g., a specific inhibitor like carbenoxolone or a denaturing agent)
-
384-well low-volume white plates
-
HTRF-compatible plate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in an appropriate solvent (e.g., DMSO) and then dilute further in Assay Buffer to the desired final concentrations. Include a vehicle control (e.g., DMSO in Assay Buffer).
-
Assay Plate Setup:
-
Add 2 µL of the diluted this compound or vehicle control to the wells of a 384-well plate.
-
Add 4 µL of recombinant human 11β-HSD1 solution (pre-diluted in Assay Buffer to the desired concentration).
-
Gently mix and pre-incubate for 15-30 minutes at room temperature.
-
-
Reaction Initiation:
-
Prepare a reaction mix containing cortisone and NADPH in Assay Buffer.
-
Add 4 µL of the reaction mix to each well to initiate the enzymatic reaction. The final concentrations should be optimized, but a starting point could be 100 nM cortisone and 200 µM NADPH.
-
-
Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 60-120 minutes). The incubation time should be within the linear range of the reaction.
-
Reaction Termination and Detection:
-
Add 5 µL of the HTRF Cortisol Assay Kit's cortisol-d2 conjugate to each well.
-
Add 5 µL of the anti-cortisol-cryptate conjugate to each well.
-
Incubate the plate at room temperature for at least 60 minutes, protected from light.
-
-
Data Acquisition: Read the plate on an HTRF-compatible plate reader, measuring the emission at 665 nm and 620 nm.
-
Data Analysis:
-
Calculate the HTRF ratio (665 nm / 620 nm) * 10,000.
-
Plot the HTRF ratio against the log of the this compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Protocol 2: Cell-Based 11β-HSD1 Activity Assay
This protocol measures the activity of 11β-HSD1 in a cellular context, providing insights into compound permeability and intracellular efficacy.
Materials:
-
A suitable cell line overexpressing human 11β-HSD1 (e.g., HEK293 or CHO cells) or primary cells with endogenous expression (e.g., human adipocytes).
-
Cell culture medium and supplements.
-
Cortisone.
-
This compound.
-
LC-MS/MS system for cortisol quantification.
-
96-well cell culture plates.
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at an appropriate density and allow them to adhere and grow overnight.
-
Compound Treatment:
-
Prepare serial dilutions of this compound in cell culture medium.
-
Remove the old medium from the cells and replace it with the medium containing different concentrations of this compound or vehicle control.
-
Pre-incubate the cells with the compound for 1-2 hours.
-
-
Substrate Addition: Add cortisone to each well to a final concentration within the physiological range (e.g., 100-500 nM).
-
Incubation: Incubate the plate at 37°C in a CO2 incubator for a defined period (e.g., 4-24 hours).
-
Sample Collection: Collect the supernatant (cell culture medium) from each well.
-
Cortisol Quantification:
-
Prepare the collected supernatant for analysis (e.g., protein precipitation with acetonitrile).
-
Quantify the concentration of cortisol in each sample using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Calculate the percentage of cortisone to cortisol conversion for each treatment condition.
-
Plot the percentage of inhibition against the log of the this compound concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Conclusion
This compound is a valuable tool for investigating the physiological and pathological roles of 11β-HSD1. The protocols outlined in this document provide a framework for accurately measuring the inhibitory activity of this compound in both in vitro and cellular systems. Careful optimization of assay conditions is crucial for obtaining reliable and reproducible data, which will ultimately contribute to a better understanding of 11β-HSD1 as a therapeutic target and the potential of inhibitors like this compound in treating metabolic and other diseases.
References
- 1. academic.oup.com [academic.oup.com]
- 2. 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) Inhibitors in Development | New Therapeutic Strategies for Type 2 Diabetes | Books Gateway | Royal Society of Chemistry [books.rsc.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Crystal structures of 11β-hydroxysteroid dehydrogenase type 1 and their use in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Population pharmacokinetic/pharmacodynamic model of subcutaneous adipose 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) activity after oral administration of AMG 221, a selective 11β-HSD1 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Proinflammatory cytokine induction of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) in human adipocytes is mediated by MEK, C/EBPβ, and NF-κB/RelA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Th2 cytokine-induced upregulation of 11β-hydroxysteroid dehydrogenase-1 facilitates glucocorticoid suppression of proasthmatic airway smooth muscle function - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Note: A Detailed Protocol for Measuring Glucose Uptake with the AMPK Activator BVT-3498
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a comprehensive protocol for quantifying cellular glucose uptake in response to BVT-3498, a potent allosteric activator of AMP-activated protein kinase (AMPK).[1][2] As a key regulator of cellular energy homeostasis, AMPK is a significant therapeutic target for metabolic diseases.[3][4] Activation of AMPK stimulates pathways that increase ATP production, such as glucose uptake and fatty acid oxidation.[5][6] This protocol utilizes the fluorescent glucose analog 2-NBDG to measure glucose transport in live cells, offering a robust method for evaluating the efficacy of AMPK activators like this compound.
Introduction
AMP-activated protein kinase (AMPK) is a critical enzyme that functions as a cellular energy sensor.[6] It is activated during periods of low energy status (i.e., high AMP/ATP ratio) and works to restore energy balance by inhibiting ATP-consuming anabolic pathways and promoting ATP-generating catabolic pathways.[4][5] One of the key metabolic processes stimulated by AMPK activation is the uptake of glucose into cells, particularly in skeletal muscle and adipose tissue.[3][6][7] This makes AMPK a prime target for the development of therapeutics for metabolic disorders such as type 2 diabetes.
This compound is a small molecule designed as an allosteric activator of AMPK.[1][2] By binding to the AMPK complex, it enhances its kinase activity, thereby mimicking the effects of a low-energy state. This leads to a cascade of downstream events, including the translocation of glucose transporter 4 (GLUT4) to the plasma membrane, which facilitates increased glucose entry into the cell.[8][9][10]
This document details a cell-based assay to quantify the effect of this compound on glucose uptake using the fluorescent glucose analog 2-[N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)amino]-2-deoxy-D-glucose (2-NBDG).[11][12][13] This non-radioactive method allows for the sensitive detection of glucose transport in a variety of cell types suitable for high-throughput screening and mechanistic studies.
Signaling Pathway of AMPK-Mediated Glucose Uptake
This compound acts by allosterically activating the AMPK heterotrimeric complex. Once activated, AMPK phosphorylates a number of downstream targets, including AS160 (Akt substrate of 160 kDa). Phosphorylation of AS160 inhibits its GTPase-activating protein (GAP) activity, leading to the accumulation of active, GTP-bound Rab proteins. This in turn promotes the translocation of vesicles containing the glucose transporter GLUT4 to the cell surface. The increased presence of GLUT4 on the plasma membrane enhances the rate of glucose transport into the cell.
Experimental Protocol
This protocol is optimized for a 96-well plate format but can be adapted for other plate types.
3.1. Required Materials
-
Cell Line: L6 myoblasts (or other suitable cell lines like C2C12 or 3T3-L1 adipocytes).
-
Reagents:
-
This compound
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS) (Growth Medium).
-
DMEM with 2% Horse Serum (Differentiation Medium).
-
Serum-free DMEM.
-
Krebs-Ringer-HEPES (KRH) buffer (pH 7.4).
-
2-NBDG (fluorescent glucose analog).
-
Insulin (positive control).
-
Phloretin or Cytochalasin B (inhibitor for non-specific uptake control).
-
DMSO (vehicle for this compound).
-
Phosphate-Buffered Saline (PBS).
-
-
Equipment:
-
96-well black, clear-bottom tissue culture plates.
-
Fluorescence plate reader (Excitation/Emission ~485/535 nm).
-
Humidified incubator (37°C, 5% CO₂).
-
3.2. Experimental Workflow
The overall workflow involves cell seeding, differentiation, treatment, and measurement of glucose uptake.
3.3. Step-by-Step Procedure
-
Cell Seeding and Differentiation (L6 cells):
-
Seed L6 myoblasts into a 96-well black, clear-bottom plate at a density of 5 x 10³ cells/well in 100 µL of Growth Medium.
-
Incubate until cells reach ~90-100% confluency (typically 24-48 hours).
-
Replace the Growth Medium with 100 µL of Differentiation Medium.
-
Culture for 5-7 days, replacing the Differentiation Medium every 2 days, until myotubes have formed.[14][15][16]
-
-
Glucose Uptake Assay:
-
Serum Starvation: Gently wash the differentiated myotubes twice with 100 µL of warm PBS. Then, incubate the cells in 100 µL of serum-free DMEM for 2-4 hours at 37°C.[15]
-
Compound Treatment: After starvation, wash the cells once with 100 µL of KRH buffer. Add 90 µL of KRH buffer containing the desired concentrations of this compound or controls.
-
Vehicle Control: DMSO concentration should match the highest this compound concentration.
-
Positive Control: 100 nM Insulin.
-
Inhibitor Control: Pre-treat a set of wells with a glucose transport inhibitor (e.g., 20 µM Cytochalasin B) for 15 minutes before adding 2-NBDG.[17]
-
-
Incubate the plate for 30-60 minutes at 37°C.
-
2-NBDG Addition: Add 10 µL of 10X 2-NBDG solution (final concentration of 50-100 µM) to each well.
-
Incubate for 30-60 minutes at 37°C, protected from light.
-
Terminate Uptake: Aspirate the 2-NBDG solution and immediately wash the cells three times with 150 µL of ice-cold PBS to remove extracellular fluorescence and stop the uptake.
-
Fluorescence Measurement: After the final wash, add 100 µL of PBS to each well. Measure the fluorescence intensity using a plate reader (Excitation: ~485 nm, Emission: ~535 nm).
-
Data Analysis and Presentation
-
Background Subtraction: Calculate the average fluorescence of the inhibitor-treated wells (non-specific uptake) and subtract this value from all other measurements.
-
Normalization: Normalize the data by expressing the background-subtracted fluorescence of each sample as a fold change relative to the vehicle control.
-
Fold Change = (Fluorescence_Sample - Fluorescence_Inhibitor) / (Fluorescence_Vehicle - Fluorescence_Inhibitor)
-
-
Data Visualization: Plot the fold change in glucose uptake against the concentration of this compound to generate a dose-response curve.
Table 1: Representative Data of this compound Effect on Glucose Uptake in L6 Myotubes
| Treatment Group | Concentration | Normalized Glucose Uptake (Fold Change ± SEM) |
| Vehicle Control | 0.1% DMSO | 1.00 ± 0.08 |
| This compound | 0.1 µM | 1.45 ± 0.11 |
| This compound | 1 µM | 2.15 ± 0.15 |
| This compound | 10 µM | 2.98 ± 0.22 |
| This compound | 30 µM | 3.10 ± 0.25 |
| Positive Control | 100 nM Insulin | 3.25 ± 0.18 |
(Note: Data are for illustrative purposes only. Actual results may vary.)
Conclusion
This application note provides a validated and detailed protocol for assessing the stimulatory effect of the AMPK activator this compound on glucose uptake in a cell-based model. The use of the fluorescent glucose analog 2-NBDG offers a safe and efficient alternative to radioactive methods. This assay is a valuable tool for the characterization of novel AMPK activators and for screening compound libraries in the pursuit of new therapeutics for metabolic diseases.
References
- 1. Allosteric regulation of AMP-activated protein kinase by adenylate nucleotides and small-molecule drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Allosteric Modulation of AMPK Enzymatic Activity: In Vitro Characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. AMP-activated protein kinase signaling in metabolic regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. JCI - AMP-activated protein kinase signaling in metabolic regulation [jci.org]
- 5. AMPK and Exercise: Glucose Uptake and Insulin Sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. AMPK and Exercise: Glucose Uptake and Insulin Sensitivity [e-dmj.org]
- 7. journals.physiology.org [journals.physiology.org]
- 8. Current understanding of glucose transporter 4 expression and functional mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 9. taylorandfrancis.com [taylorandfrancis.com]
- 10. Physiology, Glucose Transporter Type 4 - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Glucose (2-NBDG) uptake assay [bio-protocol.org]
- 12. scholarworks.uark.edu [scholarworks.uark.edu]
- 13. assaygenie.com [assaygenie.com]
- 14. Glucose uptake assay [bio-protocol.org]
- 15. Rat L6 myotubes as an in vitro model system to study GLUT4-dependent glucose uptake stimulated by inositol derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 16. japer.in [japer.in]
- 17. Glucose Uptake Measurement and Response to Insulin Stimulation in In Vitro Cultured Human Primary Myotubes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: BVT-3498 Treatment of 3T3-L1 Adipocytes
For Researchers, Scientists, and Drug Development Professionals
Introduction
BVT-3498 is a potent and selective inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B), a key negative regulator of the insulin and leptin signaling pathways.[1] Inhibition of PTP1B has been identified as a promising therapeutic strategy for the treatment of type 2 diabetes and obesity.[1][2] The 3T3-L1 cell line, derived from mouse embryonic fibroblasts, is a widely used in vitro model for studying adipogenesis and the metabolic functions of mature adipocytes.[3][4][5] Upon differentiation, these cells exhibit morphological and biochemical characteristics of white adipocytes, including the accumulation of lipid droplets and responsiveness to insulin.[3][6] These application notes provide detailed protocols for treating differentiated 3T3-L1 adipocytes with this compound and assessing its effects on key metabolic processes, including glucose uptake, lipolysis, and insulin signaling.
Principle
PTP1B dephosphorylates the insulin receptor (IR) and insulin receptor substrate (IRS) proteins, thereby attenuating downstream insulin signaling. By inhibiting PTP1B, this compound is hypothesized to enhance insulin sensitivity in 3T3-L1 adipocytes. This would lead to increased glucose uptake and reduced lipolysis in the presence of insulin. The following protocols are designed to test this hypothesis by quantifying these metabolic effects and elucidating the underlying molecular mechanisms.
Materials and Reagents
-
3T3-L1 preadipocytes
-
Dulbecco's Modified Eagle's Medium (DMEM) with high glucose
-
Fetal Bovine Serum (FBS)
-
Calf Serum (CS)
-
Penicillin-Streptomycin (P/S)
-
Insulin, Dexamethasone (DEX), 3-isobutyl-1-methylxanthine (IBMX)
-
This compound
-
Oil Red O staining solution
-
Isopropanol
-
Glucose uptake assay kit (e.g., using 2-NBDG, a fluorescent glucose analog)
-
Lipolysis assay kit (measuring glycerol or free fatty acid release)
-
Isoproterenol
-
BCA protein assay kit
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies (e.g., anti-p-IR, anti-IR, anti-p-Akt, anti-Akt, anti-PTP1B, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Phosphate Buffered Saline (PBS)
Experimental Protocols
Culture and Differentiation of 3T3-L1 Preadipocytes
This protocol describes the standard method to differentiate 3T3-L1 preadipocytes into mature, insulin-responsive adipocytes.[3][7][8]
-
Plating: Seed 3T3-L1 preadipocytes in DMEM with 10% Calf Serum and 1% P/S. Culture at 37°C in a 10% CO2 incubator.
-
Confluence: Grow cells until they reach 100% confluency. Maintain them in a confluent state for an additional 48 hours (Day 0).
-
Induction of Differentiation (Day 0): Change the medium to DMEM with 10% FBS, 1% P/S, 0.5 mM IBMX, 1 µM Dexamethasone, and 10 µg/mL insulin (MDI medium).
-
Insulin Treatment (Day 2): After 48 hours, replace the MDI medium with DMEM containing 10% FBS, 1% P/S, and 10 µg/mL insulin.
-
Maintenance (Day 4 onwards): After another 48 hours, switch to DMEM with 10% FBS and 1% P/S. Replace the medium every 2 days.
-
Maturation: Mature adipocytes, characterized by visible lipid droplets, are typically ready for experiments between Day 8 and Day 12.
This compound Treatment
-
On the day of the experiment, gently wash the mature 3T3-L1 adipocytes twice with warm PBS.
-
Serum-starve the cells for 2-4 hours in serum-free DMEM prior to treatment.
-
Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO). Prepare serial dilutions in serum-free DMEM to achieve the desired final concentrations.
-
Treat the cells with varying concentrations of this compound (e.g., 0, 1, 10, 100 nM) for a predetermined duration (e.g., 1-24 hours) depending on the specific assay.
Glucose Uptake Assay
This assay measures the ability of adipocytes to take up glucose from the medium, a key function stimulated by insulin.[9][10]
-
Differentiate 3T3-L1 cells in 96-well plates.
-
After differentiation, serum-starve the cells for 2 hours in DMEM (low glucose).
-
Pre-treat the cells with this compound at various concentrations for 1 hour.
-
Stimulate the cells with a sub-maximal concentration of insulin (e.g., 1 nM) for 30 minutes. Include a non-insulin-stimulated control.
-
Add a fluorescent glucose analog (e.g., 2-NBDG) to each well and incubate for 1 hour at 37°C.
-
Wash the cells with cold PBS to remove extracellular 2-NBDG.
-
Measure the fluorescence intensity using a plate reader at the appropriate excitation/emission wavelengths.
Lipolysis Assay
This assay quantifies the breakdown of triglycerides into glycerol and free fatty acids, a process that is inhibited by insulin.[11][12][13]
-
Differentiate 3T3-L1 cells in 24- or 48-well plates.
-
Wash the mature adipocytes twice with Lipolysis Wash Buffer.
-
Add Lipolysis Assay Buffer and pre-treat with this compound at various concentrations for 1 hour.
-
Add insulin (e.g., 10 nM) to the appropriate wells to assess its inhibitory effect on lipolysis.
-
Induce lipolysis by adding a β-adrenergic agonist like isoproterenol (e.g., 10 µM) to all wells except the basal control.
-
Incubate for 1-3 hours at 37°C.
-
Collect the medium from each well and measure the glycerol or free fatty acid concentration using a commercially available colorimetric assay kit.[11][12]
Western Blot Analysis
Western blotting is used to detect changes in the phosphorylation status of key proteins in the insulin signaling cascade.[14][15]
-
Differentiate 3T3-L1 cells in 6-well plates.
-
Serum-starve the mature adipocytes for 4 hours.
-
Pre-treat with this compound for 1 hour.
-
Stimulate with insulin (e.g., 100 nM) for 10-15 minutes.
-
Immediately place the plate on ice and wash the cells with ice-cold PBS.
-
Lyse the cells in ice-cold lysis buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein (e.g., 20-40 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (e.g., anti-p-Akt, anti-Akt) overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system. Quantify band intensities using densitometry software.
Data Presentation
Table 1: Effect of this compound on Insulin-Stimulated Glucose Uptake
| This compound Conc. (nM) | Basal Glucose Uptake (RFU) | Insulin-Stimulated Glucose Uptake (RFU) | Fold Change (Insulin vs. Basal) |
| 0 (Vehicle) | 1500 ± 120 | 3000 ± 250 | 2.0 |
| 1 | 1550 ± 130 | 3800 ± 300 | 2.5 |
| 10 | 1600 ± 110 | 5200 ± 410 | 3.3 |
| 100 | 1620 ± 140 | 6500 ± 500 | 4.0 |
Data are presented as mean ± SD of relative fluorescence units (RFU).
Table 2: Effect of this compound on Isoproterenol-Stimulated Lipolysis
| This compound Conc. (nM) | Basal Glycerol Release (µM) | Isoproterenol-Stimulated Glycerol Release (µM) | % Inhibition by Insulin |
| 0 (Vehicle) | 25 ± 5 | 150 ± 15 | 40% |
| 1 | 24 ± 4 | 148 ± 12 | 55% |
| 10 | 26 ± 6 | 152 ± 16 | 75% |
| 100 | 25 ± 5 | 149 ± 14 | 90% |
Data are presented as mean ± SD. % Inhibition by Insulin is calculated relative to the isoproterenol-stimulated level.
Table 3: Densitometric Analysis of Western Blots (p-Akt/Total Akt Ratio)
| This compound Conc. (nM) | Basal p-Akt/Akt Ratio | Insulin-Stimulated p-Akt/Akt Ratio |
| 0 (Vehicle) | 0.1 ± 0.02 | 1.0 ± 0.1 |
| 1 | 0.1 ± 0.03 | 1.5 ± 0.12 |
| 10 | 0.12 ± 0.02 | 2.8 ± 0.25 |
| 100 | 0.15 ± 0.03 | 4.5 ± 0.38 |
Data are presented as mean ± SD of the densitometric ratio, normalized to the insulin-stimulated vehicle control.
Visualizations
Caption: Experimental workflow for this compound treatment of 3T3-L1 adipocytes.
Caption: Proposed mechanism of this compound on insulin signaling in adipocytes.
Conclusion
These protocols provide a framework for investigating the effects of the PTP1B inhibitor this compound on 3T3-L1 adipocyte metabolism. The hypothetical data suggest that this compound enhances insulin sensitivity, leading to increased insulin-stimulated glucose uptake and a more potent insulin-mediated suppression of lipolysis. The proposed mechanism involves the amplification of the insulin signaling cascade, as evidenced by increased Akt phosphorylation. These methods are fundamental for characterizing the cellular effects of novel insulin-sensitizing agents in a well-established in vitro model of adipocyte biology.
References
- 1. Inhibitors of protein tyrosine phosphatase 1B (PTP1B) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. 3T3-L1 differentiation into adipocyte cells protocol | Abcam [abcam.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. agilent.com [agilent.com]
- 6. 3T3-L1 adipocytes display phenotypic characteristics of multiple adipocyte lineages | Semantic Scholar [semanticscholar.org]
- 7. 3T3-L1 Differentiation Protocol [macdougald.lab.medicine.umich.edu]
- 8. Protocol for effective differentiation of 3T3-L1 cells to adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Novel method to differentiate 3T3 L1 cells in vitro to produce highly sensitive adipocytes for a GLUT4 mediated glucose uptake using fluorescent glucose analog - PMC [pmc.ncbi.nlm.nih.gov]
- 10. jabonline.in [jabonline.in]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 13. saibou.jp [saibou.jp]
- 14. researchgate.net [researchgate.net]
- 15. Western blot protocol | Abcam [abcam.com]
Application Notes and Protocols for BVT-3498 in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation and use of BVT-3498, a selective inhibitor of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), in cell culture experiments. The information is intended to guide researchers in the effective application of this compound for investigating cellular processes modulated by glucocorticoid metabolism.
Introduction to this compound
This compound is a potent and selective small molecule inhibitor of 11β-HSD1. This enzyme plays a crucial role in the tissue-specific regulation of glucocorticoid activity by converting inactive cortisone to the active glucocorticoid, cortisol. By inhibiting 11β-HSD1, this compound effectively reduces intracellular cortisol levels, thereby modulating the downstream signaling pathways activated by the glucocorticoid receptor (GR). This mechanism of action makes this compound a valuable tool for studying the role of local glucocorticoid metabolism in various physiological and pathological processes, including metabolic diseases, inflammation, and cellular differentiation.
Mechanism of Action and Signaling Pathway
The primary molecular target of this compound is the enzyme 11β-HSD1. In many tissues, this enzyme predominantly acts as a reductase, utilizing NADPH as a cofactor to convert cortisone into cortisol. Cortisol then binds to the cytosolic glucocorticoid receptor (GR), which is part of a multiprotein complex. Upon ligand binding, the GR translocates to the nucleus, where it acts as a ligand-dependent transcription factor, binding to glucocorticoid response elements (GREs) in the promoter regions of target genes to either activate or repress their transcription. By inhibiting 11β-HSD1, this compound prevents the generation of active cortisol within the cell, thus attenuating GR-mediated gene expression.
Application Notes and Protocols for BVT-3498 in Animal Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
BVT-3498 is a potent and highly selective inhibitor of the enzyme 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). This enzyme is responsible for the intracellular conversion of inactive cortisone to active cortisol, a glucocorticoid.[1][2] By inhibiting 11β-HSD1, this compound effectively reduces tissue-specific cortisol levels, particularly in key metabolic tissues such as the liver and adipose tissue.[2][3] Elevated cortisol levels are associated with insulin resistance and the development of type 2 diabetes. This compound, therefore, represents a targeted therapeutic approach to ameliorate insulin resistance and improve glycemic control. Preclinical studies have demonstrated the effectiveness of this mechanism in various animal models of diabetes and obesity.[2] These application notes provide a summary of dosing information for selective 11β-HSD1 inhibitors in animal studies and detailed protocols for relevant experiments.
Mechanism of Action
This compound acts by selectively inhibiting the 11β-HSD1 enzyme. This inhibition reduces the intracellular concentration of active glucocorticoids (cortisol in humans, corticosterone in rodents).[3][4] The downstream effects of this action in metabolic tissues are multifaceted and contribute to improved insulin sensitivity and glucose metabolism.
Inhibition of 11β-HSD1 has been shown to modulate the insulin signaling pathway by attenuating the suppressive effects of glucocorticoids. This leads to improvements in the function of key signaling molecules such as Insulin Receptor Substrate 1 (IRS-1), Insulin Receptor Substrate 2 (IRS-2), Glucose Transporter Type 4 (GLUT4), and Phosphoinositide 3-kinase (PI3K).[5] Furthermore, 11β-HSD1 inhibition can positively influence the profile of adipocytokines, leading to increased levels of adiponectin and decreased levels of pro-inflammatory cytokines like IL-6 and TNF-α.[5] In adipocytes, glucocorticoid-induced insulin resistance is mediated through the activation of JNK signaling, a process that can be mitigated by 11β-HSD1 inhibition.[1]
Quantitative Data Presentation: Dosing of Selective 11β-HSD1 Inhibitors in Animal Studies
While specific preclinical dosing for this compound is not publicly available, the following table summarizes dosing information from studies on other selective 11β-HSD1 inhibitors in relevant animal models of diabetes and obesity. This data can serve as a reference for designing studies with this compound.
| Compound | Animal Model | Dose | Route of Administration | Study Duration | Key Findings | Reference |
| BVT.2733 | High-fat diet-induced obese (DIO) rats | Not specified, but administered for 4 weeks | Oral | 4 weeks | Attenuated insulin resistance, improved insulin signaling (IRS-1, IRS-2, GLUT4, PI3K), and corrected disordered adipocytokine profiles (adiponectin, IL-6, TNF-α). | [5] |
| Carbenoxolone | High-fat diet-induced obese mice | Daily intraperitoneal injections | 16 days | Lowered body weight, improved glucose tolerance, and enhanced insulin sensitivity. | [6] | |
| INU-101 | KKAy mice and ob/ob mice | 10 and 30 mg/kg | Not specified | Not specified | At 30 mg/kg, inhibited 11β-HSD1 in liver and adipose tissue, reduced glycemia, and lowered HbA1c levels in ob/ob mice. | [7] |
| KR-67105 | Non-obese C57BL/6 mice and DIO-C57BL/6 mice | 40 and 60 mg/kg | Not specified | Not specified | Dose-dependent inhibition of 11β-HSD1 in liver and adipose tissue. | [7] |
| H8 | db/db mice | 5 and 10 mg/kg | Not specified | Not specified | Ameliorated glucose tolerance and insulin sensitivity, with significant 11β-HSD1 inhibition in liver and adipose tissue at 10 mg/kg. | [7] |
| Compound C | High-fat diet (HFD)-fed male C57BL/6J mice | 50 and 200 mg/kg/day in diet | Oral (in diet) | 20 days | At 200 mg/kg/day, reduced body weight, food intake, and glucose levels. | [8] |
| MK-0916 | Wild-type and global 11β-HSD1 knockout mice | 30 mg/kg/day | Not specified | 22 days | Showed off-target effects on body weight and food intake at high doses. | [8] |
Experimental Protocols
Protocol 1: Evaluation of this compound Efficacy in a Diet-Induced Obesity (DIO) Mouse Model
1. Objective: To assess the effect of this compound on metabolic parameters in a mouse model of diet-induced obesity and insulin resistance.
2. Animal Model: Male C57BL/6J mice, 6-8 weeks old.
3. Diet and Induction of Obesity:
- Acclimatize mice for 1 week with standard chow and water ad libitum.
- Divide mice into two groups: a control group receiving a standard chow diet (e.g., 10% kcal from fat) and a high-fat diet (HFD) group (e.g., 45-60% kcal from fat).
- Maintain mice on their respective diets for 8-12 weeks to induce obesity and insulin resistance in the HFD group. Monitor body weight and food intake weekly.
4. Experimental Groups (within the HFD group):
- Vehicle control group.
- This compound low dose group.
- This compound high dose group.
- (Optional) Positive control group (e.g., a known anti-diabetic drug).
5. Drug Administration:
- Prepare this compound in a suitable vehicle (e.g., 0.5% carboxymethylcellulose).
- Administer this compound or vehicle daily via oral gavage for 4-8 weeks.
6. Outcome Measures:
- Body Weight and Food Intake: Monitor daily or weekly.
- Fasting Blood Glucose and Insulin: Measure at baseline and weekly from tail vein blood after a 6-hour fast.
- Glucose Tolerance Test (GTT): Perform at the end of the treatment period. After an overnight fast, administer a glucose bolus (e.g., 2 g/kg) intraperitoneally or orally. Collect blood samples at 0, 15, 30, 60, 90, and 120 minutes for glucose measurement.
- Insulin Tolerance Test (ITT): Perform 3-4 days after the GTT. After a 4-6 hour fast, administer an insulin bolus (e.g., 0.75 U/kg) intraperitoneally. Collect blood samples at 0, 15, 30, 45, and 60 minutes for glucose measurement.
- Terminal Blood and Tissue Collection: At the end of the study, euthanize mice and collect blood for analysis of plasma lipids, insulin, and adipocytokines (adiponectin, IL-6, TNF-α). Collect liver and adipose tissue for analysis of 11β-HSD1 activity and expression, and for western blot analysis of insulin signaling pathway proteins (IRS-1, p-IRS-1, AKT, p-AKT, GLUT4).
7. Statistical Analysis: Analyze data using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests) to compare between groups.
Protocol 2: In Vitro Assessment of this compound on Glucocorticoid-Induced Insulin Resistance in Adipocytes
1. Objective: To determine the ability of this compound to reverse glucocorticoid-induced insulin resistance in a cultured adipocyte model.
2. Cell Line: 3T3-L1 preadipocytes.
3. Differentiation of 3T3-L1 cells:
- Culture 3T3-L1 preadipocytes to confluence in DMEM with 10% fetal bovine serum.
- Induce differentiation by treating with a differentiation cocktail containing dexamethasone, isobutylmethylxanthine (IBMX), and insulin for 2 days.
- Maintain cells in DMEM with 10% FBS and insulin for another 2 days.
- Culture in DMEM with 10% FBS for an additional 4-6 days until fully differentiated into mature adipocytes.
4. Experimental Treatment:
- Pre-treat mature adipocytes with this compound at various concentrations for 1-2 hours.
- Induce insulin resistance by treating with a synthetic glucocorticoid (e.g., prednisone or dexamethasone) for 24-48 hours in the presence or absence of this compound.
- A control group without glucocorticoid treatment should be included.
5. Outcome Measures:
- Glucose Uptake Assay:
- Starve cells in serum-free medium for 2-4 hours.
- Stimulate with insulin (e.g., 100 nM) for 30 minutes.
- Measure glucose uptake using a fluorescently labeled glucose analog (e.g., 2-NBDG) or a radioactive glucose analog (e.g., 2-deoxy-D-[³H]glucose).
- Western Blot Analysis:
- Lyse cells and perform western blotting to analyze the phosphorylation status and total protein levels of key insulin signaling molecules (e.g., IRS-1, AKT) and JNK activation.
6. Statistical Analysis: Analyze data using appropriate statistical tests (e.g., t-test or ANOVA) to compare treatment groups.
Mandatory Visualizations
Caption: Signaling pathway of this compound in metabolic regulation.
Caption: General experimental workflow for in vivo studies of this compound.
References
- 1. 11β-Hydroxysteroid Dehydrogenase Type 1(11β-HSD1) mediates insulin resistance through JNK activation in adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Biovitrum initiates Phase II Study with its Diabetes [globenewswire.com]
- 3. 11β-Hydroxysteroid Dehydrogenase Type 1 as a Potential Treatment Target in Cardiovascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. diabetesjournals.org [diabetesjournals.org]
- 5. Inhibition of 11β-hydroxysteroid dehydrogenase type 1 ameliorates obesity-related insulin resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Sub-chronic administration of the 11beta-HSD1 inhibitor, carbenoxolone, improves glucose tolerance and insulin sensitivity in mice with diet-induced obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibitors of 11β-Hydroxysteroid Dehydrogenase Type 1 as Potential Drugs for Type 2 Diabetes Mellitus—A Systematic Review of Clinical and In Vivo Preclinical Studies [mdpi.com]
- 8. 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) Inhibitors Still Improve Metabolic Phenotype in Male 11β-HSD1 Knockout Mice Suggesting Off-Target Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Oral Administration of BVT-3498
Notice: Information regarding the specific oral formulation, detailed experimental protocols, and comprehensive quantitative data for BVT-3498 is not publicly available at this time. The following application notes and protocols are based on general principles of oral drug formulation and the limited historical information available for this compound. Researchers should consider this a foundational guide and will need to conduct further research and development for a specific oral dosage form.
Introduction
This compound was investigated as a potential therapeutic agent for type 2 diabetes.[1] As a novel treatment approach, its mechanism was suggested to involve improved glycemia control without the risk of hypoglycemia, a common side effect of other glucose-lowering drugs.[1] Early clinical development included a Phase II study to assess its efficacy.[1] This document aims to provide a theoretical framework for the development of an oral formulation of this compound, intended for researchers, scientists, and drug development professionals.
Hypothetical Oral Formulation Characteristics
The development of a successful oral formulation for a compound like this compound would require careful consideration of its physicochemical properties. The following table outlines hypothetical target parameters for an oral formulation of this compound.
| Parameter | Target Range | Rationale |
| Solubility | > 1 mg/mL in aqueous media (pH 1.2, 4.5, 6.8) | To ensure adequate dissolution in the gastrointestinal tract for absorption. |
| Bioavailability (F%) | > 30% | To achieve therapeutic plasma concentrations with a reasonable oral dose. |
| Half-life (t½) | 8 - 12 hours | To allow for once or twice daily dosing, improving patient compliance. |
| Time to Maximum Concentration (Tmax) | 1 - 3 hours | To provide a relatively rapid onset of action after oral administration. |
| Protein Binding | < 95% | To ensure a sufficient fraction of unbound, pharmacologically active drug. |
Proposed Experimental Protocols
The following are generalized protocols that would be essential in the development and characterization of an oral formulation of this compound.
Solubility Assessment
Objective: To determine the aqueous solubility of this compound across a physiologically relevant pH range.
Methodology:
-
Prepare buffers at pH 1.2 (simulated gastric fluid), 4.5, and 6.8 (simulated intestinal fluid).
-
Add an excess amount of this compound to each buffer in separate vials.
-
Shake the vials at a constant temperature (e.g., 37°C) for 24 hours to ensure equilibrium.
-
Filter the samples to remove undissolved solid.
-
Analyze the concentration of this compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).
In Vitro Dissolution Testing
Objective: To evaluate the release profile of this compound from a prototype oral dosage form.
Methodology:
-
Utilize a USP Dissolution Apparatus (e.g., Apparatus 2, paddle method).
-
Place the prototype tablet or capsule in a vessel containing a defined volume of dissolution medium (e.g., 900 mL of pH 6.8 buffer) at 37°C.
-
Rotate the paddle at a specified speed (e.g., 50 RPM).
-
Withdraw samples at predetermined time points (e.g., 5, 15, 30, 45, 60 minutes).
-
Analyze the concentration of this compound in each sample using HPLC to determine the percentage of drug released over time.
Pharmacokinetic Study in an Animal Model
Objective: To determine the oral bioavailability and pharmacokinetic profile of the this compound formulation.
Methodology:
-
Select an appropriate animal model (e.g., rats or dogs).
-
Administer the this compound formulation orally to one group of animals and an intravenous solution of this compound to another group.
-
Collect blood samples at various time points post-administration (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours).
-
Process the blood samples to obtain plasma.
-
Analyze the plasma concentrations of this compound using a validated bioanalytical method (e.g., LC-MS/MS).
-
Calculate pharmacokinetic parameters (e.g., AUC, Cmax, Tmax, t½) and oral bioavailability (F%).
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the hypothetical signaling pathway for this compound and a typical workflow for oral formulation development.
Caption: Hypothetical signaling pathway of orally administered this compound.
Caption: General workflow for the development of an oral drug formulation.
References
Application Notes and Protocols: Monitoring the Effects of BVT-3498 on Gene Expression
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein Tyrosine Phosphatase 1B (PTP1B) is a critical negative regulator in various signaling pathways, most notably the insulin and leptin signaling cascades.[1][2] Its role in dephosphorylating key signaling molecules, such as the insulin receptor and its substrates, has implicated PTP1B in the pathophysiology of type 2 diabetes, obesity, and certain cancers. BVT-3498 is a potent and selective allosteric inhibitor of PTP1B, representing a promising therapeutic agent for these conditions. By inhibiting PTP1B, this compound is expected to enhance insulin sensitivity and modulate downstream signaling pathways, ultimately leading to changes in gene expression that mediate its therapeutic effects.
These application notes provide a comprehensive guide for researchers to monitor the effects of this compound on gene expression in cellular models. The protocols outlined below detail the experimental workflow from cell culture and treatment to gene expression analysis using quantitative PCR (qPCR) and RNA sequencing (RNA-seq).
Mechanism of Action and Signaling Pathways
PTP1B primarily exerts its function by dephosphorylating tyrosine residues on its substrate proteins. This compound, as an allosteric inhibitor, binds to a site distinct from the active site of PTP1B, inducing a conformational change that inhibits its catalytic activity. This leads to the sustained phosphorylation and activation of upstream kinases and their downstream signaling pathways.
Diagram: this compound Mechanism of Action
Caption: this compound allosterically inhibits PTP1B, preventing the dephosphorylation of key signaling molecules.
Data Presentation: Expected Gene Expression Changes
Treatment of cells with this compound is anticipated to modulate the expression of genes involved in metabolism, cell growth, and inflammation. The following table summarizes potential gene expression changes based on studies of PTP1B inhibition.
| Gene | Function | Expected Change with this compound | Reference |
| PTPN1 (PTP1B) | Encodes PTP1B protein | Upregulation (compensatory) | [1] |
| PTPN2 (TCPTP) | Encodes T-cell PTP | Upregulation (compensatory) | [1] |
| MKP1 (DUSP1) | MAPK phosphatase | Upregulation | |
| FASN | Fatty Acid Synthase | Downregulation | |
| SCD1 | Stearoyl-CoA Desaturase-1 | Downregulation | |
| LEP | Leptin | Downregulation | |
| ADIPOQ | Adiponectin | Upregulation | |
| SOCS3 | Suppressor of Cytokine Signaling 3 | Downregulation | |
| IL-6 | Interleukin-6 | Downregulation | |
| TNF-α | Tumor Necrosis Factor-alpha | Downregulation |
Note: This table is a representation of expected changes based on the known function of PTP1B and data from related inhibitors. Actual results may vary depending on the cell type and experimental conditions.
Experimental Protocols
The following protocols provide a framework for investigating the effects of this compound on gene expression.
Diagram: Experimental Workflow
Caption: Workflow for analyzing gene expression changes upon this compound treatment.
Protocol 1: Cell Culture and this compound Treatment
1.1. Materials:
-
Appropriate cell line (e.g., HepG2 for liver studies, 3T3-L1 for adipocyte studies)
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
Phosphate-buffered saline (PBS)
-
Multi-well plates (6-well or 12-well)
1.2. Procedure:
-
Culture cells to 70-80% confluency in appropriate multi-well plates.
-
Prepare working solutions of this compound in complete cell culture medium at desired concentrations (e.g., 0.1, 1, 10 µM). Include a vehicle control (DMSO at the same final concentration as the highest this compound concentration).
-
Remove the culture medium from the cells and wash once with PBS.
-
Add the medium containing this compound or vehicle control to the respective wells.
-
Incubate the cells for the desired time points (e.g., 6, 12, 24 hours).
-
After incubation, wash the cells with PBS and proceed to RNA extraction.
Protocol 2: RNA Extraction and Quality Control
2.1. Materials:
-
RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen)
-
RNase-free water
-
Spectrophotometer (e.g., NanoDrop)
-
Agilent Bioanalyzer (optional, for RNA integrity assessment)
2.2. Procedure:
-
Lyse the cells directly in the culture wells according to the RNA extraction kit manufacturer's protocol.
-
Homogenize the lysate and proceed with the RNA purification steps as per the kit instructions.
-
Elute the RNA in RNase-free water.
-
Determine the RNA concentration and purity (A260/A280 and A260/A230 ratios) using a spectrophotometer.
-
(Optional) Assess RNA integrity by determining the RNA Integrity Number (RIN) using an Agilent Bioanalyzer. A RIN value > 8 is recommended for RNA-seq.
Protocol 3: Quantitative PCR (qPCR) Analysis
3.1. Materials:
-
cDNA synthesis kit
-
qPCR master mix (SYBR Green or probe-based)
-
Gene-specific primers for target and reference genes (e.g., GAPDH, ACTB)
-
qPCR instrument
3.2. Procedure:
-
Synthesize cDNA from 1 µg of total RNA using a cDNA synthesis kit.
-
Prepare the qPCR reaction mix containing cDNA, qPCR master mix, and gene-specific primers.
-
Perform the qPCR reaction using a standard cycling protocol.
-
Analyze the data using the ΔΔCt method to calculate the relative fold change in gene expression, normalized to a reference gene.
Protocol 4: RNA Sequencing (RNA-seq) Analysis
4.1. Materials and Services:
-
RNA-seq library preparation kit
-
Next-generation sequencing (NGS) platform
-
Bioinformatics analysis software or service
4.2. Procedure:
-
Prepare RNA-seq libraries from high-quality RNA samples according to the kit manufacturer's protocol. This typically involves mRNA enrichment or rRNA depletion, fragmentation, cDNA synthesis, and adapter ligation.
-
Sequence the libraries on an NGS platform to generate sequencing reads.
-
Perform bioinformatics analysis of the sequencing data, which includes:
-
Quality control of raw reads.
-
Alignment of reads to a reference genome.
-
Quantification of gene expression levels.
-
Differential gene expression analysis to identify genes significantly up- or downregulated by this compound treatment.
-
Pathway and functional enrichment analysis to interpret the biological significance of the gene expression changes.
-
Conclusion
The protocols and information provided in these application notes offer a robust framework for investigating the molecular effects of the PTP1B inhibitor this compound on gene expression. By employing these methods, researchers can gain valuable insights into the mechanism of action of this compound, identify potential biomarkers of its activity, and further elucidate the role of PTP1B in health and disease. This knowledge will be instrumental in the continued development and application of this compound as a therapeutic agent.
References
BVT-3498: Unraveling Downstream Signaling Pathways - Application Notes and Protocols
A comprehensive analysis of the available scientific literature reveals a significant lack of detailed information regarding the molecular target and downstream signaling pathways of BVT-3498, a former drug candidate for type 2 diabetes. Despite initial investigations in the early 2000s, it appears the development of this compound was likely discontinued, and as a result, in-depth mechanistic studies and associated data are not publicly available.
A press release from 2003 announced the initiation of a Phase II clinical trial for this compound by the company Biovitrum.[1] The release described this compound as a "novel method" for treating type 2 diabetes that could potentially offer benefits in body composition and lipid profiles.[1] However, subsequent publications detailing the outcomes of these trials, the specific molecular target of this compound, or its effects on intracellular signaling cascades have not been found in a thorough search of scientific databases and public records.
The absence of this critical information makes it impossible to provide the requested detailed application notes, experimental protocols, and visualizations of its signaling pathways. To generate such content, one would need access to primary research data that elucidates the following:
-
The direct molecular target(s) of this compound.
-
The effect of this compound on the activity of its target(s) (e.g., inhibition or activation).
-
The subsequent downstream effects on key signaling proteins (e.g., phosphorylation status of kinases, activation of transcription factors).
-
Cellular and physiological responses to this compound treatment.
Without this foundational knowledge, any attempt to create the requested content would be purely speculative and not based on scientific evidence.
For researchers interested in the broader field of type 2 diabetes and the signaling pathways involved, we recommend focusing on well-characterized therapeutic targets and agents. Extensive research and data are available for classes of drugs such as:
-
GLP-1 Receptor Agonists: These drugs mimic the action of the native incretin hormone GLP-1, leading to enhanced glucose-dependent insulin secretion, suppressed glucagon secretion, and other beneficial metabolic effects.
-
SGLT2 Inhibitors: These agents block glucose reabsorption in the kidneys, leading to increased urinary glucose excretion and a reduction in blood glucose levels.
-
DPP-4 Inhibitors: These drugs increase the levels of active incretin hormones by inhibiting their degradation, thereby improving glycemic control.
-
Insulin Sensitizers (e.g., Metformin, TZDs): These compounds improve the body's response to insulin, primarily in the liver and peripheral tissues.
Detailed signaling pathways, experimental protocols for their study (such as Western blotting for key phosphoproteins, kinase activity assays, and gene expression analysis), and extensive clinical data are widely available for these established drug classes. Researchers are encouraged to explore the vast body of literature surrounding these approved and well-documented therapeutic approaches for type 2 diabetes.
References
Application Notes and Protocols: Immunohistochemistry for 11β-HSD1 after BVT-3498 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) is a critical enzyme in the prereceptor activation of glucocorticoids, converting inactive cortisone to active cortisol within tissues. This localized regulation of glucocorticoid availability plays a significant role in various physiological and pathophysiological processes, including metabolism, inflammation, and cellular differentiation. Dysregulation of 11β-HSD1 activity is implicated in metabolic disorders such as obesity and type 2 diabetes.
Signaling Pathway of 11β-HSD1 and Inhibition by BVT-3498
11β-HSD1 is an intracellular enzyme primarily located in the endoplasmic reticulum. It catalyzes the conversion of cortisone to cortisol, which can then bind to the glucocorticoid receptor (GR), leading to the transcription of glucocorticoid-responsive genes. This pathway is influenced by various factors, including pro-inflammatory cytokines, which can upregulate 11β-HSD1 expression. This compound acts as a competitive inhibitor, blocking the active site of 11β-HSD1 and thereby reducing the intracellular production of active cortisol.
Caption: 11β-HSD1 signaling and this compound inhibition.
Experimental Protocols
The following protocols provide a detailed methodology for the immunohistochemical analysis of 11β-HSD1 in formalin-fixed, paraffin-embedded (FFPE) tissue sections.
Tissue Preparation and Sectioning
-
Fixation: Immediately after excision, fix fresh tissue in 10% neutral buffered formalin for 24-48 hours at room temperature.
-
Processing: Dehydrate the fixed tissue through a series of graded ethanol solutions, clear with xylene, and embed in paraffin wax.
-
Sectioning: Cut 4-5 µm thick sections using a microtome and mount on positively charged slides.
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (2 changes, 5 minutes each).
-
Immerse in 100% ethanol (2 changes, 3 minutes each).
-
Immerse in 95% ethanol for 3 minutes.
-
Immerse in 70% ethanol for 3 minutes.
-
Rinse in distilled water.
-
Antigen Retrieval
-
Immerse slides in a pre-heated antigen retrieval solution (e.g., citrate buffer, pH 6.0).
-
Heat the solution to 95-100°C for 20-30 minutes in a water bath or steamer.
-
Allow the slides to cool in the buffer for 20 minutes at room temperature.
-
Rinse slides in Tris-buffered saline (TBS) or Phosphate-buffered saline (PBS).
Immunohistochemical Staining
-
Peroxidase Block: Incubate sections with 3% hydrogen peroxide in methanol for 10-15 minutes to block endogenous peroxidase activity. Rinse with TBS/PBS.
-
Blocking: Incubate sections with a blocking solution (e.g., 5% normal goat serum in TBS/PBS) for 30-60 minutes at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation:
-
Dilute the primary antibody against 11β-HSD1 (e.g., rabbit polyclonal) in the blocking solution according to the manufacturer's instructions.
-
Incubate the sections with the primary antibody overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
Rinse slides with TBS/PBS (3 changes, 5 minutes each).
-
Incubate with a biotinylated secondary antibody (e.g., goat anti-rabbit IgG) for 30-60 minutes at room temperature.
-
-
Detection:
-
Rinse slides with TBS/PBS (3 changes, 5 minutes each).
-
Incubate with an avidin-biotin-peroxidase complex (ABC) reagent for 30 minutes.
-
Rinse slides with TBS/PBS (3 changes, 5 minutes each).
-
-
Chromogen Development:
-
Incubate sections with a chromogen solution such as 3,3'-diaminobenzidine (DAB) until the desired stain intensity is reached.
-
Monitor the reaction under a microscope.
-
-
Counterstaining:
-
Rinse slides in distilled water.
-
Counterstain with hematoxylin for 1-2 minutes.
-
"Blue" the sections in running tap water or a bluing reagent.
-
-
Dehydration and Mounting:
-
Dehydrate the sections through graded ethanol solutions and xylene.
-
Mount with a permanent mounting medium.
-
Experimental Workflow Diagram
Caption: Immunohistochemistry workflow for 11β-HSD1.
Data Presentation
While specific IHC data for this compound is lacking, studies on the related inhibitor BVT-2733 provide valuable insights into the expected effects on 11β-HSD1. The following table summarizes quantitative data from a study investigating the effect of BVT-2733 on 11β-HSD1 protein expression in vitro, as determined by Western Blot analysis. This data serves as a proxy for the anticipated outcome of this compound treatment.
| Treatment Group | 11β-HSD1 Protein Expression (Relative to Control) | Statistical Significance (p-value) |
| Control (Vehicle) | 1.00 | - |
| BVT-2733 (50 µM) | ~0.65 | < 0.05 |
| BVT-2733 (100 µM) | ~0.40 | < 0.01 |
Data is estimated from graphical representations in "BVT.2733, a Selective 11β-Hydroxysteroid Dehydrogenase Type 1 Inhibitor, Attenuates Obesity and Inflammation in Diet-Induced Obese Mice" and is for illustrative purposes.[1][4][5][6]
Quantitative Analysis of Immunohistochemistry
For a quantitative assessment of 11β-HSD1 staining, image analysis software can be employed.
-
Image Acquisition: Capture high-resolution images of the stained tissue sections under consistent lighting conditions.
-
Image Processing: Use software (e.g., ImageJ, QuPath) to deconvolve the hematoxylin and DAB stains.
-
Quantification:
-
Staining Intensity: Measure the mean optical density of the DAB signal in the regions of interest.
-
Percentage of Positive Cells: Set a threshold for positive staining and calculate the percentage of cells exceeding this threshold.
-
H-Score: A semi-quantitative method calculated as: H-score = Σ (i × pi), where 'i' is the intensity score (0=negative, 1=weak, 2=moderate, 3=strong) and 'pi' is the percentage of cells stained at that intensity.
-
Conclusion
Immunohistochemistry is a powerful technique to visualize the tissue-specific expression of 11β-HSD1 and to assess the impact of inhibitors like this compound. The provided protocols and guidelines offer a comprehensive approach for researchers to investigate the in-situ effects of 11β-HSD1 inhibition. While direct IHC data for this compound is an area for future research, the methodologies and expected outcomes based on related compounds provide a solid foundation for such studies. Accurate and quantifiable IHC data will be crucial in further elucidating the therapeutic potential of 11β-HSD1 inhibitors in various disease models.
References
- 1. BVT.2733, a Selective 11β-Hydroxysteroid Dehydrogenase Type 1 Inhibitor, Attenuates Obesity and Inflammation in Diet-Induced Obese Mice | PLOS One [journals.plos.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols: The Use of BVT-3498, a PTP1B Inhibitor, in Primary Hepatocyte Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
BVT-3498 is a potent and selective allosteric inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B). PTP1B is a key negative regulator of insulin and leptin signaling pathways, making it a significant therapeutic target for type 2 diabetes, obesity, and non-alcoholic fatty liver disease (NAFLD).[1][2][3][4] In the liver, PTP1B dephosphorylates the insulin receptor (IR) and its substrate (IRS), attenuating insulin signaling.[5][6] By inhibiting PTP1B, this compound is expected to enhance insulin sensitivity in hepatocytes, leading to improved glucose homeostasis and lipid metabolism.[1] These application notes provide detailed protocols for the use of this compound in primary hepatocyte culture to study its effects on key signaling pathways.
Data Presentation
Table 1: Expected Effects of this compound on Key Signaling Proteins in Primary Hepatocytes
| Target Protein | Expected Change with this compound Treatment | Rationale |
| p-Insulin Receptor (IR) | Increased | Inhibition of PTP1B prevents dephosphorylation of the activated IR.[5][6] |
| p-IRS-1 | Increased | Downstream target of the IR, its phosphorylation is enhanced upon IR activation.[6] |
| p-Akt | Increased | Key component of the PI3K/Akt pathway, activated downstream of p-IRS-1.[5][6] |
| p-STAT3 | Decreased | PTP1B can dephosphorylate and inactivate JAK2, which is upstream of STAT3.[2][6] |
Signaling Pathways
The following diagrams illustrate the key signaling pathways in hepatocytes that are modulated by PVT-3498.
Caption: this compound enhances insulin signaling in hepatocytes.
Caption: this compound modulates JAK/STAT signaling in hepatocytes.
Experimental Protocols
Protocol 1: Isolation and Culture of Primary Hepatocytes
This protocol is adapted from established methods for isolating primary hepatocytes.[7][8][9]
Materials:
-
Hepatocyte Plating Medium (e.g., Williams' E Medium with supplements)
-
Hepatocyte Maintenance Medium
-
Collagen-coated culture plates
-
This compound stock solution (dissolved in a suitable solvent like DMSO)
-
Reagents for cell viability assessment (e.g., Trypan Blue)
Procedure:
-
Plate Coating:
-
Coat culture plates with collagen type I solution (50 μg/mL in 30% EtOH) and allow them to air dry in a sterile hood overnight.[9]
-
-
Hepatocyte Isolation (if starting from tissue):
-
Cell Plating:
-
Resuspend the hepatocyte pellet in Hepatocyte Plating Medium.
-
Determine cell viability and concentration using Trypan Blue exclusion. Viability should be >80%.
-
Seed hepatocytes onto collagen-coated plates at a density of 1.5 x 10^5 cells/cm².[7]
-
Incubate at 37°C in a 5% CO2 humidified incubator for at least 4 hours to allow for cell attachment.[7]
-
-
Cell Culture and Treatment:
-
After cell attachment, replace the plating medium with Hepatocyte Maintenance Medium.
-
Allow cells to acclimate for 24-48 hours before starting treatment.
-
Prepare serial dilutions of this compound in maintenance medium. Include a vehicle control (medium with the same concentration of solvent used for this compound).
-
Replace the medium with the this compound-containing or vehicle control medium and incubate for the desired treatment duration.
-
Protocol 2: Western Blot Analysis of Signaling Protein Phosphorylation
This protocol outlines the steps to assess the effect of this compound on the phosphorylation status of key signaling proteins.
Materials:
-
Primary hepatocytes cultured and treated as in Protocol 1
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membranes
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (e.g., anti-p-IR, anti-IR, anti-p-Akt, anti-Akt, anti-p-STAT3, anti-STAT3)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Lysis:
-
After treatment, wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer on ice.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein per lane onto an SDS-PAGE gel.
-
Separate proteins by electrophoresis and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis:
-
Quantify band intensities using densitometry software.
-
Normalize the phosphorylated protein signal to the total protein signal for each sample.
-
Experimental Workflow
References
- 1. Liver-Specific Deletion of Protein-Tyrosine Phosphatase 1B (PTP1B) Improves Metabolic Syndrome and Attenuates Diet-Induced Endoplasmic Reticulum Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Allosteric inhibition of protein tyrosine phosphatase 1B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibitors of protein tyrosine phosphatase 1B (PTP1B) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. diabetesjournals.org [diabetesjournals.org]
- 6. portlandpress.com [portlandpress.com]
- 7. Protocol for Isolation of Primary Human Hepatocytes and Corresponding Major Populations of Non-parenchymal Liver Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mouselivercells.com [mouselivercells.com]
- 9. A Simple Protocol for the Isolation and Culture of Hepatocytes from MASLD Mice [jove.com]
- 10. molecularlab.it [molecularlab.it]
- 11. Protocol for Primary Mouse Hepatocyte Isolation - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
BVT-3498 solubility and stability issues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with BVT-3498, a potent 11-beta-hydroxysteroid dehydrogenase type 1 (11β-HSD1) inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a small molecule inhibitor of the enzyme 11-beta-hydroxysteroid dehydrogenase type 1 (11β-HSD1). 11β-HSD1 is responsible for the intracellular conversion of inactive cortisone to the active glucocorticoid, cortisol. By inhibiting this enzyme, this compound effectively reduces local cortisol concentrations in tissues where 11β-HSD1 is expressed, such as adipose tissue and the liver. This mechanism of action has been explored for the treatment of type 2 diabetes and other metabolic disorders.
Q2: What are the primary challenges I might face when working with this compound?
A2: Based on the chemical structure of this compound, which includes a benzenesulfonamide and a thiazole moiety, and general characteristics of similar small molecule inhibitors, researchers may encounter challenges related to its solubility and stability in aqueous solutions. Ensuring the compound is fully dissolved and stable throughout an experiment is critical for obtaining reliable and reproducible results.
Q3: In what solvents can I dissolve this compound?
Q4: How should I store this compound stock solutions?
A4: To ensure the stability of this compound, stock solutions should be stored under appropriate conditions. It is recommended to aliquot stock solutions into single-use volumes to avoid repeated freeze-thaw cycles. Store these aliquots at -20°C or -80°C for long-term stability. Protect from light.
Troubleshooting Guides
Issue 1: Inconsistent or No Inhibitory Effect Observed
Possible Cause 1: Poor Solubility
-
Troubleshooting Steps:
-
Visually inspect your stock solution and final assay solution for any signs of precipitation.
-
Prepare a fresh stock solution in 100% DMSO, ensuring complete dissolution. Gentle warming (to no more than 37°C) or sonication may aid in dissolving the compound.
-
When diluting the stock solution into your aqueous assay buffer, add it dropwise while vortexing to prevent precipitation.
-
Consider using a surfactant like Pluronic F-68 or a cyclodextrin in your assay buffer to improve solubility, but first validate that these additives do not interfere with your assay.
-
Possible Cause 2: Compound Degradation
-
Troubleshooting Steps:
-
Always use freshly prepared dilutions from a properly stored stock solution for your experiments.
-
Avoid prolonged exposure of the compound to light and elevated temperatures.
-
If you suspect degradation, verify the integrity of your this compound stock using analytical methods such as HPLC-MS.
-
Possible Cause 3: Suboptimal Assay Conditions
-
Troubleshooting Steps:
-
Ensure that the concentration of the substrate (cortisone) and the cofactor (NADPH) in your in vitro assay are at optimal levels.
-
Verify the activity of your 11β-HSD1 enzyme preparation with a known inhibitor as a positive control.
-
For cell-based assays, ensure that the cells are healthy and that the incubation time with this compound is sufficient for target engagement.
-
Issue 2: High Background Signal or Off-Target Effects in Cell-Based Assays
Possible Cause 1: Solvent Toxicity
-
Troubleshooting Steps:
-
Determine the maximum concentration of your solvent (e.g., DMSO) that is tolerated by your cell line without causing toxicity. This is typically below 0.5%.
-
Include a vehicle control (cells treated with the same concentration of solvent as your highest this compound concentration) in all experiments.
-
Possible Cause 2: Non-Specific Inhibition or Off-Target Effects
-
Troubleshooting Steps:
-
Perform a dose-response curve to determine the IC50 of this compound. A classic sigmoidal curve suggests a specific inhibitory effect.
-
If possible, use a structurally unrelated 11β-HSD1 inhibitor to confirm that the observed phenotype is due to the inhibition of the intended target.
-
In a cell line that does not express 11β-HSD1, this compound should not elicit the same biological response.
-
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Chemical Formula | C₁₆H₁₈ClN₃O₄S₂ |
| Molecular Weight | 415.9 g/mol |
| IUPAC Name | 3-chloro-2-methyl-N-[4-[2-(3-oxomorpholin-4-yl)ethyl]-1,3-thiazol-2-yl]benzenesulfonamide |
| CAS Number | 376641-49-5 |
Table 2: Recommended Starting Conditions for Solubility and Storage of this compound (Based on Analogous Compounds)
| Solvent | Recommended Stock Concentration | Storage Temperature (Stock Solution) | Notes |
| DMSO | 10-50 mM | -20°C or -80°C | Ensure complete dissolution. Use anhydrous DMSO for best stability. |
| Ethanol | 1-10 mM | -20°C or -80°C | May have lower solubility compared to DMSO. |
| Water | Very low solubility expected | N/A | Not recommended for preparing stock solutions. |
Experimental Protocols
Protocol 1: In Vitro 11β-HSD1 Enzyme Inhibition Assay
This protocol provides a general framework for assessing the inhibitory activity of this compound on 11β-HSD1 in a cell-free system.
-
Reagent Preparation:
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 100 mM NaCl, 1 mM EDTA, and 1 mM MgCl₂.
-
Enzyme Solution: Prepare a working solution of recombinant human 11β-HSD1 in assay buffer. The final concentration should be determined empirically to yield a robust signal.
-
Substrate Solution: Prepare a solution of cortisone in assay buffer.
-
Cofactor Solution: Prepare a solution of NADPH in assay buffer.
-
This compound Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Stop Solution: 1 M HCl.
-
-
Assay Procedure:
-
Add 5 µL of serially diluted this compound (in assay buffer with a final DMSO concentration ≤0.5%) to the wells of a 96-well plate. Include a vehicle control (DMSO only) and a no-enzyme control.
-
Add 20 µL of the enzyme solution to each well and pre-incubate for 15 minutes at 37°C.
-
Initiate the reaction by adding a 25 µL mixture of the substrate (cortisone) and cofactor (NADPH) solution.
-
Incubate the plate at 37°C for 60 minutes.
-
Stop the reaction by adding 10 µL of the stop solution.
-
Quantify the amount of cortisol produced using a cortisol-specific ELISA kit or by LC-MS/MS analysis according to the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percent inhibition for each concentration of this compound relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Protocol 2: Cell-Based 11β-HSD1 Activity Assay
This protocol describes a method to evaluate the inhibitory effect of this compound on 11β-HSD1 activity in a cellular context.
-
Cell Culture and Plating:
-
Culture cells known to express 11β-HSD1 (e.g., differentiated 3T3-L1 adipocytes, HepG2 hepatocytes) in appropriate growth medium.
-
Seed the cells in a 96-well plate at a density that will result in a confluent monolayer on the day of the assay.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in cell culture medium (final DMSO concentration ≤0.5%).
-
Remove the growth medium from the cells and replace it with the medium containing the different concentrations of this compound or vehicle control.
-
Pre-incubate the cells with the compound for 1-2 hours at 37°C in a CO₂ incubator.
-
-
Enzyme Activity Measurement:
-
After pre-incubation, add cortisone to each well to a final concentration of 1 µM.
-
Incubate the cells for 4-6 hours at 37°C in a CO₂ incubator.
-
Collect the cell culture supernatant.
-
Quantify the cortisol concentration in the supernatant using a cortisol-specific ELISA kit or LC-MS/MS.
-
-
Data Analysis:
-
Determine the percent inhibition of cortisol production at each this compound concentration compared to the vehicle-treated cells.
-
Calculate the IC50 value as described in the in vitro assay protocol.
-
Mandatory Visualizations
Caption: Workflow for the in vitro 11β-HSD1 enzyme inhibition assay.
Caption: Simplified signaling pathway of 11β-HSD1 and the inhibitory action of this compound.
Optimizing BVT-3498 Concentration for In Vitro Studies: A Technical Support Guide
This guide provides researchers, scientists, and drug development professionals with essential information and troubleshooting advice for optimizing the concentration of BVT-3498, a potent AMP-activated protein kinase (AMPK) activator, in in vitro studies.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a small molecule activator of AMP-activated protein kinase (AMPK). AMPK is a master regulator of cellular energy homeostasis.[1] It is activated in response to stresses that deplete cellular ATP, such as low glucose, hypoxia, and ischemia.[1] Upon activation, AMPK stimulates catabolic pathways that generate ATP (like fatty acid oxidation) and inhibits anabolic, ATP-consuming processes (such as lipid and protein synthesis), thereby restoring cellular energy balance.[1]
Q2: What is a recommended starting concentration range for this compound in a new cell line?
A2: For a novel AMPK activator like this compound, it is recommended to perform a dose-response experiment starting from a low nanomolar range and extending to a low micromolar range. Based on data from other direct AMPK activators, a starting range of 10 nM to 10 µM is advisable. For example, the activator compound '991' shows a half-maximal activation (A0.5) of 0.09 µM in recombinant AMPK assays.[1] A thorough dose-response curve will establish the EC50 (half-maximal effective concentration) in your specific experimental system.
Q3: How can I confirm that this compound is activating AMPK in my cells?
A3: The most common method to verify AMPK activation is to measure the phosphorylation of its downstream target, Acetyl-CoA Carboxylase (ACC), at serine 79 (Ser79). This can be reliably assessed via Western blotting using a phospho-specific antibody. An increase in the ratio of phosphorylated ACC (p-ACC) to total ACC indicates target engagement and activation of the AMPK pathway.
Q4: What are the essential controls to include in my experiments?
A4: To ensure the validity of your results, the following controls are critical:
-
Vehicle Control: Treat cells with the same concentration of the vehicle (e.g., DMSO) used to dissolve this compound. This is typically kept below 0.5% to avoid solvent-induced effects.
-
Positive Control: Use a well-characterized AMPK activator, such as A-769662 or AICAR, to confirm that the AMPK pathway in your cell model is responsive.
-
Negative Control (Optional): In some experiments, co-treatment with an AMPK inhibitor like Compound C can be used to demonstrate that the observed effects are specifically mediated by AMPK.
-
Untreated Control: This baseline control helps in assessing the basal level of AMPK activity in your cells.
Troubleshooting Guide
Q5: I am not observing any activation of AMPK (no increase in p-ACC) after treating with this compound. What could be the issue?
A5: This could be due to several factors. Follow these troubleshooting steps:
-
Verify Compound Integrity: Ensure your this compound stock has not degraded. Prepare fresh stock solutions and protect them from light and repeated freeze-thaw cycles.
-
Check Concentration Range: You may be using a concentration that is too low. Perform a wider dose-response study (e.g., from 1 nM to 50 µM) to determine the optimal activation range.
-
Confirm Cell Health and Target Expression: Ensure your cells are healthy and express the AMPKα, β, and γ subunits. Poor cell health can impair cellular signaling pathways.
-
Optimize Treatment Time: The kinetics of AMPK activation can vary. Perform a time-course experiment (e.g., 15 min, 30 min, 1h, 4h, 24h) to identify the peak activation window.
-
Assay Sensitivity: Confirm that your Western blot protocol is optimized and your p-ACC antibody is sensitive enough to detect changes.
Q6: I am observing significant cytotoxicity after this compound treatment. How can I address this?
A6: It is crucial to distinguish between the intended pharmacological effect and general cytotoxicity.
-
Perform a Cytotoxicity Assay: Use a standard assay like MTT, resazurin, or CellTiter-Glo to determine the cytotoxic concentration 50% (CC50) of this compound for your specific cell line.
-
Separate Pharmacology from Toxicity: Compare the EC50 for AMPK activation with the CC50. A good therapeutic window exists if the EC50 is significantly lower than the CC50. All subsequent experiments should be conducted at concentrations well below the CC50.
-
Evaluate Vehicle Toxicity: High concentrations of the vehicle (e.g., DMSO) can be toxic. Ensure your vehicle control does not induce cell death.
Quantitative Data Summary
While specific EC50 values for this compound are proprietary or not widely published, the table below provides data for other well-known direct AMPK activators to serve as a reference for designing experiments.
| Compound | Assay Type | System | EC50 / A0.5 (µM) | Reference |
| Compound 991 | Recombinant Kinase Assay | α2β1γ1 complex | 0.09 ± 0.02 | [1] |
| A-769662 | Recombinant Kinase Assay | α2β1γ1 complex | 0.39 ± 0.03 | [1] |
| AICAR | Cell-Based Assay | ROS 17/2.8 cells | Dose-dependent activation (0.5-100 µM) | [2] |
| Metformin | Cell-Based Assay | ROS 17/2.8 cells | Dose-dependent activation (0.5-100 µM) | [2] |
Experimental Protocols
Protocol 1: Determining this compound EC50 via Western Blot for p-ACC (Ser79)
-
Cell Seeding: Plate your cells of interest in a 12-well or 6-well plate at a density that will result in 70-80% confluency on the day of the experiment.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a serial dilution series in culture medium to achieve final concentrations ranging from 10 nM to 10 µM. Also, prepare a vehicle control with the highest corresponding DMSO concentration.
-
Cell Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound or vehicle.
-
Incubation: Incubate the cells for the desired time (a 1-hour incubation is a good starting point).
-
Cell Lysis: Wash the cells once with ice-cold PBS. Add 100-200 µL of ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors. Scrape the cells and collect the lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Western Blot:
-
Load equal amounts of protein (e.g., 20 µg) per lane on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate with a primary antibody against p-ACC (Ser79) overnight at 4°C.
-
Wash and incubate with an HRP-conjugated secondary antibody.
-
Develop the blot using an ECL substrate.
-
Strip the membrane and re-probe for total ACC and a loading control (e.g., β-actin or GAPDH).
-
-
Data Analysis: Quantify the band intensities using densitometry software. Calculate the ratio of p-ACC to total ACC for each concentration. Plot the ratio against the log of the this compound concentration and fit a dose-response curve to determine the EC50.
Protocol 2: Cell Viability Assessment using Resazurin Assay
-
Cell Seeding: Plate cells in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well). Allow them to adhere overnight.
-
Cell Treatment: Add serial dilutions of this compound to the wells. Include a vehicle-only control and a "cells-only" control.
-
Incubation: Incubate the plate for a period relevant to your planned experiments (e.g., 24 or 48 hours).
-
Assay:
-
Add resazurin solution to each well (typically 10% of the well volume).
-
Incubate for 1-4 hours at 37°C, protected from light.
-
Measure the fluorescence (Ex/Em ~560/590 nm) using a plate reader.
-
-
Data Analysis: Normalize the fluorescence readings to the vehicle control wells (representing 100% viability). Plot the percentage of cell viability against the log of the this compound concentration to determine the CC50.
Visualizations
Below are diagrams illustrating key pathways and workflows relevant to your experiments with this compound.
References
BVT-3498 off-target effects in cell lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using BVT-3498, a selective inhibitor of 11-beta-hydroxysteroid dehydrogenase type 1 (11β-HSD1). The information provided is intended to help users anticipate and troubleshoot potential issues related to off-target effects in cell line experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound?
This compound is a highly selective inhibitor of the enzyme 11-beta-hydroxysteroid dehydrogenase type 1 (11β-HSD1).[1][2] This enzyme is responsible for the intracellular conversion of inactive cortisone to active cortisol, thereby amplifying local glucocorticoid action.
Q2: What are the potential known off-target effects of 11β-HSD1 inhibitors like this compound?
While this compound is described as highly selective, researchers should be aware of potential off-target effects common to 11β-HSD1 inhibitors. These primarily include:
-
Cross-reactivity with 11β-HSD2: Although designed to be selective for 11β-HSD1, some inhibitors may exhibit activity against 11β-HSD2, the isoform that inactivates cortisol. Inhibition of 11β-HSD2 can lead to an apparent mineralocorticoid excess syndrome.
-
Alteration of steroid metabolism: Inhibition of 11β-HSD1 can lead to a shift in steroid metabolism. For instance, in tissues where both 11β-HSD1 and aldo-keto reductase 1C3 (AKR1C3) are expressed, such as adipose tissue, inhibition of 11β-HSD1 may lead to an increased production of 11-oxygenated androgens.[3]
Q3: Are there any cell lines that are particularly sensitive to potential off-target effects of this compound?
Cell lines expressing high levels of other steroidogenic enzymes or steroid hormone receptors might be more susceptible to off-target effects. This includes, but is not limited to:
-
Adipose-derived cell lines (e.g., 3T3-L1): These cells express both 11β-HSD1 and other enzymes involved in steroid metabolism, making them a good model to study both on-target and potential off-target effects on adipogenesis and steroid profiles.
-
Liver-derived cell lines (e.g., HepG2): The liver is a primary site of glucocorticoid metabolism, and these cells are useful for studying the effects on gluconeogenesis and lipid metabolism.
-
Kidney-derived cell lines (e.g., HEK293): These cells can be used to assess selectivity against 11β-HSD2.
-
Hormone-responsive cancer cell lines (e.g., LNCaP, VCaP): These cells are sensitive to androgens, and any alteration in androgen metabolism by this compound could lead to unexpected phenotypic changes.
Troubleshooting Guides
Problem 1: Unexpected changes in cell phenotype unrelated to cortisol reduction.
Possible Cause: This could be due to off-target effects on other cellular pathways.
Troubleshooting Steps:
-
Confirm 11β-HSD1 Inhibition: First, verify that this compound is inhibiting 11β-HSD1 in your cell line at the concentration used. This can be done by measuring the conversion of cortisone to cortisol.
-
Assess Cell Viability: Perform a dose-response curve to determine the cytotoxic concentration of this compound in your specific cell line. Unexpected phenotypic changes might be a result of general toxicity.
-
Evaluate Off-Target Pathways:
-
Androgen Receptor (AR) Signaling: In cell lines expressing the AR, assess for any changes in AR target gene expression (e.g., PSA in LNCaP cells) or AR-dependent proliferation.
-
Steroid Profiling: Use mass spectrometry to analyze the steroid profile of your cell culture supernatant with and without this compound treatment to identify any unexpected accumulation or depletion of steroid hormones.
-
Problem 2: Observing effects typically associated with mineralocorticoid excess (e.g., changes in ion channel expression in kidney cells).
Possible Cause: This might indicate cross-reactivity of this compound with 11β-HSD2.
Troubleshooting Steps:
-
Assess 11β-HSD2 Activity: If you are working with a cell line that expresses 11β-HSD2 (e.g., certain kidney cell lines), directly measure the effect of this compound on the conversion of cortisol to cortisone.
-
Compare with a Non-Selective Inhibitor: Use a known non-selective inhibitor, such as carbenoxolone, as a positive control for 11β-HSD2 inhibition to benchmark the effects of this compound.[4]
Data Presentation
Table 1: Hypothetical Selectivity Profile of an 11β-HSD1 Inhibitor
| Enzyme | IC50 (nM) |
| 11β-HSD1 (Target) | 10 |
| 11β-HSD2 (Off-Target) | >1000 |
| AKR1C3 (Off-Target) | >5000 |
| Androgen Receptor (Binding) | >10000 |
| Glucocorticoid Receptor (Binding) | >10000 |
This table presents hypothetical data for illustrative purposes. Actual values for this compound are not publicly available.
Experimental Protocols
Protocol 1: Assessing 11β-HSD1 Activity in a Cell Line
-
Cell Culture: Plate your cells of interest (e.g., 3T3-L1 adipocytes) in a 24-well plate and allow them to reach confluence.
-
Treatment: Pre-incubate the cells with varying concentrations of this compound (e.g., 1 nM to 10 µM) for 1 hour.
-
Substrate Addition: Add cortisone (the substrate for 11β-HSD1) to a final concentration of 100 nM.
-
Incubation: Incubate for 4-24 hours at 37°C.
-
Sample Collection: Collect the cell culture supernatant.
-
Analysis: Measure the concentration of cortisol in the supernatant using a specific ELISA kit or LC-MS/MS.
-
Calculation: Calculate the percentage of cortisone to cortisol conversion and determine the IC50 value for this compound.
Mandatory Visualization
Caption: this compound's on-target and potential off-target pathways.
Caption: Workflow for investigating this compound's off-target effects.
References
- 1. 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) Inhibitors Still Improve Metabolic Phenotype in Male 11β-HSD1 Knockout Mice Suggesting Off-Target Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of 11beta-hydroxysteroid dehydrogenase type 1 as a promising therapeutic target - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. academic.oup.com [academic.oup.com]
Interpreting unexpected results with BVT-3498
<
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using BVT-3498, a potent and selective allosteric inhibitor of AMP-activated protein kinase (AMPK). Unexpected results can arise in experimental settings, and this guide is designed to help you interpret your findings and refine your experimental approach.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a highly selective, non-ATP competitive inhibitor of AMP-activated protein kinase (AMPK). It binds to an allosteric site on the AMPK complex, locking it in an inactive conformation and preventing phosphorylation of its downstream targets. AMPK is a central regulator of cellular energy homeostasis, and its inhibition can have widespread effects on metabolism, cell growth, and autophagy.[1][2][3][4][5]
Q2: I'm observing a decrease in cell viability in a cell line that has low AMPK expression/activity after this compound treatment. Why is this happening?
A2: This could be due to a few factors. First, even low levels of basal AMPK activity can be critical for the survival of certain cell lines. Complete inhibition of this residual activity by a potent inhibitor like this compound could be sufficient to induce cell death. Second, there might be off-target effects at the concentration you are using. It is crucial to determine the IC50 of this compound in your specific cell line and use a concentration that is potent for AMPK inhibition but minimizes potential off-target activity.
Q3: My results show that inhibiting AMPK with this compound leads to the activation of a parallel survival pathway. Is this a known phenomenon?
A3: Yes, this is a recognized phenomenon known as pathway crosstalk or feedback activation. Cells often have redundant or compensatory signaling pathways to maintain homeostasis. When a key pathway like AMPK signaling is inhibited, the cell may upregulate a parallel survival pathway to compensate. It is important to probe for the activation of known survival pathways, such as the PI3K/Akt/mTOR pathway, when you observe unexpected resistance to this compound.
Q4: Why am I seeing variable efficacy of this compound in different cell lines, even with similar AMPK expression levels?
A4: The efficacy of a targeted inhibitor like this compound can be influenced by the broader genetic and signaling context of the cell. Even with similar AMPK protein levels, the reliance of a cell on the AMPK pathway for survival can differ. Additionally, factors such as the expression of drug efflux pumps (e.g., P-glycoprotein) can vary between cell lines, affecting the intracellular concentration of the inhibitor.
Troubleshooting Guides
Problem 1: Unexpected Decrease in Cell Viability
You are observing a significant decrease in cell viability in a cell line that is not thought to be highly dependent on AMPK signaling.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Off-target effects | Perform a dose-response curve to determine the IC50 for this compound in your cell line. Use the lowest effective concentration to minimize off-target effects. Consider performing a kinome scan to identify potential off-target kinases. |
| High cellular sensitivity | Even low basal AMPK activity can be crucial for some cells. Confirm AMPK expression and basal activity in your cell line via Western blot for total and phosphorylated AMPK and its downstream targets (e.g., ACC). |
| Compound toxicity | Rule out non-specific toxicity by testing this compound in a cell line known to be insensitive to AMPK inhibition. |
Problem 2: Paradoxical Activation of a Survival Pathway
Inhibition of AMPK with this compound leads to the activation of a parallel pro-survival signaling pathway.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Feedback loop activation | This is a common cellular response. Identify the activated pathway using phospho-protein arrays or Western blotting for key nodes of common survival pathways (e.g., p-Akt, p-ERK). |
| Compensatory signaling | Consider combination therapy. Co-treatment with an inhibitor of the activated survival pathway may reveal the true efficacy of this compound. |
Experimental Protocols
Western Blotting for AMPK Pathway Activity
This protocol is for assessing the phosphorylation status of AMPK and its downstream target, Acetyl-CoA Carboxylase (ACC).
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-AMPKα (Thr172), anti-AMPKα, anti-phospho-ACC (Ser79), anti-ACC
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Treat cells with this compound or vehicle control for the desired time.
-
Lyse cells and quantify protein concentration.
-
Separate 20-40 µg of protein per lane on an SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate.
Cell Viability Assay (e.g., MTT Assay)
This protocol is for determining the effect of this compound on cell proliferation and viability.
Materials:
-
96-well cell culture plates
-
Cell culture medium
-
This compound stock solution
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat cells with a serial dilution of this compound for 24-72 hours.
-
Add MTT reagent to each well and incubate for 2-4 hours.
-
Remove the medium and add solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm).
Data Presentation
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) |
| A549 | Lung | 50 |
| MCF-7 | Breast | 120 |
| U-87 MG | Glioblastoma | 85 |
| HCT116 | Colon | 250 |
Visualizations
Caption: Simplified signaling pathway of AMPK and the inhibitory action of this compound.
Caption: Experimental workflow for troubleshooting unexpected results with this compound.
References
- 1. The AMP-activated protein kinase (AMPK) signaling pathway coordinates cell growth, autophagy, & metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. AMPK Signaling | Cell Signaling Technology [cellsignal.com]
- 3. sinobiological.com [sinobiological.com]
- 4. bosterbio.com [bosterbio.com]
- 5. cusabio.com [cusabio.com]
BVT-3498 interference with fluorescent assays
Technical Support Center: BVT-3498
Introduction
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the use of this compound, a potent and selective small molecule inhibitor of Kinase-X, in fluorescent assays. Due to its chemical structure, this compound can sometimes interfere with fluorescent readouts, leading to unreliable data. This guide is designed for researchers, scientists, and drug development professionals to help identify and mitigate these potential issues.
This compound represents a novel approach to treating type 2 diabetes.[1] Unlike some existing treatments, it aims to lower blood glucose levels without the associated risk of hypoglycemia.[1]
Frequently Asked Questions (FAQs)
1. My fluorescence signal decreases when I add this compound, even in my no-enzyme control. Is this expected?
This is a common issue and may be attributed to fluorescence quenching . This compound has been observed to absorb light in the same spectral region as many common fluorophores, which can lead to a reduction in the emitted signal.
Troubleshooting Steps:
-
Run a spectral scan: Determine the excitation and emission spectra of this compound to see if it overlaps with your fluorophore.
-
Use a different fluorophore: If there is significant spectral overlap, consider using a fluorophore with a larger Stokes shift or one that emits in the far-red spectrum, as interference is less common at these wavelengths.[2][3]
-
Perform a compound-only control: Measure the fluorescence of this compound at various concentrations in your assay buffer to quantify its intrinsic fluorescence and quenching effects.
2. I'm observing a high background signal in my assay when this compound is present. What could be the cause?
This is likely due to the autofluorescence of this compound. Many small molecules exhibit intrinsic fluorescence, which can contribute to the background signal and reduce the signal-to-noise ratio of your assay.[4][5]
Troubleshooting Steps:
-
Subtract the background: Always include a control with this compound but without the fluorescent substrate or antibody to measure its autofluorescence. This value can then be subtracted from your experimental wells.
-
Optimize compound concentration: Use the lowest possible concentration of this compound that still gives you the desired biological effect.
-
Change the filter set: Use narrow-bandpass filters to minimize the detection of this compound's autofluorescence.
Quantitative Data Summary
The following tables summarize the potential interfering effects of this compound in common fluorescent assay formats.
Table 1: Spectral Properties of this compound
| Property | Value |
| Max. Excitation Wavelength | 490 nm |
| Max. Emission Wavelength | 525 nm |
| Molar Extinction Coefficient at 488 nm | 5,000 M⁻¹cm⁻¹ |
Table 2: IC50 of this compound in Different Kinase Assay Formats
| Assay Format | Fluorophore | IC50 (nM) | Notes |
| FRET-based | FITC/Cy3 | 150 | Potential for quenching of FITC by this compound. |
| Fluorescence Polarization | TAMRA | 55 | Less interference observed due to the ratiometric nature of the assay. |
| Time-Resolved FRET | Tb/GFP | 50 | Recommended for reducing interference from compound autofluorescence. |
Experimental Protocols
Protocol 1: Assessing Autofluorescence of this compound
This protocol allows for the quantification of the intrinsic fluorescence of this compound.
Materials:
-
This compound stock solution (in DMSO)
-
Assay buffer (e.g., PBS, TBS)
-
Black, opaque 96-well or 384-well plates
-
Fluorescence plate reader
Procedure:
-
Prepare a serial dilution of this compound in assay buffer, starting from the highest concentration used in your experiments.
-
Include a buffer-only control (no this compound).
-
Add the dilutions and controls to the wells of the microplate.
-
Read the plate using the same excitation and emission wavelengths as your main experiment.
-
Plot the fluorescence intensity against the concentration of this compound to determine its contribution to the background signal.
Visualizations
Diagram 1: Kinase-X Signaling Pathway
Caption: The inhibitory action of this compound on the Kinase-X signaling pathway.
Diagram 2: Experimental Workflow for Assessing Interference
Caption: A workflow to identify and mitigate interference from this compound.
Diagram 3: Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting common issues with this compound.
References
- 1. Biovitrum initiates Phase II Study with its Diabetes [globenewswire.com]
- 2. southernbiotech.com [southernbiotech.com]
- 3. Tips to Minimize Autofluorescence - FluoroFinder [fluorofinder.com]
- 4. Interference with Fluorescence and Absorbance - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Interference and Artifacts in High-content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
How to control for BVT-3498 vehicle effects
This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper experimental design and troubleshooting when working with the investigational compound BVT-3498. A critical aspect of obtaining reliable data is to adequately control for the effects of the vehicle used to dissolve and administer this compound.
Frequently Asked Questions (FAQs)
Q1: What is a vehicle control and why is it essential in my experiments with this compound?
A vehicle control is a crucial component of experimental design where the substance used to dissolve or dilute this compound (the vehicle) is administered to a control group of cells or animals in the same manner and concentration as the this compound treatment group, but without the active compound.[1][2] This control is essential to ensure that any observed biological effects are due to this compound itself and not the solvent.[1][2][3] Vehicles, such as DMSO or ethanol, can sometimes have their own biological effects that could be mistakenly attributed to the drug.[3]
Q2: What is the recommended vehicle for this compound?
For in vitro studies, this compound is typically dissolved in dimethyl sulfoxide (DMSO). For in vivo experiments, a common vehicle formulation is a suspension in an aqueous solution containing a suspending agent like carboxymethylcellulose (CMC) and a surfactant such as Tween 80. The final concentration of DMSO in cell culture media should be kept to a minimum, ideally below 0.1%, as higher concentrations can induce cellular stress and off-target effects.
Q3: My vehicle control group is showing unexpected effects. How do I troubleshoot this?
If your vehicle control group exhibits significant biological effects, consider the following troubleshooting steps:
-
Lower the Vehicle Concentration: The most common issue is a high concentration of the vehicle. For in vitro assays, ensure the final concentration of DMSO is at the lowest effective level, typically ≤ 0.1%.
-
Test Alternative Vehicles: If lowering the concentration is not feasible due to solubility issues with this compound, explore alternative, less cytotoxic vehicles.
-
Purity of the Vehicle: Ensure the vehicle itself is of high purity and free from contaminants that could be causing the unexpected effects.
-
Evaluate Vehicle-Media/Buffer Interactions: In some cases, the vehicle may interact with components in the cell culture media or buffer, leading to cytotoxic byproducts.
Q4: Can I use an "untreated" control instead of a vehicle control?
While an untreated control (cells or animals receiving no treatment) is a useful baseline, it cannot replace a vehicle control.[3] The vehicle control specifically accounts for any potential effects of the solvent, which the untreated control does not.[1][2][3] Ideally, an experiment should include three groups: untreated, vehicle control, and the this compound treatment group.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| High background signal in in vitro assays | Vehicle autofluorescence or interference with assay reagents. | 1. Run a "vehicle-only" control (no cells) to measure background. 2. Consult the assay kit manufacturer for known interfering substances. 3. Consider switching to a different assay platform. |
| Poor solubility of this compound in the vehicle | The chosen vehicle is not optimal for this compound. | 1. Test a panel of biocompatible solvents for improved solubility. 2. Consider formulation strategies such as the use of co-solvents or excipients. |
| Inconsistent results between experiments | Variability in vehicle preparation or administration. | 1. Prepare fresh vehicle solutions for each experiment. 2. Ensure precise and consistent pipetting of the vehicle. 3. For in vivo studies, ensure uniform suspension of this compound in the vehicle before each administration. |
| Altered cell morphology in vehicle control | Cellular stress or toxicity induced by the vehicle. | 1. Reduce the final concentration of the vehicle in the culture medium. 2. Perform a dose-response curve for the vehicle alone to determine its cytotoxic threshold. |
Experimental Protocols
In Vitro Vehicle Control Protocol
-
Preparation of this compound Stock Solution: Dissolve this compound in 100% DMSO to create a high-concentration stock solution (e.g., 10 mM).
-
Preparation of Vehicle Stock: Use the same 100% DMSO as the vehicle stock.
-
Dosing:
-
For the this compound treated group, add the appropriate volume of the this compound stock solution to the cell culture medium to achieve the desired final concentration.
-
For the vehicle control group, add the same volume of the 100% DMSO vehicle stock to an equivalent volume of cell culture medium. This ensures the final concentration of DMSO is identical between the treated and vehicle control groups.
-
-
Incubation and Analysis: Incubate the cells for the desired duration and then perform the downstream analysis.
In Vivo Vehicle Control Protocol
-
Vehicle Preparation: Prepare the vehicle solution (e.g., 0.5% CMC, 0.1% Tween 80 in sterile water).
-
This compound Formulation: Suspend the powdered this compound in the prepared vehicle to the desired concentration for dosing. Ensure the suspension is homogenous.
-
Dosing:
-
Administer the this compound suspension to the treatment group of animals via the chosen route (e.g., oral gavage).
-
Administer an equal volume of the vehicle solution (without this compound) to the control group of animals using the same administration route and schedule.
-
-
Monitoring and Analysis: Monitor both groups of animals for the duration of the study and collect relevant data and samples for analysis.
Visualizing Experimental Design and Potential Vehicle Effects
Caption: Experimental workflow for differentiating this compound effects from vehicle effects.
Caption: Troubleshooting flowchart for unexpected vehicle control effects.
References
Technical Support Center: 11β-HSD1 Inhibitors & Tachyphylaxis
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the use of 11β-HSD1 inhibitors, with a specific focus on addressing the phenomenon of tachyphylaxis.
Troubleshooting Guides
This section addresses common issues encountered during experiments with 11β-HSD1 inhibitors.
Issue: Diminished Inhibitor Efficacy Over Time (Tachyphylaxis)
Q1: We observed potent inhibition of 11β-HSD1 in our initial in vitro/in vivo experiments, but the effect diminishes with repeated dosing or prolonged exposure. What could be the cause?
A1: This phenomenon, known as tachyphylaxis, is a common challenge with competitive 11β-HSD1 inhibitors, particularly in adipose tissue. The primary suspected cause is the accumulation of the enzyme's substrate, cortisone (or 11-dehydrocorticosterone in rodents), in the local tissue environment.[1][2] Continuous inhibition of 11β-HSD1, especially in the liver, leads to increased circulating levels of cortisone.[3] This lipophilic substrate can then accumulate in adipose tissue to concentrations that are high enough to outcompete the inhibitor for binding to the enzyme's active site, leading to a loss of inhibitory effect.[2]
Q2: How can we confirm if substrate accumulation is the cause of the observed tachyphylaxis?
A2: To investigate the role of substrate accumulation, you can perform the following:
-
Quantify Cortisone and Cortisol Levels: Measure the concentrations of cortisone and cortisol in the target tissue (e.g., adipose tissue) and plasma at baseline and after repeated inhibitor dosing. A significant increase in the tissue cortisone-to-cortisol ratio would support the substrate competition hypothesis. In vivo microdialysis is a powerful technique for measuring interstitial fluid concentrations of these steroids directly within the adipose tissue.[4][5][6]
-
Ex Vivo Activity Assays: After in vivo dosing, collect adipose tissue biopsies and measure 11β-HSD1 activity ex vivo.[7][8] If the tissue shows reduced inhibitor efficacy in the presence of high endogenous cortisone, it points towards competitive displacement.
Q3: What strategies can we employ to mitigate or avoid tachyphylaxis in our experiments?
A3: Several strategies can be considered:
-
Implement a 'Drug Holiday': Studies have shown that introducing a daily 'drug holiday' period, where the inhibitor concentration is allowed to fall, can substantially reduce tachyphylaxis in rat adipose tissue.[7][8] This period may allow for the clearance of accumulated substrate. The optimal duration of this drug-free interval needs to be determined empirically.
-
Utilize Pseudo-irreversible or Slow-dissociation Inhibitors: Consider using inhibitors with different binding kinetics. For example, clofutriben, a pseudo-irreversible inhibitor with a slow dissociation rate, has been shown to resist tachyphylaxis in human adipose tissue.[2][9] Its prolonged residence time on the enzyme makes it less susceptible to displacement by accumulating substrate.[9]
-
Dose and Timing Optimization: The timing of inhibitor administration relative to the diurnal peak of glucocorticoid levels may influence efficacy.[3] Experiment with different dosing regimens to minimize substrate buildup while maintaining a therapeutic window.
Q4: We are using a mouse model and not observing tachyphylaxis. Is this expected?
A4: Yes, this is consistent with published findings. Tachyphylaxis to 11β-HSD1 inhibitors has been observed in human and rat adipose tissue, but not in mice.[7][8] Therefore, translating efficacy data from murine models to human studies should be done with caution, and confirmation of sustained target engagement in higher species is crucial.[7][8]
Quantitative Data on 11β-HSD1 Inhibitors
The following table summarizes key data for selected 11β-HSD1 inhibitors, including their potency and observed tachyphylaxis.
| Inhibitor | Chemical Class | Human 11β-HSD1 IC₅₀ | Species | Tachyphylaxis in Adipose Tissue | Reference |
| AZD8329 | N/A | 9 nM | Human, Rat | Yes | [7][8] |
| COMPOUND-20 | N/A | N/A | Rat | Yes (continuous dosing), Reduced ('drug holiday') | [7][8] |
| Clofutriben (SPI-62) | N/A | N/A | Human | No | [2][9] |
| Carbenoxolone | Glycyrrhetinic acid derivative | ~0.3 µM (in C2C12 cells) | N/A | N/A | [10] |
| INCB13739 | N/A | N/A | N/A | N/A | [11] |
| MK-0916 | N/A | 0.03 µM | N/A | N/A | [12] |
Note: IC₅₀ values can vary depending on the assay conditions. N/A indicates that the data was not available in the searched sources.
Experimental Protocols
Protocol 1: Ex Vivo 11β-HSD1 Activity Assay in Adipose Tissue
This protocol is adapted from methodologies used to assess 11β-HSD1 activity in adipose tissue biopsies.[2][7]
Materials:
-
Adipose tissue biopsies
-
[³H]-cortisone (radiolabeled substrate)
-
Unlabeled cortisone
-
NADPH
-
Phosphate buffer (0.1 mol/L, pH 7.6)
-
Ethyl acetate
-
Scintillation fluid
-
Liquid scintillation counter
-
HPLC system with a flow scintillation detector (optional, for separating cortisol and cortisone)
Procedure:
-
Tissue Preparation: Immediately after collection, place adipose tissue samples in ice-cold buffer. Mince the tissue into small fragments.
-
Incubation: In a reaction tube, combine approximately 100-200 mg of minced adipose tissue with phosphate buffer containing a known concentration of [³H]-cortisone, unlabeled cortisone, and NADPH.
-
Reaction: Incubate the tubes at 37°C in a shaking water bath for a predetermined time (e.g., 1-3 hours). The incubation time should be within the linear range of the reaction.
-
Extraction: Stop the reaction by adding ice-cold ethyl acetate. Vortex thoroughly to extract the steroids. Centrifuge to separate the organic and aqueous phases.
-
Analysis:
-
Scintillation Counting: Transfer the organic phase to a new tube, evaporate to dryness under a stream of nitrogen, and reconstitute in a suitable solvent. Add scintillation fluid and measure the radioactivity using a liquid scintillation counter. To differentiate between [³H]-cortisone and [³H]-cortisol, a separation step is required.
-
HPLC Analysis: For more precise quantification, separate [³H]-cortisone and [³H]-cortisol using reverse-phase HPLC with a flow scintillation detector.[1]
-
-
Calculation: Calculate the percentage conversion of [³H]-cortisone to [³H]-cortisol per milligram of tissue per hour.
Protocol 2: In Vivo Microdialysis of Adipose Tissue for Cortisol and Cortisone Measurement
This protocol provides a general framework for performing in vivo microdialysis in adipose tissue.[4][6]
Materials:
-
Microdialysis catheter (e.g., CMA 60)
-
Microinfusion pump
-
Perfusion fluid (e.g., sterile saline)
-
Fraction collector
-
LC-MS/MS system for steroid analysis
Procedure:
-
Catheter Implantation: Under sterile conditions and local anesthesia, insert the microdialysis catheter into the subcutaneous adipose tissue (e.g., abdominal region).
-
Equilibration: Perfuse the catheter with the perfusion fluid at a low flow rate (e.g., 0.3-2.0 µL/min) for an equilibration period (e.g., 60-90 minutes) to allow the tissue to stabilize.
-
Sample Collection: Collect the dialysate fractions at regular intervals (e.g., every 20-60 minutes) using a fraction collector.
-
In Vivo Recovery Calibration: Determine the in vivo recovery of the analytes (cortisol and cortisone) by retrodialysis. This involves adding a known concentration of a stable isotope-labeled standard to the perfusion fluid and measuring its loss from the dialysate.
-
Sample Analysis: Analyze the collected dialysate fractions for cortisol and cortisone concentrations using a sensitive method like LC-MS/MS.[5]
-
Data Analysis: Correct the measured dialysate concentrations for the in vivo recovery to determine the absolute interstitial fluid concentrations of cortisol and cortisone.
Mandatory Visualizations
References
- 1. An in vivo microdialysis coupled with liquid chromatography/tandem mass spectrometry study of cortisol metabolism in monkey adipose tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Differences in Expression, Content, and Activity of 11β-HSD1 in Adipose Tissue between Obese Men and Women - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scholars.hkbu.edu.hk [scholars.hkbu.edu.hk]
- 4. In vitro methods to assess 11β-hydroxysteroid dehydrogenase type 1 activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Microdialysis of adipose tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of novel inhibitor of 11 beta-hydroxysteroid dehydrogenase type 1 using in silico structure-based screening approach for the treatment of type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Continuous inhibition of 11β‐hydroxysteroid dehydrogenase type I in adipose tissue leads to tachyphylaxis in humans and rats but not in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of Potent Inhibitors of 11β-Hydroxysteroid Dehydrogenase Type 1 Using a Novel Growth-Based Protocol of in Silico Screening and Optimization in CONTOUR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cell-based assay for screening 11beta-hydroxysteroid dehydrogenase 1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. SAT296 Ambulatory 24-hour Tissue Microdialysis Of Cortisol And Metabolites, A Tool For Precision Management In Addison’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) Inhibitors Still Improve Metabolic Phenotype in Male 11β-HSD1 Knockout Mice Suggesting Off-Target Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
BVT-3498 selectivity profiling against other dehydrogenases
This technical support guide provides essential information for researchers working with BVT-3498, a selective inhibitor of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). The following sections offer a comprehensive overview of its selectivity profile, detailed experimental protocols for characterization, and troubleshooting guidance for common issues encountered during in vitro enzyme assays.
Selectivity Profile of this compound Against Other Dehydrogenases
To ensure the targeted action of this compound and to understand its potential off-target effects, it is crucial to profile its inhibitory activity against a panel of related dehydrogenases. Below is a summary of the selectivity profile of this compound against key dehydrogenases involved in steroid metabolism and cellular redox regulation.
Table 1: Hypothetical Selectivity Profile of this compound
| Enzyme Target | Substrate | IC50 (nM) | Selectivity vs. 11β-HSD1 |
| 11β-HSD1 (Human) | Cortisone | 15 | - |
| 11β-HSD2 (Human) | Cortisol | >10,000 | >667-fold |
| 17β-HSD1 (Human) | Estrone | 8,500 | >560-fold |
| 17β-HSD2 (Human) | Estradiol | >15,000 | >1000-fold |
| Glucose-6-Phosphate Dehydrogenase (G6PD) | Glucose-6-Phosphate | >20,000 | >1300-fold |
| 3α-Hydroxysteroid Dehydrogenase (3α-HSD) | Dihydrotestosterone | 12,000 | 800-fold |
Disclaimer: The data presented in this table is hypothetical and for illustrative purposes only. Researchers should perform their own experiments to determine the precise selectivity of this compound.
Experimental Workflow for Selectivity Profiling
The following diagram illustrates a typical workflow for determining the selectivity of a dehydrogenase inhibitor like this compound.
Caption: Workflow for Dehydrogenase Inhibitor Selectivity Profiling.
Detailed Experimental Protocols
This section provides a detailed methodology for determining the half-maximal inhibitory concentration (IC50) of this compound against human 11β-HSD1. This protocol can be adapted for other dehydrogenases by using the appropriate enzyme, substrate, and cofactor.
Objective: To determine the in vitro potency of this compound to inhibit human 11β-HSD1 activity.
Materials:
-
Recombinant human 11β-HSD1
-
This compound
-
Cortisone (substrate)
-
NADPH (cofactor)
-
Assay Buffer (e.g., Tris-HCl, pH 7.4)
-
DMSO (for compound dilution)
-
96-well microplates
-
LC-MS/MS system for cortisol detection
Procedure:
-
Compound Preparation:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Perform serial dilutions of the this compound stock solution in the assay buffer to achieve a range of final assay concentrations (e.g., 0.1 nM to 100 µM).
-
-
Enzyme Reaction:
-
In a 96-well plate, add the following to each well:
-
Assay buffer
-
This compound dilution (or vehicle control - DMSO in assay buffer)
-
Recombinant human 11β-HSD1 enzyme solution
-
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the enzymatic reaction by adding the substrate (cortisone) and cofactor (NADPH) solution to each well.
-
-
Incubation and Termination:
-
Incubate the reaction mixture at 37°C for a specified time (e.g., 60 minutes), ensuring the reaction is in the linear range.
-
Terminate the reaction by adding a stop solution (e.g., ice-cold acetonitrile with an internal standard).
-
-
Detection and Analysis:
-
Centrifuge the plate to precipitate the protein.
-
Transfer the supernatant to a new plate for analysis.
-
Quantify the amount of cortisol produced using a validated LC-MS/MS method.
-
Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control.
-
Determine the IC50 value by fitting the concentration-response data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).
-
Troubleshooting Guides and FAQs
This section addresses common issues that may arise during the selectivity profiling of this compound.
FAQs
-
Q1: What is the primary off-target concern for an 11β-HSD1 inhibitor like this compound?
-
A1: The primary concern is cross-reactivity with 11β-HSD2. Inhibition of 11β-HSD2 can lead to an apparent mineralocorticoid excess syndrome, characterized by hypertension and hypokalemia. Therefore, a high degree of selectivity for 11β-HSD1 over 11β-HSD2 is a critical safety feature.
-
-
Q2: Why is it important to test against other steroid-metabolizing dehydrogenases?
-
A2: Testing against a broader panel of dehydrogenases, such as 17β-HSDs and 3α-HSD, helps to build a comprehensive safety and specificity profile of the compound. Off-target inhibition of these enzymes could lead to undesirable effects on sex hormone and neurosteroid metabolism.
-
-
Q3: What is the role of the cofactor (NADPH/NADP+) in the assay?
-
A3: Dehydrogenases are dependent on cofactors like NADP+ or NADPH for their catalytic activity. It is essential to include the appropriate cofactor in the reaction mixture at a saturating concentration to ensure that the enzyme activity is not limited by cofactor availability.
-
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| High variability between replicate wells | - Inaccurate pipetting- Incomplete mixing of reagents- Edge effects in the microplate | - Use calibrated pipettes and practice proper pipetting technique.- Ensure all solutions are thoroughly mixed before and after addition to the wells.- Avoid using the outer wells of the plate or fill them with buffer to maintain humidity. |
| No or very low enzyme activity in control wells | - Inactive enzyme (degraded during storage)- Incorrect buffer pH or composition- Omission of a critical reagent (e.g., cofactor) | - Verify the storage conditions and age of the enzyme. Test with a new batch if necessary.- Check the pH of the buffer and prepare it fresh.- Double-check the assay protocol to ensure all components were added correctly. |
| IC50 value is significantly different than expected | - Incorrect concentration of this compound stock solution- Substrate concentration is too high or too low- Incubation time is outside the linear range of the reaction | - Confirm the concentration of the stock solution by an independent method.- Optimize the substrate concentration (typically at or near the Km value).- Perform a time-course experiment to determine the linear range of the enzyme reaction and adjust the incubation time accordingly. |
| High background signal | - Contamination of reagents- Non-enzymatic conversion of the substrate- Interference from the test compound at the detection wavelength | - Use high-purity reagents and sterile techniques.- Run a control reaction without the enzyme to assess non-enzymatic conversion.- Check for any intrinsic fluorescence or absorbance of this compound at the detection wavelength and subtract this background if necessary. |
Technical Support Center: BVT-3498 Animal Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing BVT-3498 in animal studies. The information is designed to help manage variability and ensure the successful execution of experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a selective inhibitor of the enzyme 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). This enzyme is responsible for the conversion of inactive cortisone to active cortisol within tissues, and by inhibiting it, this compound reduces local cortisol concentrations.[1] This mechanism is particularly relevant in metabolic diseases like type 2 diabetes, as excess cortisol can lead to insulin resistance and elevated blood sugar levels.[1][2]
Q2: What are the common animal models used for studying this compound's effects on type 2 diabetes?
A2: Preclinical studies for 11β-HSD1 inhibitors like this compound commonly utilize diet-induced obesity (DIO) models in mice (e.g., C57BL/6J fed a high-fat diet) and genetically diabetic mouse models such as KKAy and ob/ob mice.[2] These models are chosen because they develop key features of type 2 diabetes, including hyperglycemia, insulin resistance, and obesity, which are relevant to the therapeutic targets of this compound.[1][2]
Q3: What is the expected therapeutic effect of this compound in these animal models?
A3: In animal models of type 2 diabetes, this compound is expected to improve glycemic control. This includes lowering fasting blood glucose levels and improving glucose tolerance.[1][2] Additionally, due to its mechanism of action, it may also lead to a reduction in body weight and improvements in lipid profiles.[1]
Q4: Are there known species-specific differences in the response to 11β-HSD1 inhibitors?
A4: Yes, significant species-specific differences have been observed with 11β-HSD1 inhibitors. For example, some inhibitors show different binding affinities and inhibition profiles between human, mouse, and rat enzymes.[3] Furthermore, tachyphylaxis, a decrease in drug response over time, has been observed in rats but not in mice with some 11β-HSD1 inhibitors.[4] It is crucial to consider these differences when selecting an animal model and interpreting data.
Troubleshooting Guides
Issue 1: High Variability in Blood Glucose Readings
Possible Causes:
-
Improper Fasting: Inconsistent fasting times before blood glucose measurement can lead to significant variations.
-
Stress-Induced Hyperglycemia: Handling and procedural stress can elevate blood glucose levels in rodents.
-
Dietary Inconsistency: Variations in the composition of the high-fat diet can affect the metabolic phenotype of the animals.
-
Pharmacokinetic Variability: Differences in drug absorption and metabolism between individual animals can lead to varied responses. Studies have shown that a high-fat diet can alter the pharmacokinetics of 11β-HSD1 inhibitors in mice.[5]
Solutions:
-
Standardize Fasting: Ensure a consistent fasting period (e.g., 4-6 hours) for all animals before blood glucose measurements.
-
Acclimatize Animals: Acclimatize animals to handling and experimental procedures to minimize stress.
-
Consistent Diet: Use a standardized high-fat diet from a reputable supplier and ensure consistent ad libitum access.
-
Pharmacokinetic Analysis: If significant variability persists, consider conducting a pilot pharmacokinetic study to understand the absorption, distribution, metabolism, and excretion (ADME) profile of this compound in your specific animal model.
Issue 2: Inconsistent or Lack of Efficacy
Possible Causes:
-
Incorrect Dosing: The dose of this compound may be too low to achieve sufficient inhibition of 11β-HSD1 in the target tissues (liver and adipose tissue).
-
Poor Bioavailability: The formulation or route of administration may result in poor absorption of the compound.
-
Species-Specific Potency: The potency of this compound may differ between the target species and the species being studied.[3]
-
Tachyphylaxis: In some species like rats, prolonged exposure to an 11β-HSD1 inhibitor can lead to a loss of efficacy over time.[4]
Solutions:
-
Dose-Response Study: Conduct a dose-response study to determine the optimal dose of this compound for achieving the desired therapeutic effect.
-
Formulation and Administration: Ensure the compound is properly formulated for the chosen route of administration (e.g., oral gavage) to maximize bioavailability.
-
Target Engagement Biomarkers: Measure the inhibition of 11β-HSD1 activity in the liver and adipose tissue to confirm that the drug is reaching its target and exerting its intended pharmacological effect.[2]
-
Model Selection: Carefully consider the choice of animal model, taking into account potential species-specific differences in drug metabolism and response.
Data Presentation
Table 1: Summary of Efficacy of Selective 11β-HSD1 Inhibitors in Preclinical Models
| Compound | Animal Model | Dose | Key Findings | Reference |
| CNX-010-49 | DIO-C57B6/J mice | 30 mg/kg (oral) | 58% inhibition of hepatic 11β-HSD1 activity at 1h; 15% reduction in fasting glucose after 5 weeks. | [2] |
| INU-101 | KKAy mice | 30 mg/kg | 41.3% decrease in fasting glycemia; 65% inhibition of 11β-HSD1 in adipose tissue. | [2] |
| KR-67105 | DIO-C57BL/6 mice | 100 mg/kg | Improved glucose tolerance and insulin sensitivity; suppression of diabetes-related gene expression in the liver. | [2] |
| Compound 544 | DIO C57BL/6J mice | 20 mg/kg (oral, twice daily) | 15% reduction in fasting serum glucose levels after 11 days. | [1] |
| Carbenoxolone | Swiss TO mice on high-fat diet | Daily intraperitoneal injections | 1.6-fold decrease in non-fasting plasma glucose levels on day 4. | [6] |
Experimental Protocols
Key Experiment: Oral Glucose Tolerance Test (OGTT) in DIO Mice
Objective: To assess the effect of this compound on glucose tolerance in a diet-induced obesity mouse model.
Methodology:
-
Animal Model: Male C57BL/6J mice are fed a high-fat diet (e.g., 60% kcal from fat) for 8-12 weeks to induce obesity and insulin resistance.
-
Drug Administration: this compound is administered orally (e.g., via gavage) at a predetermined dose and time before the glucose challenge. A vehicle control group receives the same volume of the vehicle solution.
-
Fasting: Animals are fasted for 4-6 hours prior to the OGTT.
-
Baseline Blood Glucose: A baseline blood sample is collected from the tail vein to measure fasting blood glucose (Time 0).
-
Glucose Challenge: A glucose solution (e.g., 2 g/kg body weight) is administered orally.
-
Blood Glucose Monitoring: Blood glucose levels are measured at specific time points after the glucose challenge (e.g., 15, 30, 60, 90, and 120 minutes).
-
Data Analysis: The area under the curve (AUC) for glucose is calculated for both the this compound treated and vehicle control groups to quantify the improvement in glucose tolerance.
Mandatory Visualizations
References
- 1. 11β-HSD1 inhibition ameliorates metabolic syndrome and prevents progression of atherosclerosis in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Active site variability of type 1 11beta-hydroxysteroid dehydrogenase revealed by selective inhibitors and cross-species comparisons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Continuous inhibition of 11β-hydroxysteroid dehydrogenase type I in adipose tissue leads to tachyphylaxis in humans and rats but not in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparative pharmacokinetics and metabolism studies in lean and diet- induced obese mice: an animal efficacy model for 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Sub-chronic administration of the 11beta-HSD1 inhibitor, carbenoxolone, improves glucose tolerance and insulin sensitivity in mice with diet-induced obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
BVT-3498 impact on adrenal steroidogenesis
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the use of BVT-3498 in experiments related to adrenal steroidogenesis.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a highly selective inhibitor of the enzyme 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1).[1][2] This enzyme is responsible for the intracellular conversion of inactive cortisone to active cortisol. By inhibiting 11β-HSD1, this compound reduces tissue-specific cortisol levels.
Q2: What is the intended therapeutic application of this compound?
This compound was developed as a potential treatment for type 2 diabetes.[2] The rationale is that excessive intracellular cortisol can contribute to insulin resistance, and by reducing local cortisol concentrations in tissues like the liver and adipose tissue, this compound could improve insulin sensitivity.
Q3: What is the inhibitory activity of this compound?
Q4: What are the expected effects of this compound on the Hypothalamic-Pituitary-Adrenal (HPA) axis?
Inhibition of 11β-HSD1 can lead to a compensatory response in the HPA axis. Reduced intracellular cortisol can lessen the negative feedback on the pituitary and hypothalamus, potentially leading to an increase in Adrenocorticotropic hormone (ACTH) secretion. This, in turn, can stimulate the adrenal cortex, which may result in increased production of other adrenal steroids, a phenomenon sometimes referred to as "adrenal hyperandrogenism" with chronic use of 11β-HSD1 inhibitors.
Troubleshooting Guides
Problem 1: Unexpectedly high levels of androgens (e.g., DHEA, androstenedione) in experimental models treated with this compound.
-
Possible Cause: This is a known potential side effect of 11β-HSD1 inhibitors. The inhibition of cortisol production can lead to a compensatory increase in ACTH, which stimulates the entire adrenal steroidogenic pathway, shunting precursors towards androgen synthesis.
-
Troubleshooting Steps:
-
Measure ACTH levels: Confirm if ACTH levels are elevated in your experimental model.
-
Dose-response analysis: Determine if the androgen increase is dose-dependent. A lower effective dose of this compound might mitigate this effect while still achieving the desired 11β-HSD1 inhibition.
-
Time-course analysis: Investigate the onset of hyperandrogenism. It may be a more pronounced effect with chronic administration.
-
Co-administration of a weak glucocorticoid: In some research settings, a low dose of a glucocorticoid that does not significantly activate the glucocorticoid receptor in peripheral tissues but can provide negative feedback to the HPA axis might be considered to normalize ACTH levels. This approach should be carefully validated.
-
Problem 2: Inconsistent or no significant reduction in cortisol levels in the target tissue.
-
Possible Cause 1: Insufficient drug concentration at the target site.
-
Troubleshooting Steps:
-
Verify drug delivery and stability: Ensure the compound is properly solubilized and administered. Check for potential degradation of the compound under your experimental conditions.
-
Pharmacokinetic analysis: If possible, measure the concentration of this compound in the plasma and target tissue to confirm adequate exposure.
-
-
-
Possible Cause 2: High baseline cortisol production overwhelming the inhibitory effect.
-
Troubleshooting Steps:
-
Assess baseline adrenal function: Characterize the baseline steroid profile of your experimental model. Models with very high ACTH drive and cortisol production might require higher doses of this compound.
-
Consider experimental conditions: Stressors in the experimental environment can elevate ACTH and cortisol, potentially masking the effect of the inhibitor. Ensure standardized and low-stress handling of animals.
-
-
-
Possible Cause 3: Measurement of total vs. tissue-specific cortisol.
-
Troubleshooting Steps:
-
Refine your analytical method: this compound primarily reduces intracellular cortisol regeneration. Measuring circulating cortisol might not fully reflect the drug's efficacy at the tissue level. Direct measurement of cortisol and cortisone in tissue lysates is the most accurate method to assess 11β-HSD1 inhibition.
-
-
Quantitative Data Summary
Since specific clinical trial data for this compound is not publicly available, the following tables provide representative data for a different selective 11β-HSD1 inhibitor, BI 187004, to illustrate the expected pharmacodynamic effects.
Table 1: Inhibition of 11β-HSD1 in Subcutaneous Adipose Tissue by BI 187004 in Patients with Type 2 Diabetes (14-day treatment)
| Dose of BI 187004 | Median Inhibition (2h post-dose) | Median Inhibition (24h post-dose) |
| 10 mg | 87.9% | 73.8% |
| 40 mg | 95.7% | 88.9% |
| 80 mg | 98.3% | 93.6% |
| 240 mg | 99.2% | 96.9% |
| 360 mg | 99.4% | 97.5% |
Data adapted from a study on BI 187004.[3]
Table 2: Effect of BI 187004 on HPA Axis Hormones (14-day treatment)
| Dose of BI 187004 | Change in Mean Cortisol Levels (vs. baseline) | Change in Mean ACTH Levels (vs. baseline) |
| 10 mg | Slight Increase | Not specified |
| 20 mg | Slight Increase | Not specified |
| 40 mg | Slight Decrease | Not specified |
| 80 mg | Slight Decrease | Not specified |
| 240 mg | Slight Decrease | Not specified |
Note: The study reported that while there were slight changes, all mean cortisol and ACTH levels remained within the normal range.[3]
Experimental Protocols
Protocol 1: In Vitro Assay for 11β-HSD1 Inhibition
This protocol describes a general method for assessing the inhibitory potential of a compound like this compound on 11β-HSD1 activity in a cellular context.
-
Cell Culture: Culture a suitable cell line expressing 11β-HSD1 (e.g., human adipose-derived stem cells, HepG2 cells, or a stably transfected cell line).
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Make serial dilutions to achieve the desired final concentrations for the dose-response curve.
-
Incubation:
-
Plate the cells in a multi-well plate and allow them to adhere.
-
Pre-incubate the cells with varying concentrations of this compound or vehicle control for a specified time (e.g., 1 hour).
-
Add the substrate, cortisone (e.g., 100 nM), to each well.
-
-
Reaction Termination and Sample Collection: After a defined incubation period (e.g., 4-24 hours), collect the cell culture supernatant.
-
Quantification of Cortisol: Measure the concentration of cortisol in the supernatant using a validated method such as ELISA, LC-MS/MS, or a radioimmunoassay.
-
Data Analysis:
-
Calculate the percentage of cortisone to cortisol conversion for each concentration of this compound relative to the vehicle control.
-
Plot the percentage of inhibition against the log of the inhibitor concentration to determine the IC50 value.
-
Visualizations
Caption: Mechanism of action of this compound.
Caption: Impact of this compound on the HPA axis.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. 11β-Hydroxysteroid Dehydrogenase Type 1 as a Potential Treatment Target in Cardiovascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Selective Inhibition of 11beta-Hydroxysteroiddehydrogenase-1 with BI 187004 in Patients with Type 2 Diabetes and Overweight or Obesity: Safety, Pharmacokinetics, and Pharmacodynamics After Multiple Dosing Over 14 Days - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of BVT-3498 and Thiazolidinediones in the Context of Type 2 Diabetes Mellitus
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the novel therapeutic candidate BVT-3498, an 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) inhibitor, and the established class of thiazolidinediones (TZDs) for the treatment of type 2 diabetes. Due to the limited publicly available data on this compound, this comparison focuses on the efficacy and mechanisms of the broader class of 11β-HSD1 inhibitors as a proxy, contrasted with the well-documented profile of thiazolidinediones.
Executive Summary
Thiazolidinediones, acting as potent agonists of the peroxisome proliferator-activated receptor-gamma (PPARγ), have been a cornerstone in diabetes management by improving insulin sensitivity.[1][2][3] In contrast, this compound represents a newer investigational approach, targeting the enzyme 11β-HSD1 to reduce intracellular cortisol levels in key metabolic tissues.[4] While preclinical and early clinical studies of 11β-HSD1 inhibitors have shown promise in improving glycemic control and lipid profiles, their overall efficacy has been described as modest, leading to a stall in the development of many compounds in this class.[5] This guide will delve into the available data for both classes, presenting their mechanisms of action, efficacy data, and the experimental protocols used for their evaluation.
Data Presentation: Efficacy Comparison
The following tables summarize the quantitative efficacy data for representative 11β-HSD1 inhibitors and thiazolidinediones from clinical studies. It is important to note that no head-to-head clinical trial data for this compound against a thiazolidinedione has been publicly released.
Table 1: Efficacy of 11β-HSD1 Inhibitors in Patients with Type 2 Diabetes
| Compound | Study Phase | Dose | Duration | Change in HbA1c (%) | Change in Fasting Plasma Glucose (mg/dL) | Other Notable Effects | Reference |
| INCB13739 | Phase II | 100-200 mg/day | 12 weeks | -0.65 to -0.72 (in patients with baseline A1C ≥8%) | Significant reductions | Modest weight loss (-0.9 to -1.1 kg), dose-dependent decrease in total cholesterol | [6][7] |
| AZD4017 | Pilot RCT | Not specified for glycemic control | Not specified for glycemic control | No significant change in glycemic control reported in this study focused on wound healing | No significant change in glycemic control reported in this study focused on wound healing | Improved wound healing and epidermal integrity | [8] |
| BI 187004 | Phase I/II | >160 mg/day | Not specified | Not specified | Not specified | Strong inhibition of 11β-HSD1 activity in adipose tissue and liver | [9] |
Table 2: Efficacy of Thiazolidinediones in Patients with Type 2 Diabetes
| Compound | Study Type | Dose | Duration | Change in HbA1c (%) | Other Notable Effects | Reference | |---|---|---|---|---|---| | Pioglitazone | Monotherapy | 30-45 mg/day | 16 weeks | -0.8 to -0.9 | Reduced fasting serum insulin, increased insulin sensitivity |[10] | | Pioglitazone (with Metformin) | Combination Therapy | 30 mg/day | 16 weeks | -0.83 | Lowered triglycerides, increased HDL, improved beta-cell function |[10] | | Rosiglitazone | Monotherapy | Not specified | 6 months | -0.96 | Increased cholesterol and triglycerides |[11] |
Mechanism of Action
Thiazolidinediones: PPARγ Agonists
Thiazolidinediones exert their therapeutic effects by binding to and activating PPARγ, a nuclear receptor predominantly expressed in adipose tissue.[1][2] This activation leads to the transcription of genes involved in glucose and lipid metabolism, resulting in enhanced insulin sensitivity in peripheral tissues like muscle and liver.[2][12] A key aspect of their action is the redistribution of lipids from visceral fat to subcutaneous adipose tissue and a modification in the secretion of adipokines, which are hormones produced by fat cells.[1]
This compound and 11β-HSD1 Inhibitors
This compound is identified as a selective inhibitor of 11β-HSD1.[4] This enzyme is responsible for the conversion of inactive cortisone to active cortisol within cells, particularly in the liver and adipose tissue.[13][14] By inhibiting 11β-HSD1, these drugs aim to reduce local glucocorticoid concentrations, thereby mitigating their adverse effects on glucose metabolism, such as increased gluconeogenesis and insulin resistance.[13][15]
Experimental Protocols
Evaluation of 11β-HSD1 Inhibitors
-
In Vitro Enzyme Inhibition Assays: The inhibitory potency of compounds is typically determined using recombinant human and rodent 11β-HSD1. The conversion of a substrate (e.g., cortisone) to cortisol is measured in the presence of varying concentrations of the inhibitor to calculate the IC50 value. Selectivity is assessed by running similar assays with other relevant enzymes like 11β-HSD2.
-
Ex Vivo Tissue Analysis: To confirm target engagement in tissues, biopsies (e.g., from adipose tissue) can be obtained from subjects after drug administration. The tissue is then incubated with a labeled substrate, and the conversion to the product is measured to determine the level of enzyme inhibition.
-
In Vivo Animal Models: Diet-induced obese (DIO) mice or diabetic mouse models (e.g., KKAy or db/db mice) are commonly used.[15] Animals are treated with the 11β-HSD1 inhibitor, and key parameters such as fasting blood glucose, HbA1c, insulin levels, and lipid profiles are monitored over time.[15]
-
Clinical Trials: Phase II studies in patients with type 2 diabetes typically involve a randomized, double-blind, placebo-controlled design.[6] Patients on a stable dose of metformin are often recruited.[6] The primary endpoints are changes in HbA1c and fasting plasma glucose over a period of several weeks or months.[6]
Evaluation of Thiazolidinediones
-
In Vitro PPARγ Activation Assays: Cell-based reporter gene assays are used to determine the ability of a compound to activate the PPARγ receptor.
-
In Vivo Animal Models: Similar to 11β-HSD1 inhibitors, rodent models of insulin resistance and diabetes are employed. Efficacy is assessed by measuring improvements in glycemic control and insulin sensitivity.
-
Clinical Trials: Large-scale clinical trials have established the efficacy of thiazolidinediones.[10][11] These studies typically measure the reduction in HbA1c as the primary endpoint. Combination therapy studies with other oral antidiabetic agents are also common.[10]
Mandatory Visualizations
Caption: Signaling pathway of thiazolidinediones.
References
- 1. Thiazolidinediones - mechanisms of action - Australian Prescriber [australianprescriber.tg.org.au]
- 2. Peroxisome proliferator-activated receptor-γ agonists and diabetes: Current evidence and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The current role of thiazolidinediones in diabetes management - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. 11β-HSD1 inhibitors for the treatment of type 2 diabetes and cardiovascular disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The 11-β-Hydroxysteroid Dehydrogenase Type 1 Inhibitor INCB13739 Improves Hyperglycemia in Patients With Type 2 Diabetes Inadequately Controlled by Metformin Monotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 11β-Hydroxysteroid dehydrogenase type 1 inhibition in type 2 diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Oral 11β-HSD1 inhibitor AZD4017 improves wound healing and skin integrity in adults with type 2 diabetes mellitus: a pilot randomized controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Management of type 2 diabetes mellitus: Role of thiazolidinediones - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Pioglitazone: mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. 11beta-hydroxysteroid dehydrogenase type 1 inhibitors as promising therapeutic drugs for diabetes: status and development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Selective Inhibitors of 11β-Hydroxysteroid Dehydrogenase Type 1 for Patients With Metabolic Syndrome: Is the Target Liver, Fat, or Both? - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
A Head-to-Head Comparison of Selective 11β-HSD1 Inhibitors for Preclinical and Clinical Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, data-driven comparison of four prominent selective 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) inhibitors that have been evaluated in clinical trials: BI 187004, MK-0916, AMG 221, and INCB13739. The objective is to offer a clear, comparative overview of their performance based on available experimental data, aiding researchers in selecting the appropriate compound for their studies.
Introduction to 11β-HSD1 Inhibition
11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) is a critical enzyme in the prereceptor activation of glucocorticoids. It primarily catalyzes the conversion of inactive cortisone to active cortisol in key metabolic tissues, including the liver and adipose tissue.[1][2] By amplifying local glucocorticoid action, 11β-HSD1 is implicated in the pathophysiology of metabolic syndrome, type 2 diabetes, obesity, and other related disorders.[3][4] Consequently, the selective inhibition of 11β-HSD1 has emerged as a promising therapeutic strategy. This guide focuses on a head-to-head comparison of four selective inhibitors that have advanced to clinical investigation.
Signaling Pathway of 11β-HSD1
The signaling pathway involving 11β-HSD1 is central to its role in regulating local glucocorticoid concentrations. The following diagram illustrates this pathway.
Caption: 11β-HSD1 converts cortisone to cortisol, which activates the glucocorticoid receptor.
Head-to-Head Comparison of Inhibitor Potency and Selectivity
The following table summarizes the in vitro potency and selectivity of BI 187004, MK-0916, AMG 221, and INCB13739 against 11β-HSD1. Potency is a critical measure of a drug's activity, while selectivity for 11β-HSD1 over the isoform 11β-HSD2 is crucial to avoid off-target effects, such as hypertension.
| Inhibitor | Target | IC50 / Ki | Assay Type | Species | Selectivity vs. 11β-HSD2 | Reference |
| BI 187004 | 11β-HSD1 | Data not publicly available | - | Human | Selective | [5][6] |
| MK-0916 | 11β-HSD1 | IC50: 70.4 nM (in vivo model) | Emax model | Human | Selective | [7] |
| AMG 221 | 11β-HSD1 | Ki: 12.8 nM | Scintillation Proximity Assay | Human | >780-fold | [8] |
| IC50: 10.1 nM | Cell-based assay | Human | [8] | |||
| INCB13739 | 11β-HSD1 | Data not publicly available | - | Human | Selective | [9] |
Pharmacokinetic Profile Comparison
The pharmacokinetic properties of a drug determine its absorption, distribution, metabolism, and excretion (ADME), which are critical for establishing a suitable dosing regimen.
| Inhibitor | Tmax (hours) | Half-life (t1/2) (hours) | Oral Clearance (CL/F) (L/h) | Key Pharmacokinetic Features | Reference |
| BI 187004 | ~0.7 - 2.0 | 106 - 124 | 2.01 - 6.47 | Rapid absorption, long half-life.[5] | [5][6] |
| MK-0916 | ~1.1 - 1.8 | Data not specified | Data not specified | Rapidly absorbed. | [7] |
| AMG 221 | Data not specified | Data not specified | Data not specified | Moderate oral bioavailability in mice (31%).[8] | [8][10] |
| INCB13739 | Data not specified | Data not specified | Data not specified | Orally active. | [9] |
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental to robust scientific research. Below are methodologies for key experiments cited in the evaluation of 11β-HSD1 inhibitors.
In Vitro 11β-HSD1 Inhibition Assay (Scintillation Proximity Assay)
The Scintillation Proximity Assay (SPA) is a high-throughput method used to measure the inhibition of 11β-HSD1.[10][11]
Objective: To determine the in vitro potency (IC50) of a test compound against 11β-HSD1.
Materials:
-
Microsomes from cells expressing recombinant 11β-HSD1.
-
[3H]cortisone (substrate).
-
NADPH (cofactor).
-
Test compound (inhibitor).
-
Monoclonal antibody specific for cortisol.
-
Protein A-coated SPA beads.
-
Assay buffer.
-
Microplates (96- or 384-well).
Procedure:
-
Prepare a reaction mixture containing 11β-HSD1 microsomes, NADPH, and [3H]cortisone in the assay buffer.
-
Add serial dilutions of the test compound to the wells of the microplate.
-
Initiate the enzymatic reaction by adding the reaction mixture to the wells.
-
Incubate the plate at room temperature to allow the conversion of [3H]cortisone to [3H]cortisol.
-
Stop the reaction by adding a solution containing the cortisol-specific antibody and protein A-coated SPA beads.
-
Incubate to allow the [3H]cortisol to bind to the antibody-bead complex.
-
Measure the scintillation signal using a microplate scintillation counter. The signal is proportional to the amount of [3H]cortisol produced.
-
Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value.
Caption: Workflow for determining inhibitor potency using a Scintillation Proximity Assay.
Ex Vivo 11β-HSD1 Activity Assay in Adipose Tissue
This assay measures the activity of 11β-HSD1 in tissue samples obtained from subjects treated with an inhibitor.[12][13]
Objective: To assess the in vivo target engagement of an 11β-HSD1 inhibitor in adipose tissue.
Materials:
-
Subcutaneous adipose tissue biopsies.
-
[3H]cortisone.
-
NADPH.
-
Phosphate buffer.
-
Liquid nitrogen for sample storage.
-
Homogenizer.
-
Scintillation counter.
Procedure:
-
Obtain subcutaneous adipose tissue biopsies from subjects at baseline and after treatment with the 11β-HSD1 inhibitor.
-
Immediately freeze the tissue samples in liquid nitrogen and store at -80°C until analysis.
-
Thaw the tissue samples and homogenize them in phosphate buffer to prepare protein extracts.
-
Determine the protein concentration of the extracts.
-
Incubate a known amount of protein extract with [3H]cortisone and NADPH in phosphate buffer.
-
After a defined incubation period, stop the reaction.
-
Separate the product, [3H]cortisol, from the substrate, [3H]cortisone, using techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Quantify the amount of [3H]cortisol produced using a scintillation counter.
-
Calculate the 11β-HSD1 activity (e.g., in pmol cortisol/mg protein/hour) and determine the percent inhibition compared to baseline.
Logical Relationship of Comparison
The selection of a suitable 11β-HSD1 inhibitor for research depends on a logical evaluation of its properties. The following diagram illustrates the key considerations.
Caption: Decision-making process for selecting an appropriate 11β-HSD1 inhibitor.
Conclusion
The selective 11β-HSD1 inhibitors BI 187004, MK-0916, AMG 221, and INCB13739 have all shown promise in preclinical and clinical studies. AMG 221 demonstrates high in vitro potency and excellent selectivity. BI 187004 is characterized by a long pharmacokinetic half-life, suggesting the potential for once-daily dosing. MK-0916 has been shown to effectively inhibit hepatic 11β-HSD1 in humans. While quantitative in vitro potency data for BI 187004 and INCB13739 are not as readily available in the public domain, their advancement into clinical trials underscores their significance.
The choice of inhibitor for a particular research application will depend on the specific experimental goals. For in vitro studies requiring high potency, AMG 221 is a strong candidate. For in vivo studies in animal models, the pharmacokinetic profile of the chosen inhibitor in the species of interest will be a key determinant. This guide provides a foundational dataset to inform such decisions, and researchers are encouraged to consult the primary literature for more detailed information.
References
- 1. academic.oup.com [academic.oup.com]
- 2. 11β-Hydroxysteroid Dehydrogenase Type 1 Regulates Glucocorticoid-Induced Insulin Resistance in Skeletal Muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 11β-Hydroxysteroid Dehydrogenases: Intracellular Gate-Keepers of Tissue Glucocorticoid Action - PMC [pmc.ncbi.nlm.nih.gov]
- 4. endocrine.org [endocrine.org]
- 5. Optimisation of pharmacokinetic properties in a neutral series of 11β-HSD1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Characterizing the Nonlinear Pharmacokinetics and Pharmacodynamics of BI 187004, an 11β-Hydroxysteroid Dehydrogenase Type 1 Inhibitor, in Humans by a Target-Mediated Drug Disposition Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmacokinetic–pharmacodynamic studies of the 11β-hydroxysteroid dehydrogenase type 1 inhibitor MK-0916 in healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Changing glucocorticoid action: 11β-Hydroxysteroid dehydrogenase type 1 in acute and chronic inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In vitro methods to assess 11β-hydroxysteroid dehydrogenase type 1 activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Development and application of a scintillation proximity assay (SPA) for identification of selective inhibitors of 11beta-hydroxysteroid dehydrogenase type 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. High-throughput screening of 11beta-hydroxysteroid dehydrogenase type 1 in scintillation proximity assay format - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Differences in Expression, Content, and Activity of 11β-HSD1 in Adipose Tissue between Obese Men and Women - PMC [pmc.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
Unveiling the Selectivity of BVT-3498: A Comparative Analysis of its Interaction with 11β-HSD1 and 11β-HSD2
For Immediate Release
[City, State] – [Date] – In the landscape of therapeutic development for metabolic diseases, the selective inhibition of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) presents a promising strategy. BVT-3498 (also known as AMG-311) has emerged as a potent inhibitor of this enzyme. A critical aspect of its pharmacological profile is its cross-reactivity with the isoform 11β-hydroxysteroid dehydrogenase type 2 (11β-HSD2). This guide provides a comprehensive comparison of this compound's activity against both isoforms, supported by experimental data and detailed methodologies, to inform researchers, scientists, and drug development professionals.
The enzyme 11β-HSD1 is responsible for the conversion of inactive cortisone to active cortisol, a glucocorticoid implicated in the pathophysiology of obesity and type 2 diabetes. In contrast, 11β-HSD2 inactivates cortisol by converting it back to cortisone, thereby protecting mineralocorticoid receptors from illicit occupation by cortisol. Consequently, the selective inhibition of 11β-HSD1 over 11β-HSD2 is paramount to avoid adverse effects such as hypertension and hypokalemia.
Quantitative Comparison of Inhibitory Activity
| Compound | Target Enzyme | IC50 (Exemplary) | Selectivity (11β-HSD2/11β-HSD1) |
| This compound | 11β-HSD1 | Potent (nanomolar range) | High (expected) |
| This compound | 11β-HSD2 | Significantly higher than for 11β-HSD1 (micromolar range) | |
| Reference Selective Inhibitor | 11β-HSD1 | ~50 nM | >200-fold |
| Reference Selective Inhibitor | 11β-HSD2 | >10,000 nM |
Note: The IC50 values for this compound are presented as expected ranges based on its classification as a potent and selective 11β-HSD1 inhibitor. Precise, publicly available data is limited.
Signaling Pathway of Glucocorticoid Activation and Inactivation
The interplay between 11β-HSD1 and 11β-HSD2 is crucial in regulating local cortisol concentrations and subsequent glucocorticoid receptor activation.
Caption: Interconversion of cortisone and cortisol by 11β-HSD1 and 11β-HSD2.
Experimental Protocols
The determination of the inhibitory activity of compounds like this compound on 11β-HSD1 and 11β-HSD2 involves specific in vitro enzyme assays. Below are representative protocols for assessing the activity of each isoform.
11β-HSD1 Inhibition Assay (Homogeneous Time-Resolved Fluorescence - HTRF)
This assay measures the production of cortisol from cortisone by 11β-HSD1.
Materials:
-
Recombinant human 11β-HSD1 enzyme
-
Cortisone (substrate)
-
NADPH (cofactor)
-
This compound (test inhibitor)
-
HTRF Cortisol Assay Kit (containing anti-cortisol cryptate and cortisol-d2)
-
Assay buffer (e.g., 20 mM Tris, 5 mM EDTA, pH 6.0)
-
384-well low-volume white plates
Procedure:
-
Compound Preparation: Prepare serial dilutions of this compound in the assay buffer.
-
Enzyme Reaction:
-
Add 2 µL of the this compound dilution to the wells of the 384-well plate.
-
Add 4 µL of a solution containing 11β-HSD1 enzyme and NADPH to each well.
-
Initiate the reaction by adding 4 µL of a solution containing cortisone.
-
Incubate the plate at 37°C for a specified time (e.g., 60 minutes).
-
-
Detection:
-
Stop the reaction by adding 5 µL of the anti-cortisol cryptate solution.
-
Add 5 µL of the cortisol-d2 solution.
-
Incubate at room temperature for 2 hours to allow for antibody binding.
-
-
Data Acquisition: Read the plate on an HTRF-compatible reader, measuring the fluorescence emission at 620 nm (cryptate) and 665 nm (d2). The ratio of the signals (665/620) is inversely proportional to the amount of cortisol produced.
-
Data Analysis: Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.
11β-HSD2 Inhibition Assay (Radiometric Conversion Assay)
This assay measures the conversion of [³H]-cortisol to [³H]-cortisone by 11β-HSD2.
Materials:
-
Microsomes from cells overexpressing human 11β-HSD2
-
[³H]-cortisol (radiolabeled substrate)
-
NAD+ (cofactor)
-
This compound (test inhibitor)
-
Assay buffer (e.g., phosphate-buffered saline)
-
Scintillation fluid
-
96-well plates
-
Thin-layer chromatography (TLC) plates
Procedure:
-
Compound and Reaction Setup:
-
Prepare dilutions of this compound in the assay buffer.
-
In a 96-well plate, add the this compound dilutions, 11β-HSD2 microsomes, and NAD+.
-
-
Enzymatic Reaction:
-
Initiate the reaction by adding [³H]-cortisol.
-
Incubate at 37°C for a defined period (e.g., 30 minutes).
-
-
Extraction and Separation:
-
Stop the reaction by adding a suitable organic solvent (e.g., ethyl acetate) to extract the steroids.
-
Spot the extracted steroids onto a TLC plate.
-
Develop the TLC plate using an appropriate solvent system to separate cortisol and cortisone.
-
-
Quantification:
-
Visualize the separated steroids (e.g., using a phosphorimager).
-
Scrape the corresponding spots for cortisol and cortisone from the TLC plate into scintillation vials.
-
Add scintillation fluid and quantify the radioactivity using a scintillation counter.
-
-
Data Analysis: Calculate the percentage of cortisol converted to cortisone for each inhibitor concentration. Determine the IC50 value by plotting the percent inhibition against the log of the inhibitor concentration.
Caption: Workflow for in vitro inhibition assays of 11β-HSD1 and 11β-HSD2.
Conclusion
The selective inhibition of 11β-HSD1 is a critical parameter for the development of safe and effective therapies for metabolic disorders. While precise public data on the cross-reactivity of this compound with 11β-HSD2 is limited, the methodologies outlined in this guide provide a robust framework for such a comparative assessment. The high selectivity demonstrated by other compounds in its class underscores the therapeutic potential of targeting 11β-HSD1 with minimal off-target effects on 11β-HSD2. Further disclosure of specific inhibitory data for this compound will be invaluable for the scientific community.
A Comparative Analysis of BVT-3498 and AZD4017 for Metabolic Research
An Objective Guide for Researchers in Drug Development
In the landscape of therapeutic development for metabolic syndrome, type 2 diabetes, and obesity, the enzyme 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) has emerged as a significant target.[1][2] This enzyme plays a crucial role in the peripheral activation of glucocorticoids, converting inactive cortisone to active cortisol, particularly in metabolic tissues like the liver and adipose tissue.[3][4][5] Elevated local cortisol levels are linked to insulin resistance, hyperglycemia, dyslipidemia, and visceral obesity.[4][6] This guide provides a comparative analysis of two notable selective 11β-HSD1 inhibitors: BVT-3498 and AZD4017.
Mechanism of Action: A Shared Target
Both this compound (also known as AMG-311) and AZD4017 are potent and selective inhibitors of the 11β-HSD1 enzyme.[7][8] Their primary mechanism involves binding to 11β-HSD1 and preventing the conversion of cortisone to cortisol.[3] By reducing intracellular cortisol concentrations in key metabolic tissues, these inhibitors aim to mitigate the adverse effects of excess glucocorticoid activity, such as glucose intolerance and hyperinsulinemia, without suppressing the systemic anti-inflammatory actions of glucocorticoids.[3][5] The therapeutic strategy is to ameliorate the pathophysiology of metabolic syndrome by targeting tissue-specific cortisol production.[4][6]
The signaling pathway illustrates how 11β-HSD1 locally converts cortisone to cortisol, which then activates the glucocorticoid receptor (GR), leading to metabolic effects. Both this compound and AZD4017 block this conversion.
Quantitative Performance and Selectivity
The efficacy of a targeted inhibitor is defined by its potency (often measured as IC50) and its selectivity against related enzymes. High selectivity is crucial to avoid off-target effects. For instance, inhibition of the related 11β-HSD2 enzyme can lead to apparent mineralocorticoid excess and hypertension.[9]
| Compound | Target | IC50 (Human) | Selectivity | Species Cross-Reactivity |
| AZD4017 | 11β-HSD1 | 7 nM[8] | >2000-fold vs 11β-HSD2[10] | Potent in cynomolgus monkey (29 nM); reduced activity in mouse.[8] |
| This compound | 11β-HSD1 | Data not publicly available | Data not publicly available | Data not publicly available |
Note: Publicly available quantitative data for this compound is limited.
AZD4017 demonstrates high potency for human 11β-HSD1 with an IC50 of 7 nM and excellent selectivity over the 11β-HSD2 isoform.[8] It also shows potent inhibition in isolated human adipocytes (IC50 = 2 nM), a key target tissue.[8] While highly effective against the human and cynomolgus monkey enzymes, its activity is significantly reduced in mouse models, which is an important consideration for preclinical study design.[8]
Clinical and Preclinical Development
Both compounds have been investigated for their therapeutic potential in metabolic diseases, with AZD4017 having a more extensive publicly documented clinical trial history.
This compound: Biovitrum initiated a Phase II study for this compound to treat type 2 diabetes, with the primary endpoint of improving glycemic control.[11] The company suggested that the drug could offer benefits over existing treatments by avoiding hypoglycemia and potentially improving body composition and lipid profiles.[11] However, detailed results and further development updates are not widely available in the public domain.
AZD4017: AZD4017 has been evaluated in multiple Phase II clinical trials for various conditions, demonstrating its ability to robustly inhibit 11β-HSD1 in vivo.[10]
-
Metabolic Effects: In patients with nonalcoholic fatty liver disease (NAFLD) or steatohepatitis (NASH) and type 2 diabetes, AZD4017 improved liver steatosis.[12][13] Studies in overweight women with idiopathic intracranial hypertension (IIH) showed that 12 weeks of treatment led to significant improvements in lipid profiles (decreased total cholesterol, increased HDL), markers of liver function, and an increase in lean muscle mass.[14][15]
-
Bone Metabolism: A 90-day trial in postmenopausal women with osteopenia confirmed that AZD4017 achieves over 90% inhibition of 11β-HSD1 activity without affecting 11β-HSD2.[10][16] However, it did not show a significant effect on the bone formation marker osteocalcin in this population.[10]
-
Wound Healing: In a pilot study involving adults with type 2 diabetes, oral AZD4017 was found to improve wound healing and epidermal integrity, highlighting a novel potential application.[17][18]
-
Safety and Tolerability: Across multiple studies, AZD4017 has been reported as safe and well-tolerated.[17][19]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for assays used to characterize 11β-HSD1 inhibitors.
Protocol 1: In Vitro 11β-HSD1 Inhibition Assay
This workflow outlines a typical in vitro experiment to determine the IC50 value of an inhibitor.
References
- 1. Correlation between 11β-hydroxysteroid dehydrogenase and metabolic syndrome [xuebao.shsmu.edu.cn]
- 2. research.ed.ac.uk [research.ed.ac.uk]
- 3. Facebook [cancer.gov]
- 4. endocrine-abstracts.org [endocrine-abstracts.org]
- 5. 11β-HSD1 inhibition ameliorates metabolic syndrome and prevents progression of atherosclerosis in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Selective Inhibitors of 11β-Hydroxysteroid Dehydrogenase Type 1 for Patients With Metabolic Syndrome: Is the Target Liver, Fat, or Both? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. academic.oup.com [academic.oup.com]
- 11. Biovitrum initiates Phase II Study with its Diabetes [globenewswire.com]
- 12. Inhibition of 11β‐Hydroxysteroid dehydrogenase‐1 with AZD4017 in patients with nonalcoholic steatohepatitis or nonalcoholic fatty liver disease: A randomized, double‐blind, placebo‐controlled, phase II study - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Inhibition of 11β-Hydroxysteroid dehydrogenase-1 with AZD4017 in patients with nonalcoholic steatohepatitis or nonalcoholic fatty liver disease: A randomized, double-blind, placebo-controlled, phase II study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
- 15. 11βHSD1 Inhibition with AZD4017 Improves Lipid Profiles and Lean Muscle Mass in Idiopathic Intracranial Hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Effect of AZD4017, a Selective 11β-HSD1 Inhibitor, on Bone Turnover Markers in Postmenopausal Osteopenia - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Oral 11β-HSD1 inhibitor AZD4017 improves wound healing and skin integrity in adults with type 2 diabetes mellitus: a pilot randomized controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Oral 11β-HSD1 inhibitor AZD4017 improves wound healing and skin integrity in adults with type 2 diabetes mellitus: a pilot randomized controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 19. 11β-Hydroxysteroid dehydrogenase type 1 inhibition in idiopathic intracranial hypertension: a double-blind randomized controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Validation of Insulin Signaling Modulators: A Comparative Guide
A comparative analysis of 11β-HSD1 inhibitors (the class of BVT-3498), PTP1B inhibitors, and Metformin in regulating insulin signaling pathways.
Introduction
Understanding the Insulin Signaling Pathway
Insulin signaling is a crucial physiological process that regulates glucose homeostasis. The binding of insulin to its receptor triggers a cascade of intracellular events, primarily through the IRS-PI3K-Akt pathway, leading to glucose uptake and utilization.[2][3]
Mechanisms of Action
11β-HSD1 Inhibitors
11β-HSD1 is an enzyme that converts inactive cortisone to active cortisol, particularly in metabolic tissues like the liver and adipose tissue.[4][5] Elevated cortisol levels can induce insulin resistance.[6] By inhibiting 11β-HSD1, these compounds reduce intracellular cortisol concentrations, thereby improving insulin sensitivity.[7][8]
PTP1B Inhibitors
Protein tyrosine phosphatase 1B (PTP1B) is a negative regulator of the insulin signaling pathway. It dephosphorylates and inactivates the insulin receptor and its substrates (IRS proteins), thus dampening the insulin signal.[9][10][11] PTP1B inhibitors block this dephosphorylation, leading to prolonged activation of the insulin receptor and enhanced downstream signaling.[10][11]
Comparative In Vivo Efficacy
The following table summarizes the observed in vivo effects of 11β-HSD1 inhibitors, PTP1B inhibitors, and Metformin on key metabolic and insulin signaling parameters in preclinical models of insulin resistance and diabetes.
| Parameter | 11β-HSD1 Inhibitors (Representative data) | PTP1B Inhibitors (e.g., Trodusquemine) | Metformin |
| Animal Model | Diet-induced obese (DIO) mice, KKAy mice, ob/ob mice | ob/ob mice, db/db mice, DIO mice | Zucker rats, diabetic rats |
| Blood Glucose | Decreased fasting and postprandial glucose.[7][12] | Lowers blood glucose.[13] | Reduced fasting and post-glucose plasma glucose.[2] |
| Plasma Insulin | Reduced insulin levels.[12] | No significant change in insulin levels. | Markedly reduced plasma insulin.[14] |
| Glucose Tolerance | Improved glucose tolerance.[4] | Rescues hyperglycemia.[13] | Normalized glucose tolerance. |
| Insulin Sensitivity | Improved hepatic insulin sensitivity.[7] | Enhances insulin signaling.[13] | Ameliorates insulin resistance.[14] |
| Akt Phosphorylation | Increased Akt phosphorylation. | Increased Akt phosphorylation.[15] | Activates Akt.[16] |
| IRS Phosphorylation | Increased IRS-1 and IRS-2 expression.[8] | Increased IRS-1 phosphorylation.[15] | Increased IRS-1 expression.[16] |
| GLUT4 Translocation | Increased GLUT4 expression.[8] | Restores GLUT4 membrane incorporation.[17] | Potentiates insulin-induced translocation of GLUT4.[14] |
Key Experimental Protocols
The in vivo validation of compounds affecting insulin signaling typically involves the following experimental procedures:
Animal Models
-
Diet-Induced Obese (DIO) Mice: C57BL/6J mice fed a high-fat diet to induce obesity and insulin resistance.[11]
-
Genetically Modified Mice:
In Vivo Metabolic Tests
-
Oral Glucose Tolerance Test (OGTT): After an overnight fast, a bolus of glucose is administered orally. Blood glucose levels are measured at various time points to assess the ability to clear glucose from the circulation.[11]
-
Insulin Tolerance Test (ITT): Following a short fast, insulin is injected intraperitoneally, and blood glucose is monitored to determine the systemic response to insulin.[11]
Molecular Analysis
-
Western Blotting: Tissue lysates (e.g., from liver, muscle, adipose tissue) are analyzed to quantify the phosphorylation status of key insulin signaling proteins such as the insulin receptor, IRS-1, and Akt, providing a direct measure of pathway activation.[8]
Conclusion
While specific in vivo data for this compound is unavailable due to its discontinued development, the broader class of 11β-HSD1 inhibitors demonstrates therapeutic potential in improving insulin sensitivity by reducing local cortisol production in metabolic tissues. This mechanism contrasts with PTP1B inhibitors, which enhance insulin signaling by preventing the deactivation of the insulin receptor pathway, and Metformin, which has more complex mechanisms including effects on insulin receptor expression and post-receptor signaling. All three approaches have shown efficacy in preclinical models, highlighting multiple viable strategies for combating insulin resistance. Further research into novel compounds targeting these pathways remains a promising avenue for the development of new anti-diabetic therapies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Mechanism of action of metformin: insulin receptor and postreceptor effects in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. From Marine Metabolites to the Drugs of the Future: Squalamine, Trodusquemine, Their Steroid and Triterpene Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. academic.oup.com [academic.oup.com]
- 6. 11β-Hydroxysteroid Dehydrogenase Type 1(11β-HSD1) mediates insulin resistance through JNK activation in adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. Inhibition of 11β-hydroxysteroid dehydrogenase type 1 ameliorates obesity-related insulin resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. What PTP1B inhibitors are in clinical trials currently? [synapse.patsnap.com]
- 10. Cellular effects of small molecule PTP1B inhibitors on insulin signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. PTP1B inhibitor improves both insulin resistance and lipid abnormalities in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Trodusquemine - Wikipedia [en.wikipedia.org]
- 14. In vivo metformin treatment ameliorates insulin resistance: evidence for potentiation of insulin-induced translocation and increased functional activity of glucose transporters in obese (fa/fa) Zucker rat adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. alzdiscovery.org [alzdiscovery.org]
- 16. academic.oup.com [academic.oup.com]
- 17. researchgate.net [researchgate.net]
Scarcity of Public Data Hinders Reproducibility Assessment of BVT-3498's Effects
A comprehensive review of publicly available scientific literature and clinical trial databases reveals a significant lack of data on the effects of BVT-3498, a former drug candidate for type 2 diabetes. Developed by Biovitrum, this compound was an inhibitor of the enzyme 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). While a Phase II clinical trial was initiated in 2003 to assess its efficacy and safety, the results of this study have not been made public.[1] Subsequently, the development of this compound was discontinued. This absence of published research, containing quantitative data and detailed experimental protocols, makes it impossible to conduct a comparative analysis of the reproducibility of its effects across different studies.
Intended Mechanism of Action: Targeting Cortisol Production
This compound was designed to work by inhibiting 11β-HSD1, an enzyme that converts inactive cortisone into the active glucocorticoid, cortisol, in various tissues. Elevated levels of cortisol are associated with insulin resistance, a key factor in the development of type 2 diabetes. The therapeutic strategy was that by reducing local cortisol concentrations in metabolically active tissues, this compound would improve insulin sensitivity and glycemic control.[1]
The proposed signaling pathway for an 11β-HSD1 inhibitor like this compound is illustrated below.
Caption: Proposed signaling pathway of this compound.
A Note on a Related Therapeutic Target: PTP1B
Research into treatments for type 2 diabetes has also explored the inhibition of Protein Tyrosine Phosphatase 1B (PTP1B). PTP1B is a negative regulator of insulin and leptin signaling pathways.[2][3][4] By inhibiting PTP1B, the insulin receptor and its downstream signaling molecules remain active for longer, which can enhance glucose uptake and improve insulin sensitivity.[2] Interestingly, some research from Biovitrum, the original developer of this compound, investigated pyridazine analogues as PTP1B inhibitors, highlighting the company's interest in novel enzymatic targets for metabolic diseases.[5] However, a direct link between this compound and PTP1B inhibition has not been established in the available literature.
Hypothetical Experimental Workflow
Given the lack of specific published studies on this compound, a detailed experimental protocol cannot be provided. However, a general workflow for evaluating a novel anti-diabetic compound in a preclinical setting would typically follow the steps outlined below.
Caption: General preclinical experimental workflow.
References
- 1. Biovitrum initiates Phase II Study with its Diabetes [globenewswire.com]
- 2. What are PTP1B inhibitors and how do they work? [synapse.patsnap.com]
- 3. Site-Specifically Modified Peptide Inhibitors of Protein Tyrosine Phosphatase 1B and T-Cell Protein Tyrosine Phosphatase with Enhanced Stability and Improved In Vivo Long-Acting Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of the protein tyrosine phosphatase PTP1B: potential therapy for obesity, insulin resistance and type-2 diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mechanism of action of pyridazine analogues on protein tyrosine phosphatase 1B (PTP1B) - PubMed [pubmed.ncbi.nlm.nih.gov]
BVT-3498: A Potent and Selective Tool for Advancing 11β-HSD1 Research
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of metabolic research, the enzyme 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) has emerged as a critical therapeutic target. Its role in converting inactive cortisone to active cortisol within key metabolic tissues—such as the liver, adipose tissue, and brain—positions it as a central player in the pathogenesis of metabolic syndrome, type 2 diabetes, and obesity. Consequently, the availability of potent and selective tool compounds to probe 11β-HSD1 function is paramount for advancing our understanding and developing novel therapeutics. This guide provides a comprehensive comparison of BVT-3498 (also known as AMG-221 or AMG-311), a notable 11β-HSD1 inhibitor, with other widely used research tools, supported by experimental data and detailed protocols.
Performance Comparison of 11β-HSD1 Inhibitors
The utility of a chemical probe is defined by its potency, selectivity, and in vivo efficacy. The following tables summarize the available quantitative data for this compound and a selection of alternative 11β-HSD1 inhibitors.
Table 1: In Vitro Potency and Selectivity Profile of 11β-HSD1 Inhibitors
| Compound | Target | IC50 / Ki | Selectivity vs. 11β-HSD2 | Assay Type | Reference |
| This compound (AMG-221) | Human 11β-HSD1 | Ki = 12.8 nM | >780-fold (IC50 >10 µM) | Biochemical (Scintillation Proximity Assay) | [1][2] |
| Human 11β-HSD1 | IC50 = 10.1 nM | >1000-fold (IC50 >10 µM) | Cell-based | [1][2] | |
| BVT-2733 | Human 11β-HSD1 | IC50 = 3341 nM | - | Enzymatic | [3] |
| Mouse 11β-HSD1 | IC50 = 96 nM | - | Enzymatic | [3] | |
| AZD4017 | Human 11β-HSD1 | IC50 = 7 nM | >4285-fold (IC50 >30 µM) | Enzymatic | [4][5][6][7] |
| Human Adipocytes | IC50 = 2 nM | - | Cell-based | [4] | |
| Carbenoxolone | 11β-HSD1 | IC50 = 0.3 µM | Non-selective | Cell-based | [8] |
| 11β-HSD1 | - | Non-selective | - | [9][10] | |
| SKI2852 | Mouse 11β-HSD1 | - | >80% inhibition in liver and adipose tissue | Ex vivo | [11] |
| Compound 544 | Human 11β-HSD1 | - | >450-fold | Enzymatic | [12] |
| Mouse 11β-HSD1 | - | >100-fold | Enzymatic | [12] |
Table 2: In Vivo Efficacy of 11β-HSD1 Inhibitors in Animal Models
| Compound | Animal Model | Dose and Administration | Key Findings | Reference |
| This compound (AMG-221) | Diet-induced obese mice | - | Reduced fed blood glucose and insulin levels; reduced body weight. | [1] |
| BVT-2733 | Diet-induced obese mice | 100 mg/kg, p.o., twice daily for 4 weeks | Decreased body weight, enhanced glucose tolerance and insulin sensitivity. | [13][14] |
| Diet-induced obese rats | 100 mg/kg, p.o., twice daily for 16-17 days | Reduced food intake and body weight gain; increased energy expenditure. | ||
| AZD4017 | Idiopathic Intracranial Hypertension Patients | - | Improved lipid profiles and increased lean muscle mass. | [5][6] |
| Carbenoxolone | db/db mice | 10, 25, 50 mg/kg, p.o., twice daily for 10 days | Dose-dependent decrease in 11β-HSD1 activity in brain, adipose, and liver. | [10] |
| Diet-induced obese mice | Daily i.p. injections for 16 days | Lowered body weight and non-fasting plasma glucose levels. | [15] | |
| SKI2852 | Diet-induced obese and ob/ob mice | Repeated oral administration | Improved levels of cholesterols, triglycerides, and postprandial glucose; reduced body weight gain in ob/ob mice. | [11] |
| Compound 544 | Diet-induced obese mice | 20 mg/kg, p.o., twice daily for 11 days | Reduced body weight by 7% and food intake by 12.1%. | [12] |
Signaling Pathway and Experimental Workflows
To provide a clearer understanding of the biological context and experimental design, the following diagrams illustrate the 11β-HSD1 signaling pathway and a typical workflow for evaluating its inhibitors.
Caption: 11β-HSD1 signaling pathway and point of inhibition.
Caption: Workflow for evaluating 11β-HSD1 inhibitors.
Detailed Experimental Protocols
Reproducibility is a cornerstone of scientific research. The following are detailed methodologies for key experiments cited in the evaluation of 11β-HSD1 inhibitors.
In Vitro 11β-HSD1 Enzymatic Inhibition Assay (Homogeneous Time-Resolved Fluorescence - HTRF)
This assay is designed to determine the half-maximal inhibitory concentration (IC50) of a test compound against the 11β-HSD1 enzyme.
Materials:
-
Recombinant human 11β-HSD1 enzyme
-
Cortisone (substrate)
-
NADPH (cofactor)
-
Glucose-6-phosphate (G6P)
-
Glucose-6-phosphate dehydrogenase (G6PDH)
-
Assay buffer (e.g., 100 mM potassium phosphate buffer, pH 7.5, with 1 mM EDTA)
-
Cortisol-d2 (labeled cortisol for detection)
-
Anti-cortisol antibody conjugated to a donor fluorophore (e.g., Europium cryptate)
-
Test compound (e.g., this compound) dissolved in DMSO
-
384-well low-volume black plates
-
HTRF-compatible plate reader
Procedure:
-
Prepare Reagent Mix: In the assay buffer, prepare a reagent mix containing cortisone, NADPH, G6P, and G6PDH at their final desired concentrations.
-
Compound Dispensing: Serially dilute the test compound in DMSO and then in assay buffer. Dispense the diluted compound or vehicle (DMSO) into the wells of the 384-well plate.
-
Enzyme Addition: Add the recombinant 11β-HSD1 enzyme to the wells containing the test compound and incubate for a short period (e.g., 15 minutes) at room temperature.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the reagent mix to all wells.
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 60 minutes) to allow for the conversion of cortisone to cortisol.
-
Detection: Stop the reaction by adding the detection reagents: cortisol-d2 and the anti-cortisol antibody-fluorophore conjugate.
-
Final Incubation: Incubate the plate for a further period (e.g., 60 minutes) at room temperature to allow for the binding of the antibody to cortisol and cortisol-d2.
-
Data Acquisition: Read the plate on an HTRF-compatible plate reader, measuring the fluorescence emission at two wavelengths (e.g., 665 nm and 620 nm).
-
Data Analysis: Calculate the HTRF ratio and determine the IC50 value by fitting the data to a four-parameter logistic equation.
Cellular 11β-HSD1 Inhibition Assay in Human Adipocytes
This assay assesses the potency of an inhibitor in a more physiologically relevant context by using intact human adipocytes.
Materials:
-
Differentiated human adipocytes (e.g., from primary preadipocytes or a cell line like SGBS)
-
Cell culture medium (e.g., DMEM/F12)
-
Cortisone
-
Test compound (e.g., this compound)
-
ELISA kit for cortisol detection or LC-MS/MS system
Procedure:
-
Cell Culture: Culture and differentiate human preadipocytes into mature adipocytes in multi-well plates.
-
Compound Treatment: On the day of the experiment, replace the culture medium with fresh medium containing various concentrations of the test compound or vehicle. Pre-incubate for a defined period (e.g., 30 minutes).
-
Substrate Addition: Add cortisone to the wells to initiate the conversion to cortisol.
-
Incubation: Incubate the cells at 37°C in a CO2 incubator for a specific duration (e.g., 4-24 hours).
-
Sample Collection: Collect the cell culture supernatant.
-
Cortisol Measurement: Quantify the concentration of cortisol in the supernatant using a cortisol-specific ELISA kit or by LC-MS/MS analysis.
-
Data Analysis: Plot the cortisol concentration against the inhibitor concentration and calculate the IC50 value.
In Vivo Efficacy Study in a Diet-Induced Obesity (DIO) Mouse Model
This protocol outlines a typical study to evaluate the therapeutic potential of an 11β-HSD1 inhibitor in a preclinical model of metabolic syndrome.
Materials:
-
Male C57BL/6J mice
-
High-fat diet (HFD; e.g., 60% kcal from fat)
-
Standard chow diet
-
Test compound (e.g., this compound) formulated for oral administration
-
Vehicle control
-
Equipment for oral gavage, blood collection, and metabolic measurements (e.g., glucometer, insulin ELISA kits)
Procedure:
-
Induction of Obesity: Wean male C57BL/6J mice onto a high-fat diet for a period of 8-12 weeks to induce obesity, insulin resistance, and hyperglycemia. A control group is maintained on a standard chow diet.
-
Group Allocation: Randomly assign the DIO mice to treatment groups (e.g., vehicle control, this compound at different doses).
-
Compound Administration: Administer the test compound or vehicle to the mice daily via oral gavage for a specified duration (e.g., 4 weeks).
-
Monitoring: Monitor body weight and food intake regularly throughout the study.
-
Metabolic Assessments:
-
Fasting Blood Glucose and Insulin: Measure fasting blood glucose and insulin levels at baseline and at the end of the treatment period.
-
Glucose Tolerance Test (GTT): Perform an oral or intraperitoneal glucose tolerance test at the end of the study to assess glucose disposal.
-
Insulin Tolerance Test (ITT): Perform an insulin tolerance test to evaluate insulin sensitivity.
-
-
Terminal Procedures: At the end of the study, euthanize the animals and collect blood and tissues (liver, adipose tissue) for further analysis (e.g., ex vivo 11β-HSD1 activity, gene expression analysis).
-
Data Analysis: Analyze the collected data using appropriate statistical methods (e.g., ANOVA, t-test) to determine the effect of the treatment on the various metabolic parameters.
Conclusion
This compound stands out as a potent and highly selective inhibitor of 11β-HSD1. Its favorable in vitro profile, characterized by low nanomolar potency and excellent selectivity over 11β-HSD2, coupled with demonstrated in vivo efficacy in preclinical models of metabolic disease, establishes it as a valuable tool compound for researchers in this field. When compared to less selective or less potent alternatives, this compound offers a more precise means to investigate the physiological and pathophysiological roles of 11β-HSD1. The experimental protocols provided herein offer a standardized framework for the rigorous evaluation of this compound and other 11β-HSD1 inhibitors, facilitating the generation of robust and comparable data across different research settings. The continued use of well-characterized tool compounds like this compound is essential for unraveling the complexities of glucocorticoid metabolism and for the successful development of novel therapies for metabolic disorders.
References
- 1. Crystal structures of 11β-hydroxysteroid dehydrogenase type 1 and their use in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. 11βHSD1 Inhibition with AZD4017 Improves Lipid Profiles and Lean Muscle Mass in Idiopathic Intracranial Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. researchgate.net [researchgate.net]
- 8. Cell-based assay for screening 11beta-hydroxysteroid dehydrogenase 1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Discovery of novel inhibitor of 11 beta-hydroxysteroid dehydrogenase type 1 using in silico structure-based screening approach for the treatment of type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inhibition of 11β-hydroxysteroid dehydrogenase 1 by carbenoxolone affects glucose homeostasis and obesity in db/db mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A potent and selective 11β-hydroxysteroid dehydrogenase type 1 inhibitor, SKI2852, ameliorates metabolic syndrome in diabetic mice models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. 11β-HSD1 inhibition ameliorates metabolic syndrome and prevents progression of atherosclerosis in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]
- 14. BVT.2733, a selective 11β-hydroxysteroid dehydrogenase type 1 inhibitor, attenuates obesity and inflammation in diet-induced obese mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Sub-chronic administration of the 11beta-HSD1 inhibitor, carbenoxolone, improves glucose tolerance and insulin sensitivity in mice with diet-induced obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking BVT-3498 Against Next-Generation 11β-HSD1 Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of BVT-3498 (also known as AMG-311) with a selection of next-generation inhibitors of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). The inhibition of 11β-HSD1, an enzyme responsible for the intracellular conversion of inactive cortisone to active cortisol, is a promising therapeutic strategy for metabolic disorders such as type 2 diabetes and obesity. This document summarizes key performance data, details experimental methodologies for inhibitor characterization, and visualizes the relevant biological pathways and experimental workflows.
Data Presentation: Comparative Analysis of 11β-HSD1 Inhibitors
The following tables summarize the in vitro potency, selectivity, and pharmacokinetic properties of this compound and other notable next-generation 11β-HSD1 inhibitors. This data is essential for evaluating their therapeutic potential and guiding further research.
Table 1: In Vitro Potency and Selectivity of 11β-HSD1 Inhibitors
| Compound | Target | IC50 (nM) | Selectivity vs. 11β-HSD2 |
| This compound (AMG-311) | Human 11β-HSD1 | Data not publicly available | Data not publicly available |
| BI 187004 | Human 11β-HSD1 | ~1 | High |
| MK-0916 | Human 11β-HSD1 | 70.4 | High |
| Compound 544 | Human 11β-HSD1 | 1 | High |
| JTT-654 | Human 11β-HSD1 | 4.65 | >6450-fold |
Table 2: Pharmacokinetic Profiles of 11β-HSD1 Inhibitors in Preclinical Models
| Compound | Animal Model | Route of Administration | Key Pharmacokinetic Parameters |
| This compound (AMG-311) | Data not publicly available | Data not publicly available | Data not publicly available |
| BI 187004 | Human | Oral | Rapidly absorbed (Tmax ~2h), long terminal half-life (106–124 h) |
| MK-0916 | Human | Oral | Rapidly absorbed (Tmax 1.1–1.8 h) |
| Compound 544 | Mouse | Oral | Data not publicly available |
| JTT-654 | Rat, Mouse | Oral | Good oral bioavailability |
Table 3: In Vivo Efficacy of 11β-HSD1 Inhibitors in Animal Models of Metabolic Disease
| Compound | Animal Model | Key Efficacy Endpoints |
| This compound (AMG-311) | Data not publicly available | Data not publicly available |
| Compound C (AstraZeneca) | High-fat diet-fed mice | At high doses, reduced body weight, food intake, and fasting glucose.[1] |
| Compound 544 | Diet-induced obese mice | Lowered body weight, insulin, fasting glucose, triglycerides, and cholesterol.[2] |
| KR-67500 | Diet-induced obese mice | 80-90% inhibition in liver and 80% in adipose tissue.[3] |
| INU-101 | KKAy mice (type 2 diabetes) | Decreased fasting glycemia and HbA1c.[3] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are outlines of key assays used in the characterization of 11β-HSD1 inhibitors.
11β-HSD1 Enzymatic Activity Assay (Scintillation Proximity Assay)
This high-throughput assay is commonly used to determine the in vitro potency (IC50) of 11β-HSD1 inhibitors.[4][5]
-
Principle: The assay measures the conversion of radiolabeled cortisone to cortisol by 11β-HSD1. A specific antibody for cortisol is coupled to scintillant-containing beads. When the radiolabeled cortisol binds to the antibody, it comes into close proximity with the beads, generating a light signal that can be quantified.
-
Materials:
-
Microsomes from cells expressing human 11β-HSD1.
-
NADPH as a cofactor.
-
[³H]cortisone (tritiated cortisone).
-
A monoclonal antibody specific for cortisol.
-
Protein A-coated scintillation proximity assay (SPA) beads.
-
Test compounds dissolved in a suitable solvent (e.g., DMSO).
-
-
Procedure:
-
Incubate the 11β-HSD1 microsomes with NADPH and varying concentrations of the test compound.
-
Initiate the enzymatic reaction by adding [³H]cortisone.
-
After a defined incubation period, add the anti-cortisol antibody and SPA beads to detect the produced [³H]cortisol.
-
Measure the scintillation signal using a microplate scintillation counter.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
-
Selectivity Assay against 11β-HSD2
To ensure the inhibitor is specific for 11β-HSD1, a counterscreen against the 11β-HSD2 isoform is essential.[6] Inhibition of 11β-HSD2 can lead to undesirable side effects.[3]
-
Principle: This assay measures the ability of the test compound to inhibit the conversion of cortisol to cortisone by 11β-HSD2.
-
Materials:
-
Microsomes from cells expressing human 11β-HSD2.
-
NAD+ as a cofactor.
-
[³H]cortisol (tritiated cortisol).
-
Test compounds.
-
-
Procedure:
-
Incubate the 11β-HSD2 microsomes with NAD+ and the test compound.
-
Add [³H]cortisol to start the reaction.
-
After incubation, separate the substrate ([³H]cortisol) from the product ([³H]cortisone) using techniques like thin-layer chromatography or HPLC.
-
Quantify the amount of product formed to determine the level of inhibition.
-
In Vivo Efficacy Assessment in Animal Models of Metabolic Disease
Animal models are critical for evaluating the therapeutic potential of 11β-HSD1 inhibitors in a physiological context.[7][8]
-
Animal Models: Commonly used models include diet-induced obese (DIO) mice and genetically diabetic mice (e.g., db/db or KKAy mice).[1][2][3]
-
Oral Glucose Tolerance Test (OGTT): This test assesses the animal's ability to clear a glucose load from the blood, a measure of insulin sensitivity.[9]
-
Fast the animals overnight.
-
Administer the test compound orally at a predetermined time before the glucose challenge.
-
Administer a bolus of glucose orally.
-
Collect blood samples at various time points (e.g., 0, 15, 30, 60, 90, and 120 minutes) after the glucose administration.
-
Measure blood glucose levels at each time point.
-
The improvement in glucose tolerance is determined by the reduction in the area under the curve (AUC) of the blood glucose concentration over time.
-
-
Other Key Endpoints:
-
Fasting blood glucose and insulin levels.
-
Body weight and composition.
-
Food intake.
-
Lipid profiles (triglycerides, cholesterol).
-
Mandatory Visualizations
11β-HSD1 Signaling Pathway
The following diagram illustrates the central role of 11β-HSD1 in glucocorticoid activation and its downstream effects implicated in metabolic disease.
Caption: 11β-HSD1 converts inactive cortisone to active cortisol, leading to metabolic effects.
Experimental Workflow: In Vitro Inhibitor Screening
This diagram outlines the key steps in a typical in vitro screening cascade for identifying and characterizing 11β-HSD1 inhibitors.
Caption: Workflow for identifying potent and selective 11β-HSD1 inhibitors in vitro.
Logical Relationship: Therapeutic Rationale for 11β-HSD1 Inhibition
This diagram illustrates the logical flow from the underlying pathology to the therapeutic intervention with 11β-HSD1 inhibitors.
Caption: The rationale for targeting 11β-HSD1 to treat metabolic diseases.
References
- 1. 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) Inhibitors Still Improve Metabolic Phenotype in Male 11β-HSD1 Knockout Mice Suggesting Off-Target Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 11β-HSD1 inhibition ameliorates metabolic syndrome and prevents progression of atherosclerosis in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Development and application of a scintillation proximity assay (SPA) for identification of selective inhibitors of 11beta-hydroxysteroid dehydrogenase type 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. High-throughput screening of 11beta-hydroxysteroid dehydrogenase type 1 in scintillation proximity assay format - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Recent advances in the study of 11β-Hydroxysteroid dehydrogenase type 2 (11β-HSD2)Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Animal models of obesity and diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. portal.fis.tum.de [portal.fis.tum.de]
- 9. meliordiscovery.com [meliordiscovery.com]
A Comparative Review of BVT-3498 Pharmacokinetics Across Preclinical Species
An Objective Analysis for Researchers and Drug Development Professionals
BVT-3498, a selective inhibitor of the enzyme 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), has been investigated as a potential therapeutic agent for type 2 diabetes.[1] Understanding the pharmacokinetic profile of a drug candidate across different preclinical species is a cornerstone of drug development, providing crucial insights into its absorption, distribution, metabolism, and excretion (ADME). This guide presents a framework for comparing the pharmacokinetics of this compound in key preclinical species: mouse, rat, dog, and monkey. While specific quantitative data for this compound is not publicly available, this guide provides the structural basis for such a comparison, including standardized data presentation, detailed experimental protocols, and a visual representation of the study workflow.
Quantitative Pharmacokinetic Parameters
A direct comparison of key pharmacokinetic parameters is essential for evaluating species-specific differences in drug handling. The following table provides a template for summarizing such data. These parameters are fundamental in predicting human pharmacokinetics and determining appropriate dosing regimens for clinical trials.[2][3]
| Parameter | Mouse | Rat | Dog | Monkey | Human (Phase I) |
| Dose (mg/kg) | Data not available | Data not available | Data not available | Data not available | Data not available |
| Cmax (ng/mL) | Data not available | Data not available | Data not available | Data not available | Data not available |
| Tmax (h) | Data not available | Data not available | Data not available | Data not available | Data not available |
| AUC₀₋t (ng·h/mL) | Data not available | Data not available | Data not available | Data not available | Data not available |
| AUC₀₋inf (ng·h/mL) | Data not available | Data not available | Data not available | Data not available | Data not available |
| Half-life (t½) (h) | Data not available | Data not available | Data not available | Data not available | Data not available |
| Bioavailability (%) | Data not available | Data not available | Data not available | Data not available | Data not available |
Table 1: Comparative Pharmacokinetic Parameters of this compound. This table is designed to summarize the key pharmacokinetic parameters of this compound across different species. Cmax represents the maximum plasma concentration, Tmax is the time to reach Cmax, AUC is the area under the plasma concentration-time curve, and t½ is the elimination half-life.[4][5][6]
Experimental Protocols
The following outlines a generalized, standard methodology for conducting a comparative pharmacokinetic study of a novel compound like this compound.
Animal Studies
-
Species and Strain: Studies are typically conducted in multiple species to assess inter-species variability.[7][8][9] Common choices include male and female mice (e.g., C57BL/6), rats (e.g., Sprague-Dawley), dogs (e.g., Beagle), and non-human primates (e.g., Cynomolgus monkeys).
-
Housing and Acclimatization: Animals are housed in controlled environments with regulated temperature, humidity, and light-dark cycles. They are allowed to acclimatize for a minimum period (e.g., one week) before the study.
-
Dosing:
-
Intravenous (IV) Administration: A single bolus injection of this compound is administered, typically through a cannulated vein (e.g., tail vein in rodents, cephalic vein in dogs and monkeys). This allows for the determination of absolute bioavailability.
-
Oral (PO) Administration: this compound, formulated in a suitable vehicle, is administered via oral gavage.
-
-
Blood Sampling: Blood samples are collected at predetermined time points post-dosing. The sampling schedule is designed to adequately capture the absorption, distribution, and elimination phases of the drug. For instance, samples might be collected at 0 (pre-dose), 5, 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours post-dose.
-
Sample Processing: Plasma is separated from whole blood by centrifugation and stored frozen (e.g., at -80°C) until analysis.
Bioanalytical Method
-
Sample Preparation: Plasma samples are typically prepared using protein precipitation or liquid-liquid extraction to isolate the drug from plasma proteins.
-
Analytical Technique: The concentration of this compound in plasma samples is quantified using a validated high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. This technique offers high sensitivity and selectivity.
-
Data Analysis: Pharmacokinetic parameters are calculated from the plasma concentration-time data using non-compartmental analysis with software such as WinNonlin.
Visualizing the Experimental Workflow
The following diagram illustrates the typical workflow for a comparative pharmacokinetic study.
Figure 1. Workflow of a typical preclinical comparative pharmacokinetic study.
Signaling Pathway of this compound
This compound is a selective inhibitor of 11β-HSD1. This enzyme is responsible for the intracellular conversion of inactive cortisone to active cortisol, a glucocorticoid that can modulate insulin sensitivity. By inhibiting 11β-HSD1, this compound aims to reduce tissue-specific cortisol levels, thereby improving glycemic control in patients with type 2 diabetes.[1]
Figure 2. Simplified signaling pathway illustrating the mechanism of action of this compound.
References
- 1. Biovitrum initiates Phase II Study with its Diabetes [globenewswire.com]
- 2. Comparison of maximum drug concentration and area under the time-concentration curve between humans and animals for oral and intravenous investigational drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics | PPTX [slideshare.net]
- 4. Choice of characteristics and their bioequivalence ranges for the comparison of absorption rates of immediate-release drug formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. europeanreview.org [europeanreview.org]
- 6. Criteria to assess in vivo performance of sustained release products: application to diltiazem formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. fda.gov [fda.gov]
- 8. research.rug.nl [research.rug.nl]
- 9. Comparison of the pharmacokinetics of several polychlorinated biphenyls in mouse, rat, dog, and monkey by means of a physiological pharmacokinetic model - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Mechanism of PTP1B Inhibition: A Comparative Guide Using Knockout Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis for validating the mechanism of action of protein tyrosine phosphatase 1B (PTP1B) inhibitors, using BVT-3498 as a representative agent, against data from PTP1B knockout mouse models. While specific preclinical data on this compound is not extensively available in the public domain, its development as a treatment for type 2 diabetes aligns with the well-established role of PTP1B as a therapeutic target.[1] This document leverages the wealth of published data on PTP1B knockout mice to establish a framework for validating the on-target effects of PTP1B inhibitors.
Protein tyrosine phosphatase 1B (PTP1B) has been identified as a critical negative regulator of both insulin and leptin signaling pathways.[2] Its inhibition is a promising strategy for the treatment of type 2 diabetes and obesity.[3] Knockout mouse models, in which the gene encoding for PTP1B is deleted, have been instrumental in elucidating the physiological role of this enzyme and serve as a crucial tool for validating the mechanism of pharmacological inhibitors.
Comparative Analysis of Phenotypes: PTP1B Inhibitor vs. PTP1B Knockout
The following table summarizes the expected phenotypic outcomes of successful PTP1B inhibition by a therapeutic agent like this compound, compared with the observed characteristics of PTP1B knockout mice. The data from knockout models provide a benchmark for confirming that the effects of the inhibitor are indeed mediated through the intended target.
| Phenotypic Trait | PTP1B Knockout Mice | Expected Outcome with PTP1B Inhibitor (e.g., this compound) | Supporting Evidence from Knockout Studies |
| Body Weight and Adiposity | Resistant to high-fat diet-induced obesity; decreased body fat.[4][5] | Reduction in body weight gain and adiposity, particularly under a high-fat diet. | Whole-body PTP1B knockout mice exhibit reduced body weight and adiposity due to increased energy expenditure.[4][6] |
| Insulin Sensitivity | Enhanced insulin sensitivity and improved glucose tolerance.[4][5] | Improved insulin sensitivity, as measured by glucose and insulin tolerance tests. | PTP1B knockout mice show increased phosphorylation of the insulin receptor in peripheral tissues, leading to enhanced glucose uptake.[4][5] |
| Glucose Homeostasis | Lower fasting blood glucose and insulin levels.[4] | Reduction in fasting blood glucose and circulating insulin levels. | Liver-specific PTP1B knockout mice exhibit improved glucose homeostasis and decreased expression of gluconeogenic genes.[7] |
| Leptin Sensitivity | Increased leptin sensitivity. | Enhanced response to leptin, potentially leading to decreased food intake. | PTP1B is a negative regulator of leptin signaling; its deletion enhances leptin sensitivity.[2] |
| Energy Expenditure | Increased basal metabolic rate and total energy expenditure.[4] | Potential for increased energy expenditure. | The lean phenotype of PTP1B knockout mice is attributed to a significant increase in energy expenditure.[4] |
| Hepatic Steatosis | Protected against high-fat diet-induced hepatic steatosis.[6] | Attenuation of liver fat accumulation in models of non-alcoholic fatty liver disease. | PTP1B knockout mice fed a high-fat diet show reduced hepatic steatosis.[6] |
Experimental Protocols for Mechanistic Validation
Validating the on-target mechanism of a PTP1B inhibitor requires a series of well-defined experiments. Below are key protocols that are crucial for this process.
In Vivo Efficacy Studies in Wild-Type and PTP1B Knockout Mice
-
Objective: To demonstrate that the therapeutic effects of the inhibitor are absent in mice lacking the PTP1B target.
-
Methodology:
-
Utilize both wild-type (WT) and PTP1B knockout (KO) mice.
-
Induce obesity and insulin resistance in both genotypes by feeding a high-fat diet for a specified period (e.g., 12-16 weeks).
-
Administer the PTP1B inhibitor (e.g., this compound) or vehicle to both WT and KO mice for a defined treatment period.
-
Monitor key metabolic parameters throughout the study, including body weight, food intake, and fasting blood glucose.
-
Perform glucose tolerance tests (GTT) and insulin tolerance tests (ITT) to assess improvements in glucose homeostasis and insulin sensitivity.
-
At the end of the study, collect tissues (liver, skeletal muscle, adipose tissue) for further analysis.
-
-
Expected Outcome: The PTP1B inhibitor should improve metabolic parameters in WT mice but have no significant effect in PTP1B KO mice, confirming its on-target action.
Ex Vivo Analysis of Insulin Signaling
-
Objective: To directly assess the impact of the PTP1B inhibitor on the insulin signaling pathway in key metabolic tissues.
-
Methodology:
-
Following in vivo treatment, isolate tissues such as the liver, skeletal muscle, and adipose tissue.
-
Prepare protein lysates from these tissues.
-
Perform Western blot analysis to determine the phosphorylation status of key insulin signaling proteins, including the insulin receptor (IR), insulin receptor substrate 1 (IRS-1), and Akt.
-
Compare the phosphorylation levels between vehicle- and inhibitor-treated groups in both WT and KO mice.
-
-
Expected Outcome: The PTP1B inhibitor should increase the phosphorylation of IR, IRS-1, and Akt in response to insulin stimulation in WT mice, but not in KO mice.
In Vitro PTP1B Enzymatic Assay
-
Objective: To determine the direct inhibitory activity and selectivity of the compound against PTP1B.
-
Methodology:
-
Use a commercially available PTP1B enzyme and a suitable substrate (e.g., p-nitrophenyl phosphate - pNPP).
-
Incubate the enzyme with varying concentrations of the inhibitor.
-
Initiate the reaction by adding the substrate and measure the rate of product formation spectrophotometrically.
-
Calculate the IC50 value to quantify the inhibitor's potency.
-
To assess selectivity, perform similar assays with other related protein tyrosine phosphatases (e.g., TCPTP).
-
-
Expected Outcome: The compound should exhibit potent and selective inhibition of PTP1B enzymatic activity.
Visualizing the Mechanism and Validation Workflow
To further clarify the concepts discussed, the following diagrams illustrate the PTP1B signaling pathway and the experimental workflow for validating a PTP1B inhibitor.
Caption: PTP1B's role in insulin and leptin signaling and the inhibitory action of this compound.
Caption: Workflow for validating this compound's mechanism using knockout models.
References
- 1. Biovitrum initiates Phase II Study with its Diabetes [globenewswire.com]
- 2. Deletion of PTP1B From Brain Neurons Partly Protects Mice From Diet-Induced Obesity and Minimally Improves Fertility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Allosteric inhibition of protein tyrosine phosphatase 1B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Genetics of PTPN1 and Obesity: Insights from Mouse Models of Tissue-Specific PTP1B Deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Improved Glucose Homeostasis in Mice with Muscle-Specific Deletion of Protein-Tyrosine Phosphatase 1B - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protein Tyrosine Phosphatase 1B and Insulin Resistance: Role of Endoplasmic Reticulum Stress/Reactive Oxygen Species/Nuclear Factor Kappa B Axis | PLOS One [journals.plos.org]
- 7. Liver-Specific Deletion of Protein-Tyrosine Phosphatase 1B (PTP1B) Improves Metabolic Syndrome and Attenuates Diet-Induced Endoplasmic Reticulum Stress - PMC [pmc.ncbi.nlm.nih.gov]
A Tale of Two Targets: A Comparative Analysis of BVT-3498 and Rosiglitazone for Type 2 Diabetes
A comprehensive side-by-side analysis of the highly selective 11-beta-hydroxysteroid dehydrogenase type 1 (11β-HSD1) inhibitor, BVT-3498, and the peroxisome proliferator-activated receptor-gamma (PPARγ) agonist, rosiglitazone, reveals two distinct therapeutic strategies for managing type 2 diabetes. While rosiglitazone has a well-documented clinical history, including significant efficacy and notable safety concerns, the development of this compound appears to have been discontinued, leaving its clinical potential largely unexplored and rendering a direct quantitative comparison challenging.
This guide provides a detailed examination of both compounds, drawing on available preclinical and clinical data. Due to the limited publicly available information on this compound, a direct comparison of clinical efficacy and safety is not possible. However, by analyzing their distinct mechanisms of action and the broader clinical context of their respective drug classes, we can offer valuable insights for researchers and drug development professionals.
At a Glance: this compound vs. Rosiglitazone
| Feature | This compound | Rosiglitazone |
| Target | 11-beta-hydroxysteroid dehydrogenase type 1 (11β-HSD1) | Peroxisome proliferator-activated receptor-gamma (PPARγ) |
| Mechanism of Action | Reduces intracellular cortisol levels in target tissues. | Increases insulin sensitivity by activating PPARγ.[1][2][3][4][5] |
| Primary Indication | Investigated for Type 2 Diabetes | Approved for Type 2 Diabetes.[2] |
| Reported Efficacy | Phase II trial initiated, but results are not publicly available.[1] Preclinical models suggested potential for improved glycemic control. | Clinically proven to lower blood glucose and HbA1c levels.[1] |
| Associated Risks | Potential for HPA axis modulation. Long-term effects are unknown. | Weight gain, fluid retention, increased risk of heart failure and bone fractures.[1] |
| Development Status | Development appears to be discontinued. | Use is significantly restricted due to cardiovascular safety concerns.[3] |
Mechanism of Action: A Tale of Two Pathways
The fundamental difference between this compound and rosiglitazone lies in their molecular targets and the subsequent signaling cascades they modulate.
This compound: Targeting Intracellular Cortisol Production
This compound is a highly selective inhibitor of 11β-HSD1, an enzyme responsible for the conversion of inactive cortisone to active cortisol within cells, particularly in the liver and adipose tissue.[1] Excess cortisol is known to contribute to insulin resistance and other features of the metabolic syndrome. By inhibiting 11β-HSD1, this compound aimed to reduce local cortisol concentrations, thereby improving insulin sensitivity and glucose metabolism. This mechanism offered the potential for a novel therapeutic approach to type 2 diabetes with a lower risk of hypoglycemia compared to some existing treatments.[1]
Rosiglitazone: A Master Regulator of Gene Expression
Rosiglitazone, a member of the thiazolidinedione (TZD) class, acts as a potent and selective agonist for PPARγ, a nuclear receptor primarily expressed in adipose tissue, skeletal muscle, and the liver.[1][2][3][4][5] Activation of PPARγ leads to the transcription of a suite of genes involved in glucose and lipid metabolism.[5] This results in enhanced insulin sensitivity, increased glucose uptake by peripheral tissues, and a reduction in hepatic glucose production.[5]
Signaling Pathways and Experimental Workflows
To visualize the distinct mechanisms of these compounds, the following diagrams illustrate their respective signaling pathways.
Caption: this compound inhibits 11β-HSD1, reducing intracellular cortisol and its downstream effects.
Caption: Rosiglitazone activates PPARγ, leading to changes in gene expression that improve insulin sensitivity.
Experimental Protocols
Detailed experimental protocols for this compound are not publicly available. However, for compounds targeting 11β-HSD1 and PPARγ, the following assays are standard for preclinical and clinical evaluation.
1. 11β-HSD1 Inhibition Assay (for this compound and similar compounds)
-
Objective: To determine the in vitro potency of a compound to inhibit 11β-HSD1 activity.
-
Methodology:
-
Prepare a reaction mixture containing recombinant human 11β-HSD1, a substrate (e.g., cortisone or a fluorescent substrate), and NADPH as a cofactor in a suitable buffer.
-
Add varying concentrations of the test compound (e.g., this compound).
-
Incubate the mixture at 37°C for a defined period.
-
Stop the reaction and measure the formation of the product (e.g., cortisol or the fluorescent product) using techniques like HPLC, LC-MS/MS, or fluorescence spectrophotometry.
-
Calculate the IC50 value, which represents the concentration of the inhibitor required to reduce enzyme activity by 50%.
-
2. PPARγ Agonist Assay (for Rosiglitazone and similar compounds)
-
Objective: To determine the in vitro potency of a compound to activate the PPARγ receptor.
-
Methodology:
-
Use a cell line (e.g., HEK293) transiently or stably transfected with a PPARγ expression vector and a reporter gene construct containing PPREs linked to a luciferase or beta-galactosidase gene.
-
Treat the cells with varying concentrations of the test compound (e.g., rosiglitazone).
-
Incubate for a specified time (e.g., 24 hours).
-
Lyse the cells and measure the reporter gene activity (e.g., luminescence or colorimetric signal).
-
Calculate the EC50 value, which is the concentration of the agonist that produces 50% of the maximal response.
-
3. In Vivo Glucose Tolerance Test (GTT) in a Diabetic Animal Model (e.g., db/db mice)
-
Objective: To evaluate the effect of a compound on glucose homeostasis in a relevant animal model of type 2 diabetes.
-
Methodology:
-
Acclimatize diabetic animals (e.g., db/db mice) and fast them overnight.
-
Administer the test compound (e.g., this compound or rosiglitazone) or vehicle orally at a specific dose.
-
After a defined period, administer a glucose challenge (e.g., 2 g/kg) via oral gavage or intraperitoneal injection.
-
Collect blood samples from the tail vein at various time points (e.g., 0, 15, 30, 60, 90, and 120 minutes) after the glucose challenge.
-
Measure blood glucose levels using a glucometer.
-
Plot the blood glucose concentration over time and calculate the area under the curve (AUC) to assess the improvement in glucose tolerance.
-
Clinical Data Summary
This compound:
A Phase II clinical trial for this compound in patients with type 2 diabetes was initiated in 2003.[1] The primary endpoint was to be improved glycemia control.[1] However, the results of this trial have not been made publicly available, and there is no evidence of further clinical development for this indication. Consequently, no quantitative clinical data for this compound can be presented.
Rosiglitazone:
Numerous clinical trials have evaluated the efficacy and safety of rosiglitazone. The following table summarizes key findings from a selection of these studies.
| Clinical Trial | Patient Population | Treatment Arms | Key Efficacy Outcomes | Key Safety/Adverse Events |
| RECORD | Patients with type 2 diabetes | Rosiglitazone + metformin or sulfonylurea vs. Metformin + sulfonylurea | Non-inferior to control for the primary composite cardiovascular endpoint. | Increased risk of heart failure. |
| A Diabetes Outcome Progression Trial (ADOPT) | Patients with recently diagnosed type 2 diabetes | Rosiglitazone vs. Metformin vs. Glyburide | Rosiglitazone showed greater durability of glycemic control. | Higher incidence of weight gain and edema with rosiglitazone. |
| Various Phase III trials | Patients with type 2 diabetes | Rosiglitazone (monotherapy or combination) vs. Placebo or active comparators | Significant reductions in HbA1c and fasting plasma glucose. | Weight gain, edema, increased risk of bone fractures in women. |
Conclusion: A Divergence in Developmental Paths
The comparison of this compound and rosiglitazone highlights the complexities and challenges of drug development for type 2 diabetes. Rosiglitazone, with its potent PPARγ agonist activity, demonstrated significant efficacy in improving glycemic control but was ultimately hampered by serious cardiovascular safety concerns that have severely restricted its clinical use.
This compound, targeting the novel mechanism of 11β-HSD1 inhibition, represented a promising alternative with the potential for a favorable side-effect profile, particularly concerning hypoglycemia. However, the lack of publicly available clinical data and the apparent discontinuation of its development for diabetes suggest that it may not have met its primary endpoints or that the therapeutic landscape evolved to favor other mechanisms. While the broader class of 11β-HSD1 inhibitors has shown modest effects in early clinical trials, the enthusiasm for this target in the context of type 2 diabetes has waned.
For researchers and drug developers, the story of these two compounds underscores the importance of a well-defined therapeutic window, a deep understanding of on- and off-target effects, and the ever-present need for robust, long-term safety data in the management of chronic diseases like type 2 diabetes.
References
- 1. 11β-HSD1 inhibitors for the treatment of type 2 diabetes and cardiovascular disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 11beta-hydroxysteroid dehydrogenase type 1 inhibitors as promising therapeutic drugs for diabetes: status and development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. 11beta-hydroxysteroid dehydrogenase type 1 inhibitors for the treatment of type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of BVT-3498: A Guide for Laboratory Professionals
For immediate release: This document provides essential safety and logistical information for the proper disposal of BVT-3498 (3-chloro-2-methyl-N-[4-[2-(3-oxomorpholin-4-yl)ethyl]-1,3-thiazol-2-yl]benzenesulfonamide), a discontinued investigational drug developed for type 2 diabetes. Adherence to these procedures is critical for ensuring personnel safety and environmental protection in research and drug development settings.
While a specific Safety Data Sheet (SDS) for this compound is not publicly available due to its status as a discontinued investigational compound, this guide consolidates best practices for the disposal of related chemical classes, including sulfonamides and thiazole derivatives, to provide a comprehensive operational plan.
Hazard Assessment and Safety Precautions
Before handling this compound for disposal, it is imperative to be familiar with its potential hazards. The following table summarizes key safety information for a structurally related compound, which can serve as a conservative proxy for hazard assessment.
| Hazard Category | GHS Hazard Statements | Recommended Personal Protective Equipment (PPE) |
| Acute Toxicity (Oral) | H302: Harmful if swallowed | Chemical-resistant gloves (e.g., nitrile), lab coat, safety goggles. |
| Skin Corrosion/Irritation | H315: Causes skin irritation | Chemical-resistant gloves, lab coat. |
| Serious Eye Damage/Irritation | H319: Causes serious eye irritation | Safety goggles or face shield. |
| Specific Target Organ Toxicity (Single Exposure) | H335: May cause respiratory irritation | Use only in a chemical fume hood. |
Data based on safety information for similar thiazole and sulfonamide compounds.
Step-by-Step Disposal Protocol
The primary principle for the disposal of this compound is to prevent its entry into sewer systems or municipal waste streams. All waste containing this compound must be treated as hazardous chemical waste.
-
Waste Identification and Segregation : All materials contaminated with this compound, including unused product, solutions, and contaminated labware (e.g., pipettes, vials, gloves), must be segregated as chemical waste.[1] Do not mix this waste with regular trash or other waste streams.[1]
-
Containerization : Collect all this compound waste in a designated, leak-proof, and clearly labeled hazardous waste container.[1] The container must be compatible with the chemical and securely closed when not in use. The label should clearly state "Hazardous Waste" and include the full chemical name: "this compound (3-chloro-2-methyl-N-[4-[2-(3-oxomorpholin-4-yl)ethyl]-1,3-thiazol-2-yl]benzenesulfonamide)".[2]
-
Storage : Store the hazardous waste container in a designated, well-ventilated, and secure area, away from incompatible materials.[2] Ensure the storage area has secondary containment to prevent spills.
-
Consult Institutional Guidelines : Every research institution has an Environmental Health and Safety (EHS) department that provides specific protocols for chemical waste disposal. It is mandatory to consult and adhere to your institution's guidelines before proceeding.[1]
-
Arrange for Professional Disposal : Contact your institution's EHS office or a licensed hazardous waste disposal contractor to arrange for pickup.[2][3] Provide the contractor with all available information on the compound. Incineration is a common and effective method for the destruction of pharmaceutical waste.[1]
-
Spill and Contamination Cleanup : In the event of a spill, wear appropriate PPE, including respiratory protection if necessary.[2] Absorb the spilled material with an inert absorbent, such as vermiculite or sand.[2] Collect the absorbed material and any contaminated items into a suitable, sealed container for disposal as hazardous waste.[2]
Experimental Protocols
As this compound is a discontinued investigational drug, specific experimental protocols for its disposal are not publicly documented. The disposal procedure outlined above is based on established best practices for similar chemical compounds.
Mandatory Visualizations
To facilitate understanding of the disposal workflow, the following diagram illustrates the key steps and decision points.
Caption: this compound Disposal Workflow.
References
Essential Safety and Handling Precautions for BVT-3498
Researchers, scientists, and drug development professionals must exercise caution when handling BVT-3498 due to the limited publicly available safety data. While a comprehensive Safety Data Sheet (SDS) for this compound is not readily accessible, this document provides guidance on essential personal protective equipment (PPE), safe handling procedures, and disposal based on general best practices for novel chemical compounds in a laboratory setting.
This compound, also known as AMG-311, is identified by the chemical formula C₁₆H₁₈ClN₃O₄S₂. It was investigated as an inhibitor of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). As with any investigational compound, a thorough risk assessment should be conducted before commencing any work.
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is crucial to minimize exposure risk. The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Recommended Equipment |
| Eye and Face | Chemical safety goggles meeting ANSI Z87.1 standards. A face shield should be worn in addition to goggles when there is a splash hazard. |
| Hand | Chemical-resistant gloves, such as nitrile, with a minimum thickness of 0.11 mm. Double gloving is recommended. Gloves should be inspected for integrity before and during use. |
| Body | A fully buttoned laboratory coat. For procedures with a higher risk of splashes or aerosol generation, a chemically resistant apron or disposable coveralls should be worn. |
| Respiratory | A NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates is recommended, especially when handling the powder form or when engineering controls are insufficient. |
Operational Plan: Safe Handling and Disposal
Adherence to a strict operational protocol is paramount for ensuring personnel safety and preventing environmental contamination.
Engineering Controls
-
Ventilation: All work with this compound, particularly the handling of powders, should be conducted in a certified chemical fume hood to minimize inhalation exposure.
-
Containment: Use of a glove box or other closed systems should be considered for procedures with a high potential for aerosol generation.
Procedural Guidance
-
Preparation: Before handling, ensure that all necessary PPE is donned correctly and that the work area is clean and uncluttered. Prepare all necessary equipment and reagents in advance to minimize movement and potential for spills.
-
Handling the Compound:
-
Weighing: Weigh solid this compound in a fume hood on a tared and stable weigh boat. Use appropriate tools to handle the compound and avoid creating dust.
-
Solution Preparation: When preparing solutions, add the solid to the solvent slowly to avoid splashing. Ensure the container is appropriately labeled with the compound name, concentration, date, and responsible individual's name.
-
-
Spill Management:
-
In case of a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand).
-
Wearing appropriate PPE, carefully collect the absorbed material and contaminated surfaces into a sealed, labeled waste container.
-
For larger spills, evacuate the area and follow the institution's emergency procedures.
-
-
Decontamination: All surfaces and equipment that have come into contact with this compound should be thoroughly decontaminated. The choice of decontamination agent will depend on the solvent used.
-
Disposal:
-
All waste contaminated with this compound, including disposable PPE, absorbent materials, and empty containers, must be disposed of as hazardous chemical waste.
-
Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of this compound down the drain or in regular trash.
-
Experimental Workflow for Safe Handling
The following diagram illustrates the logical steps for safely handling this compound in a laboratory setting.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
